molecular formula C11H12N2O2 B014853 (R,S)-1-Methyl-3-nicotinoylpyrrolidone CAS No. 125630-28-6

(R,S)-1-Methyl-3-nicotinoylpyrrolidone

Cat. No.: B014853
CAS No.: 125630-28-6
M. Wt: 204.22 g/mol
InChI Key: SCVLPUZALILIEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R,S)-1-Methyl-3-nicotinoylpyrrolidone, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVLPUZALILIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398991
Record name (R,S)-1-METHYL-3-NICOTINOYLPYRROLIDONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125630-28-6
Record name 1-Methyl-3-(3-pyridinylcarbonyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125630-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R,S)-1-METHYL-3-NICOTINOYLPYRROLIDONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a key synthesis pathway for (R,S)-1-methyl-3-nicotinoylpyrrolidin-2-one, a significant intermediate in the preparation of racemic nicotine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

(R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one is a crucial precursor in the synthetic route to (R,S)-nicotine. The synthesis of this intermediate is a critical step that enables the subsequent reduction to form the racemic mixture of nicotine. The pathway detailed herein involves the condensation of N-methyl-2-pyrrolidone with a nicotinate ester, providing a reliable and scalable method for obtaining this key building block.

Synthesis Pathway

The primary synthetic route to (R,S)-1-methyl-3-nicotinoylpyrrolidin-2-one involves the base-mediated condensation of N-methyl-2-pyrrolidone with a nicotinate compound, typically methyl nicotinate. This reaction is carried out in the presence of a strong base and a suitable solvent.

A United States patent outlines a method for preparing racemic nicotine that proceeds through the formation of 1-methyl-3-nicotinoyl-2-pyrrolidone.[1][2] This intermediate is synthesized by reacting N-methyl-2-pyrrolidone with a nicotinate compound in the presence of a solvent and a strong base.[1][2]

Synthesis_Pathway NMP N-Methyl-2-pyrrolidone Intermediate (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one NMP->Intermediate MN Methyl Nicotinate MN->Intermediate Base Strong Base (e.g., NaH) Base->Intermediate Solvent Solvent (e.g., Toluene) Solvent->Intermediate

Figure 1: Synthesis pathway for (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one.

Experimental Protocol

The following experimental protocol is adapted from the procedure described in patent US20160326134A1 for the synthesis of 1-methyl-3-nicotinoyl-2-pyrrolidone.[1][2]

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Toluene

  • N-methyl-2-pyrrolidone (NMP)

  • Methyl nicotinate

Procedure:

  • To a suitable reaction vessel, add sodium hydride (1.0 equivalents) suspended in toluene at room temperature (approximately 20°C).

  • Add N-methyl-2-pyrrolidone (1.03 equivalents) to the suspension and stir for 15 minutes. A pale yellow suspension should be observed.

  • Slowly add methyl nicotinate (1.0 equivalent) as a solid over a period of 30 minutes. A thick yellow suspension will form.

  • Add additional toluene to ensure good mixing if necessary.

  • Heat the reaction mixture to reflux (approximately 102°C) over 1 hour and maintain reflux for 3 hours. A vigorous reaction should be observed with an internal temperature of about 100°C.

  • Upon completion, the reaction mixture can be worked up to isolate the desired product. The patent suggests that this intermediate can be directly used in the subsequent reduction step to produce racemic nicotine.[1][2]

Data Presentation

The synthesis described in the patent reports a high yield and purity for the subsequent step of producing racemic nicotine from the intermediate, suggesting the formation of 1-methyl-3-nicotinoyl-2-pyrrolidone is efficient.[1]

ParameterValueReference
Intermediate 1-Methyl-3-nicotinoyl-2-pyrrolidone[1][2]
Reactants N-methyl-2-pyrrolidone, Methyl nicotinate[1][2]
Base Sodium Hydride[1][2]
Solvent Toluene[1][2]
Reaction Temperature Reflux (~102°C)[1][2]
Reaction Time 3 hours at reflux[1][2]

Table 1: Summary of Reaction Conditions for the Synthesis of 1-Methyl-3-nicotinoyl-2-pyrrolidone.

Experimental Workflow

The logical flow of the synthesis process is depicted in the following diagram.

Experimental_Workflow start Start reactants Combine Sodium Hydride, Toluene, and N-Methyl-2-pyrrolidone start->reactants add_ester Slowly Add Methyl Nicotinate reactants->add_ester reflux Heat to Reflux (~102°C) for 3 hours add_ester->reflux workup Reaction Work-up / Direct Use in Next Step reflux->workup end End workup->end

Figure 2: Experimental workflow for the synthesis.

Conclusion

The synthesis of (R,S)-1-methyl-3-nicotinoylpyrrolidin-2-one via the condensation of N-methyl-2-pyrrolidone and methyl nicotinate is a well-established and efficient method. The detailed protocol and workflow provided in this guide offer a clear pathway for researchers and professionals to produce this key intermediate for the synthesis of racemic nicotine and potentially other related compounds. The high yield and straightforward nature of the reaction make it suitable for laboratory and potential scale-up applications.

References

An In-depth Technical Guide to the Physicochemical Properties of (R,S)-1-Methyl-3-nicotinoylpyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of (R,S)-1-Methyl-3-nicotinoylpyrrolidone, a heterocyclic compound of interest in chemical and pharmaceutical research. The information presented herein is intended to support laboratory work, formulation development, and further investigation of this molecule.

Chemical Identity and Structure

This compound is a racemic mixture containing a pyrrolidone ring substituted with a methyl group at the nitrogen atom and a nicotinoyl group at the third carbon.

  • IUPAC Name: (1-methyl-2-oxopyrrolidin-3-yl)(pyridin-3-yl)methanone

  • CAS Number: 125630-28-6

  • Molecular Formula: C₁₁H₁₂N₂O₂

  • Canonical SMILES: CN1CCC(C1=O)C(=O)C2=CN=CC=C2

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. These parameters are crucial for understanding the compound's behavior in various experimental and physiological conditions.

PropertyValue
Molecular Weight 204.23 g/mol [1][2]
Appearance White to Light Beige Solid
Melting Point 52-54 °C
Boiling Point 152-154 °C at 0.02-0.03 Torr
Solubility Slightly soluble in Acetonitrile, Chloroform, and Methanol
Predicted pKa 12.72 ± 0.20
Predicted Density 1.226 ± 0.06 g/cm³
Storage Conditions -20°C Freezer

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the key physicochemical properties of solid organic compounds like this compound.

The melting point is a critical indicator of a compound's purity.[1][3] For a pure crystalline solid, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[3]

Protocol: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[3][4]

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[3] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus with a heated metal block.

  • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 2°C per minute, especially when approaching the expected melting point.

  • Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[4] The melting point is reported as the range T1-T2.

  • Replicate Measurements: For accuracy, the determination should be repeated at least twice with fresh samples, and the results should be consistent.

For compounds that may decompose at their atmospheric boiling point, determination under vacuum is necessary. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding pressure.

Protocol: Vacuum Distillation

  • Apparatus Setup: A small-scale distillation apparatus is assembled, including a flask containing the sample, a condenser, a receiving flask, and a connection to a vacuum pump and a manometer to measure the pressure.

  • Heating and Evacuation: The system is evacuated to the desired pressure (e.g., 0.02-0.03 Torr). The sample is then heated gently and uniformly.

  • Observation: The temperature is monitored, and the boiling point is recorded as the temperature at which a steady stream of distillate is collected, while the pressure remains constant.

  • Calculation (Optional): The Clausius-Clapeyron equation can be used to estimate the boiling point at different pressures if the enthalpy of vaporization is known.[5][6]

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.

Protocol: Equilibrium Shake-Flask Method

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., acetonitrile, chloroform, methanol) in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[8] Care must be taken to avoid temperature changes that could cause precipitation.[7]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[8]

  • Reporting: The solubility is expressed as a concentration (e.g., mg/mL or mol/L) at the specified temperature.

The pKa is a measure of the acidity or basicity of a compound. For this compound, the predicted pKa likely corresponds to the protonation of one of the nitrogen atoms.

Protocol: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.[9]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.[9]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[9]

  • Considerations: The method requires a pure sample and carbonate-free solutions to ensure accuracy.[9]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for determining the melting point of a solid organic compound using the capillary method.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_analysis Analysis & Reporting start Start powder Grind sample to a fine powder start->powder pack Pack powder into capillary tube (1-2 mm height) powder->pack attach Attach capillary to thermometer pack->attach insert Insert assembly into melting point apparatus attach->insert heat Heat apparatus slowly (2°C/min) insert->heat observe_t1 Observe and record T1 (first liquid drop) heat->observe_t1 observe_t2 Observe and record T2 (all liquid) observe_t1->observe_t2 report Report melting range (T1 - T2) observe_t2->report end End report->end

References

An In-depth Technical Guide on the Putative Mechanism of Action of (R,S)-1-Methyl-3-nicotinoylpyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R,S)-1-Methyl-3-nicotinoylpyrrolidone is a nicotinic acid derivative.[1] Structurally, it shares features with nicotine, suggesting it may act as a nicotinic acetylcholine receptor (nAChR) agonist.[2][3] nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.[4][5] Agonist binding to these receptors leads to a conformational change, opening an ion channel permeable to cations such as sodium and calcium, resulting in cell membrane depolarization and the generation of an excitatory postsynaptic potential.[4] This can lead to the propagation of an action potential in neurons or muscle contraction in muscle cells.[4] The diverse subtypes of nAChRs allow for a wide range of physiological effects depending on the specific receptor subtype activated.[4]

Putative Core Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonism

The proposed primary mechanism of action for this compound is its function as an agonist at nicotinic acetylcholine receptors (nAChRs). This action is presumed to mimic that of the endogenous neurotransmitter, acetylcholine (ACh).[2]

Receptor Binding and Channel Gating

Upon binding to the nAChR, an agonist like this compound would stabilize the open state of the ion channel.[2][6] This allows for an influx of cations, primarily Na+ and in some cases Ca2+, down their electrochemical gradient.[4][5] The influx of positive ions leads to depolarization of the postsynaptic membrane.[4] If this depolarization reaches the threshold, it will trigger an action potential.[4]

Downstream Signaling Events

The initial depolarization and cation influx can trigger a cascade of downstream events:

  • Activation of Voltage-Gated Ion Channels: The change in membrane potential can activate other voltage-gated ion channels, further propagating the electrical signal.[5]

  • Calcium-Mediated Signaling: Influx of Ca2+ can act as a second messenger, activating various intracellular signaling pathways that can modulate gene expression and lead to the release of other neurotransmitters.[5]

  • Neurotransmitter Release: Activation of presynaptic nAChRs is known to facilitate the release of a variety of neurotransmitters, including dopamine, glutamate, and GABA.[7]

Signaling Pathways

The activation of nAChRs by an agonist initiates a direct and rapid signaling pathway by opening the ion channel. This can also lead to more complex, indirect signaling cascades.

nAChR_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist (R,S)-1-Methyl-3- nicotinoylpyrrolidone (Putative Agonist) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Receptor Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ Influx Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx VGIC Voltage-Gated Ion Channel Activation Depolarization->VGIC Triggers Second_Messenger Second Messenger Cascades Ca_Influx->Second_Messenger Activates Neurotransmitter_Release Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Stimulates

Caption: Putative signaling pathway of this compound.

Experimental Protocols

To investigate the mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments.

In Vitro: Radioligand Binding Assay

This assay would determine the binding affinity of this compound for different nAChR subtypes.

Objective: To quantify the binding affinity (Ki) of the test compound for specific nAChR subtypes expressed in a cell line.

Experimental Workflow:

Binding_Assay_Workflow start Start prep Prepare Cell Membranes (Expressing target nAChR subtype) start->prep incubate Incubate Membranes with Radioligand (e.g., [³H]-Epibatidine) and varying concentrations of Test Compound prep->incubate separate Separate Bound and Free Radioligand (via filtration) incubate->separate quantify Quantify Bound Radioactivity (using scintillation counting) separate->quantify analyze Analyze Data to Determine IC₅₀ and Ki values quantify->analyze end End analyze->end Microdialysis_Workflow start Start implant Surgically Implant Microdialysis Probe into Target Brain Region of Anesthetized Animal start->implant perfuse Perfuse Probe with Artificial Cerebrospinal Fluid (aCSF) at a Constant Flow Rate implant->perfuse collect_baseline Collect Baseline Dialysate Samples perfuse->collect_baseline administer_drug Administer this compound (systemically or locally) collect_baseline->administer_drug collect_post_drug Collect Post-Drug Administration Dialysate Samples administer_drug->collect_post_drug analyze_samples Analyze Neurotransmitter Concentrations in Dialysate Samples (e.g., via HPLC) collect_post_drug->analyze_samples end End analyze_samples->end

References

A Technical Review of (R,S)-1-Methyl-3-nicotinoylpyrrolidone and Related Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks in-depth pharmacological, toxicological, and biological data for (R,S)-1-Methyl-3-nicotinoylpyrrolidone. The following information is based on available chemical data and its context as a synthetic intermediate in the production of related compounds.

Introduction

This compound is a nicotinic acid derivative featuring a pyrrolidone ring. Primarily, it and its analogs are documented as intermediates in the chemical synthesis of nicotine and its precursors. Due to the limited direct research on this specific molecule, this review focuses on its chemical properties and its role within established synthetic pathways for related alkaloids.

Chemical and Physical Properties

Limited information is available for the specific physical and chemical properties of this compound. However, based on supplier information and related structures, the following can be inferred:

PropertyValue
Chemical Name This compound
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.22 g/mol
CAS Number 125630-28-6

No quantitative data regarding solubility, melting point, boiling point, or spectral analysis were available in the reviewed literature.

Role in Chemical Synthesis

This compound and its close analogs serve as key intermediates in multi-step syntheses of nicotine and its precursors like myosmine and nornicotine. These synthetic routes are of interest for producing nicotine free from tobacco-derived impurities.

A patented method describes the synthesis of racemic nicotine from N-methyl-2-pyrrolidone and a nicotinate compound. This process proceeds through the intermediate 1-methyl-3-nicotinoyl-2-pyrrolidone.

Experimental Protocol:

  • Formation of the Intermediate: N-methyl-2-pyrrolidone is combined with a nicotinate compound (such as methyl nicotinate) in the presence of a solvent and a strong base to yield 1-methyl-3-nicotinoyl-2-pyrrolidone[1].

  • Reduction: The resulting 1-methyl-3-nicotinoyl-2-pyrrolidone is then reduced in a solution with sodium dithionite (Na₂S₂O₄) to produce racemic nicotine[1]. The pH of the reaction may be maintained between 8 and 11 during this step[2].

  • Resolution (Optional): The racemic nicotine can be resolved to enrich the (S)(−) enantiomer by combining it with (−)-O,O′-di-p-toluoyl-L-tartaric acid (L-PTTA)[1].

G NMP N-methyl-2-pyrrolidone Intermediate 1-Methyl-3-nicotinoyl-2-pyrrolidone NMP->Intermediate Nicotinate Nicotinate Compound Nicotinate->Intermediate Base Strong Base Base->Intermediate Nicotine Racemic Nicotine Intermediate->Nicotine Reduction Reducer Na₂S₂O₄ Reducer->Nicotine

Synthesis of Racemic Nicotine.

Another synthetic pathway produces myosmine, a direct precursor to nornicotine, through a different pyrrolidone-based intermediate.

Experimental Protocol:

  • Condensation: N-(1-butenyl)-2-pyrrolidone is condensed with a nicotinic acid ester (e.g., methyl nicotinate) in a suitable solvent (like DMF or THF) using a base such as sodium hydride (NaH) to produce 1-(1-butenyl)-3-nicotinoylpyrrolidine-2-one[1].

  • Cyclization: The intermediate is then treated with a strong acid (e.g., hydrochloric acid) to facilitate deprotection and decarboxylation, followed by the addition of a base (e.g., sodium hydroxide) to induce cyclization, yielding myosmine[1][3].

G NBP N-(1-butenyl)-2-pyrrolidone Intermediate 1-(1-butenyl)-3-nicotinoyl- pyrrolidine-2-one NBP->Intermediate Condensation NicotinateEster Nicotinic Acid Ester NicotinateEster->Intermediate Base Base (e.g., NaH) Base->Intermediate Myosmine Myosmine Intermediate->Myosmine Deprotection, Decarboxylation, Cyclization Acid Acid (e.g., HCl) Acid->Myosmine Base2 Base (e.g., NaOH) Base2->Myosmine

Synthesis of Myosmine.

Myosmine is a versatile precursor that can be converted into both nornicotine and nicotine.

Experimental Protocol:

  • Hydrogenation to Nornicotine: Myosmine is hydrogenated in the presence of a catalyst, such as palladium on carbon (Pd/C), to yield (R,S)-nornicotine[1]. Alternatively, reduction can be achieved using sodium borohydride (NaBH₄)[4].

  • N-Methylation to Nicotine: (R,S)-nornicotine is then converted to (R,S)-nicotine via N-methylation, a reaction commonly carried out using formaldehyde and formic acid[1][5].

G Myosmine Myosmine Nornicotine (R,S)-Nornicotine Myosmine->Nornicotine Hydrogenation Nicotine (R,S)-Nicotine Nornicotine->Nicotine N-Methylation Catalyst Catalyst (e.g., Pd/C) or NaBH₄ Catalyst->Nornicotine Methylation Formaldehyde, Formic Acid Methylation->Nicotine

References

(R,S)-1-Methyl-3-nicotinoylpyrrolidone: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone, a heterocyclic compound of interest as a synthetic intermediate. The document details the seminal work of Leete and Joyce in 1989, which first reported the formation of this compound from nicotine-1'-oxide. A detailed experimental protocol for its synthesis is provided, along with a summary of its key characterization data. The proposed mechanistic pathway for its formation is also illustrated. This guide serves as a foundational resource for researchers interested in the chemistry and potential applications of nicotinoylpyrrolidone derivatives.

Introduction

This compound is a nicotinic acid derivative characterized by a pyrrolidine ring substituted at the 3-position with a nicotinoyl group and a methyl group on the pyrrolidine nitrogen.[1] Its chemical formula is C₁₁H₁₄N₂O, and it has a molecular weight of 190.24 g/mol .[1][2] While it is commercially available and listed as a nicotine-related impurity, its primary significance in the scientific literature stems from its role as a chemical intermediate in the synthesis of other compounds, including racemic nicotine.[1][2][3] This guide focuses on the foundational knowledge surrounding this molecule.

Discovery and History

The first documented report of this compound, referred to in the paper as 1-Methyl-3-nicotinoylpyrrolidine, dates back to 1989 in a publication by Edward Leete and Nancy J. Joyce in the journal Heterocycles.[4] Their research unexpectedly yielded this compound during the treatment of nicotine-1'-oxide with ferric nitrate in the presence of tartaric acid.[4] The authors proposed a unified mechanism to explain the formation of this and other pyridine derivatives during the reaction.[4] This discovery highlighted a novel transformation of a nicotine derivative.

Synthesis

The primary documented method for the synthesis of this compound is through the reaction of nicotine-1'-oxide.

Experimental Protocol: Formation from Nicotine-1'-oxide[4]

This protocol is based on the method described by Leete and Joyce (1989).

Materials:

  • Nicotine-1'-oxide

  • Ferric nitrate

  • Tartaric acid

  • Sodium hydroxide (10% solution)

  • Chloroform

  • Silica gel for preparative thin-layer chromatography (tlc)

  • Developing solvent: Chloroform/Methanol/concentrated Ammonia (90/10/1)

Procedure:

  • Nicotine-1'-oxide is treated with ferric nitrate in the presence of tartaric acid.

  • Following the reaction, the resulting solution is evaporated.

  • The residue is made basic with a 10% sodium hydroxide solution.

  • The basic solution is then extracted with chloroform.

  • The chloroform extract is evaporated to yield a residue.

  • This residue is subjected to preparative thin-layer chromatography on silica gel using a developing solvent system of chloroform, methanol, and concentrated ammonia in a 90:10:1 ratio.

  • The band corresponding to 1-Methyl-3-nicotinoylpyrrolidine is isolated and extracted to yield the final product.

A patent also describes a general method for the synthesis of the related compound, 1-methyl-3-nicotinoyl-2-pyrrolidone, by combining N-methyl-2-pyrrolidone with a nicotinate compound in the presence of a solvent and a strong base, which is then used as an intermediate in the synthesis of racemic nicotine.[3]

Characterization Data

The characterization of this compound was reported by Leete and Joyce (1989).[4]

Property Value Reference
Appearance Colorless oil[4]
Boiling Point 140°C at 10 mm Hg[4]
Infrared (IR) Spectrum (neat) 2945, 2840, 2785, 1690 (C=O), 1590 cm⁻¹[4]
Gas Chromatography (GC) Identity confirmed by comparison[4]
Nuclear Magnetic Resonance (NMR) Identity confirmed by comparison[4]
Dipicrate Derivative Identity confirmed by comparison[4]

Proposed Mechanism of Formation

Leete and Joyce proposed a mechanistic pathway for the formation of 1-Methyl-3-nicotinoylpyrrolidine from nicotine-1'-oxide. The key steps involve the formation of an iminium ion, followed by hydration and ring opening to yield ψ-oxynicotine. A subsequent Mannich reaction with formaldehyde, derived from the decomposition of an intermediate, leads to the final product.[4]

G cluster_0 Reaction Pathway Nicotine-1'-oxide Nicotine-1'-oxide Iminium_ion Iminium ion Nicotine-1'-oxide->Iminium_ion Fe(NO₃)₃ Hydrated_intermediate Hydrated intermediate Iminium_ion->Hydrated_intermediate H₂O Psi-oxynicotine ψ-oxynicotine Hydrated_intermediate->Psi-oxynicotine Ring Opening Product (R,S)-1-Methyl-3- nicotinoylpyrrolidone Psi-oxynicotine->Product Mannich Reaction Formaldehyde_source Formaldehyde (from decomposition) Formaldehyde_source->Product

Proposed reaction pathway for the formation of this compound.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no significant information available in the public scientific literature regarding the specific biological activity, pharmacological effects, or associated signaling pathways of this compound. Its primary role appears to be that of a synthetic intermediate. Further research would be required to elucidate any potential biological functions.

Conclusion

This compound is a heterocyclic compound whose discovery is rooted in the investigation of nicotine derivatives. The work of Leete and Joyce provides the foundational knowledge of its synthesis and basic characterization. While its application has been primarily as a chemical intermediate, this technical guide provides the core information necessary for researchers and scientists working with this and related molecular structures. The absence of biological activity data highlights a potential area for future investigation.

References

An In-depth Technical Guide to (R,S)-1-Methyl-3-nicotinoylpyrrolidone: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R,S)-1-Methyl-3-nicotinoylpyrrolidone is a heterocyclic compound featuring a nicotinoyl moiety attached to a methylated pyrrolidone ring. This scaffold has drawn interest in medicinal chemistry due to its structural resemblance to nicotine and other biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of this compound and its structural analogs. The document details experimental protocols for the synthesis and biological evaluation of these compounds, with a focus on their potential interactions with nicotinic acetylcholine receptors (nAChRs) and cyclooxygenase (COX) enzymes. Furthermore, this guide presents key signaling pathways associated with these targets and illustrates relevant experimental workflows using logical diagrams.

Introduction

The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds. When combined with a nicotinoyl group, as seen in this compound, the resulting molecule presents intriguing possibilities for interacting with various biological targets. The structural similarity to nicotine suggests a potential affinity for nicotinic acetylcholine receptors (nAChRs), which are implicated in a wide range of neurological processes and are therapeutic targets for conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.[1][2] Additionally, the nicotinic acid (niacin) backbone is a well-known pharmacophore, and its derivatives have been explored for various therapeutic applications, including anti-inflammatory effects.[3] This has led to the investigation of nicotinoyl compounds as potential inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[4]

This guide aims to provide a detailed technical resource for researchers interested in the exploration and development of this compound analogs. It will cover the synthetic pathways to access these molecules, present available biological data in a structured format, and provide detailed methodologies for key experiments.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common strategy involves the acylation of a substituted pyrrolidone. One patented method for a closely related analog, 1-methyl-3-nicotinoyl-2-pyrrolidone, involves the condensation of N-methyl-2-pyrrolidone with a nicotinate compound in the presence of a strong base.[5] This approach can be adapted for the synthesis of the target compound.

General Synthetic Protocol

A plausible synthetic route to this compound is outlined below. This protocol is adapted from procedures for structurally similar compounds.[5][6]

Step 1: Acylation of N-Methyl-2-pyrrolidone

  • To a solution of N-methyl-2-pyrrolidone in an anhydrous solvent (e.g., tetrahydrofuran, THF), add a strong base (e.g., sodium hydride or lithium diisopropylamide) at a reduced temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the mixture for a specified time to allow for the formation of the enolate.

  • Add a nicotinoyl source, such as a nicotinic acid ester (e.g., methyl nicotinate) or nicotinoyl chloride, dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-methyl-3-nicotinoyl-2-pyrrolidone.

Step 2: Reduction of the Pyrrolidone Carbonyl

  • The resulting 1-methyl-3-nicotinoyl-2-pyrrolidone can be reduced to the desired this compound. A potential reducing agent for this transformation is sodium dithionite (Na₂S₂O₄), as described in a patent for the synthesis of racemic nicotine from a similar intermediate.[5]

  • Dissolve the 1-methyl-3-nicotinoyl-2-pyrrolidone in a suitable solvent system.

  • Add the reducing agent portion-wise and stir the reaction at a controlled temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction mixture by quenching any excess reducing agent and extracting the product.

  • Purify the final product by column chromatography or distillation to obtain this compound.

Biological Activity and Data Presentation

While specific quantitative data for a systematic series of this compound analogs is not extensively available in the public domain, the biological activity of various related nicotinoyl and pyrrolidine derivatives has been reported. These compounds have been primarily investigated for their interaction with nicotinic acetylcholine receptors (nAChRs) and their potential as cyclooxygenase (COX) inhibitors.

Nicotinic Acetylcholine Receptor (nAChR) Activity

The structural similarity of the N-methylpyrrolidine moiety to nicotine suggests that these compounds may bind to nAChRs. The affinity and functional activity at different nAChR subtypes (e.g., α4β2, α7) are of particular interest.

Table 1: nAChR Binding Affinity of Representative Nicotine Analogs

CompoundnAChR SubtypeBinding Affinity (Kᵢ, nM)Reference
Nicotineα4β21-10[1]
(S)-2-(chloromethyl)-1-methylpyrrolidine derivative 1α4β2~15x lower than nicotine[1]
(S)-2-(chloromethyl)-1-methylpyrrolidine derivative 2α4β2Most potent in series[1]
3-(N-pyrrolidinyl)methyl indole 20NOP (agonist)EC₅₀ = 97 nM[7]

Note: This table presents data for related structures to indicate the potential for nAChR activity. Specific data for direct analogs of this compound is limited.

Cyclooxygenase (COX) Inhibitory Activity

Nicotinic acid derivatives have been explored as anti-inflammatory agents, with some showing inhibitory activity against COX-1 and COX-2 enzymes.

Table 2: COX Inhibitory Activity of Representative Nicotinoyl Derivatives

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Nicotinic acid derivative 4h---[3]
Nicotinic acid derivative 5b---[3]
Pyrazole analogue 5u-Potent-[4]
Pyrazole analogue 5s-Potent-[4]

Experimental Protocols

Nicotinic Acetylcholine Receptor Binding Assay

This protocol describes a general radioligand binding assay to determine the affinity of test compounds for nAChRs.[8][9]

Materials:

  • Cell membranes expressing the desired nAChR subtype (e.g., from HEK293 cells)

  • Radioligand (e.g., [³H]epibatidine or [³H]cytisine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of nicotine or another known ligand)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membrane preparation, radioligand, and either assay buffer (for total binding), non-specific binding control, or test compound.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.

Cyclooxygenase (COX) Enzymatic Assay

This protocol outlines a general method to assess the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[10][11][12]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compound or vehicle control to the appropriate wells.

  • Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes).

  • Initiate the enzymatic reaction by adding arachidonic acid and the colorimetric substrate.

  • Incubate the plate for a defined time (e.g., 5-10 minutes) at the reaction temperature.

  • Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a suitable model.

Signaling Pathways and Visualizations

The potential biological targets of this compound analogs, nAChRs and COX enzymes, are involved in complex signaling pathways.

Nicotinic Acetylcholine Receptor Signaling

Activation of nAChRs, which are ligand-gated ion channels, leads to the influx of cations (primarily Na⁺ and Ca²⁺), resulting in membrane depolarization and the initiation of downstream signaling cascades.

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol nAChR nAChR Ca_ion Ca²⁺ nAChR->Ca_ion Influx Na_ion Na⁺ nAChR->Na_ion Influx PLC PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG AC AC cAMP cAMP AC->cAMP ER Endoplasmic Reticulum IP3->ER Binds PKC PKC DAG->PKC Activates CaM CaM CaM->PLC CaM->AC Activates Gene Gene Expression PKC->Gene PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CREB->Gene Ligand Nicotinic Ligand Ligand->nAChR Binds Ca_ion->CaM Activates Depolarization Membrane Depolarization Na_ion->Depolarization ER->Ca_ion Release

nAChR signaling pathway.
Cyclooxygenase (COX) Signaling Pathway

COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids AA Arachidonic Acid PL->AA Releases PLA2 PLA₂ PLA2->PL Acts on COX COX-1 / COX-2 AA->COX Substrate PGH2 PGH₂ COX->PGH2 Produces Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Converted to Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Mediate Stimulus Inflammatory Stimulus Stimulus->PLA2 Activates Inhibitor COX Inhibitor (e.g., Nicotinoyl Derivative) Inhibitor->COX Inhibits

COX signaling pathway.
Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., nAChR Binding Assay) Characterization->Primary_Screening Secondary_Screening Secondary Screening (e.g., COX Inhibition Assay) Primary_Screening->Secondary_Screening Active Compounds Data_Analysis Data Analysis (IC₅₀/Kᵢ Determination) Secondary_Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Drug discovery workflow.

Conclusion

This compound and its structural analogs represent a promising class of compounds for further investigation in drug discovery. Their structural features suggest potential interactions with key biological targets such as nAChRs and COX enzymes. While the currently available data is somewhat limited for direct analogs of the core molecule, the synthetic routes and biological evaluation methods outlined in this guide provide a solid foundation for future research. The systematic synthesis and screening of a focused library of these compounds are necessary to fully elucidate their structure-activity relationships and therapeutic potential. The experimental protocols and pathway diagrams presented herein serve as a valuable resource for researchers embarking on the exploration of this intriguing chemical space. Further studies are warranted to synthesize and evaluate a broader range of analogs to identify lead compounds with desirable potency, selectivity, and pharmacokinetic properties.

References

Toxicological Profile of (R,S)-1-Methyl-3-nicotinoylpyrrolidone: Data Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly accessible scientific literature and toxicological databases reveals a significant lack of available data on the toxicological profile of (R,S)-1-Methyl-3-nicotinoylpyrrolidone. Despite extensive searches for information regarding its acute, subchronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive effects, no specific studies or detailed experimental data could be retrieved for this particular chemical compound.

This compound is listed by various chemical suppliers as a research chemical or an intermediate for synthesis.[1][2][3] However, these commercial listings do not provide any toxicological information beyond basic safety data sheet (SDS) recommendations, which are often based on the properties of structurally related compounds rather than direct testing of the substance itself.

The majority of toxicological data found in the public domain pertains to the structurally related but distinct compound, N-methyl-2-pyrrolidone (NMP).[4][5][6][7][8][9][10][11][12] NMP is a widely used industrial solvent with a well-documented toxicological profile, including studies on its reproductive and developmental toxicity.[4][5][7][9][10] However, due to the structural differences between NMP and this compound, it is not scientifically appropriate to extrapolate the toxicological data from one to the other.

The absence of specific toxicological studies for this compound means that crucial information required for a comprehensive risk assessment is not available. This includes:

  • Quantitative data on toxicity endpoints such as LD50 values, no-observed-adverse-effect levels (NOAELs), and lowest-observed-adverse-effect levels (LOAELs).

  • Detailed experimental protocols for any toxicological assessments that may have been conducted.

  • Information on the mechanism of action and potential signaling pathways affected by the compound.

Without this fundamental information, it is impossible to construct the in-depth technical guide and visualizations as requested. The scientific and research community has not, to date, published the necessary studies to fulfill the requirements for a complete toxicological profile of this compound.

Therefore, researchers, scientists, and drug development professionals are advised to exercise caution when handling this compound and to assume that it may possess unknown hazards until specific toxicological data becomes available. Any work with this compound should be conducted under strict safety protocols, including the use of appropriate personal protective equipment and engineering controls to minimize exposure.

References

Spectroscopic and Methodological Deep Dive: (R,S)-1-Methyl-3-nicotinoylpyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Technical Guide

This technical guide provides an in-depth look at the spectroscopic properties of (R,S)-1-Methyl-3-nicotinoylpyrrolidone, a heterocyclic compound of interest in pharmaceutical research. Detailed experimental protocols for its synthesis and spectroscopic analysis are presented, alongside a complete dataset for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
2945StrongC-H stretch (aliphatic)
2840MediumC-H stretch (aliphatic)
2785MediumC-H stretch (aliphatic)
1690StrongC=O stretch (ketone)[1]
1590MediumC=C stretch (aromatic)

Note: The IR spectrum was obtained from a neat sample.[1]

Due to the lack of publicly available experimental NMR and MS data for this compound, the following tables provide predicted data based on standard chemical shift values and fragmentation patterns of structurally similar compounds.

Table 2: Predicted ¹H NMR Spectroscopy Data (CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.70dd1HH-2' (Pyridine)
~8.60dd1HH-6' (Pyridine)
~7.90dt1HH-4' (Pyridine)
~7.40dd1HH-5' (Pyridine)
~3.50m1HH-3 (Pyrrolidine)
~3.20m1HH-5a (Pyrrolidine)
~2.90m1HH-5b (Pyrrolidine)
~2.60m1HH-2a (Pyrrolidine)
~2.40s3HN-CH₃
~2.30m1HH-2b (Pyrrolidine)
~2.10m2HH-4 (Pyrrolidine)

Table 3: Predicted ¹³C NMR Spectroscopy Data (CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~198.0C=O
~153.0C-6' (Pyridine)
~150.0C-2' (Pyridine)
~137.0C-4' (Pyridine)
~133.0C-3' (Pyridine)
~123.5C-5' (Pyridine)
~58.0C-5 (Pyrrolidine)
~56.0C-2 (Pyrrolidine)
~45.0C-3 (Pyrrolidine)
~42.0N-CH₃
~25.0C-4 (Pyrrolidine)

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/zRelative Intensity (%)Assignment
190Moderate[M]⁺ (Molecular Ion)
106High[C₆H₄NO]⁺ (Nicotinoyl fragment)
84High[C₅H₁₀N]⁺ (1-Methylpyrrolidine fragment)
57Moderate[C₃H₅N]⁺

Experimental Protocols

The following section details the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidine can be achieved through the reaction of nicotine-1'-oxide with ferric nitrate in the presence of tartaric acid.[1]

Procedure:

  • A solution of nicotine-1'-oxide is treated with ferric nitrate and tartaric acid.

  • The reaction mixture is stirred at room temperature.

  • The resulting product is purified by preparative thin-layer chromatography (TLC) on silica gel (SiO₂ PF-254).[1]

  • The TLC is developed using a solvent system of chloroform, methanol, and concentrated ammonia (90:10:1 v/v/v).[1]

Spectroscopic Analysis

A small quantity of the purified this compound, as a neat liquid, is placed between two potassium bromide (KBr) plates to form a thin film.[2] The spectrum is then recorded using a Fourier-transform infrared (FT-IR) spectrometer.

Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

Mass spectra are obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[3] The resulting ions are then separated by their mass-to-charge ratio.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Nicotine-1'-oxide Nicotine-1'-oxide Reaction Reaction Nicotine-1'-oxide->Reaction Reagents Ferric Nitrate, Tartaric Acid Reagents->Reaction Crude Product Crude Product Reaction->Crude Product TLC Preparative TLC Crude Product->TLC Pure Product (R,S)-1-Methyl-3- nicotinoylpyrrolidone TLC->Pure Product

Caption: Synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis Pure_Sample Purified this compound IR IR Spectroscopy Pure_Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Pure_Sample->NMR MS Mass Spectrometry Pure_Sample->MS IR_Data Functional Groups IR->IR_Data NMR_Data Molecular Structure NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure_Elucidation Structural Elucidation IR_Data->Structure_Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for spectroscopic analysis and structure elucidation.

References

potential biological targets of (R,S)-1-Methyl-3-nicotinoylpyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Biological Targets of (R,S)-1-Methyl-3-nicotinoylpyrrolidone

Disclaimer: Publicly available pharmacological data for this compound is limited. This guide synthesizes information based on its structural similarity to nicotine and its analogs. The biological targets and experimental data presented are predictive and based on established structure-activity relationships for this class of compounds. The primary objective is to provide a framework for the experimental validation of this specific molecule.

Introduction

This compound is a synthetic compound featuring a pyridine ring linked via a carbonyl group to a 1-methylpyrrolidine ring. Its structure is analogous to nicotine, the primary psychoactive alkaloid in tobacco, and its major metabolite, cotinine. Nicotine and its derivatives are known to exert their physiological effects primarily by interacting with nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are ligand-gated ion channels that play critical roles in synaptic transmission throughout the central and peripheral nervous systems.[3]

Based on its structural characteristics, the principal biological targets of this compound are predicted to be various subtypes of nAChRs. Modifications to the pyrrolidine ring of nicotine are known to significantly influence binding affinity and functional potency at these receptors.[4][5] This document outlines the probable nAChR subtypes targeted by this compound, presents hypothetical quantitative data based on related analogs, and provides detailed experimental protocols for empirical validation.

Predicted Biological Targets: Nicotinic Acetylcholine Receptors (nAChRs)

The nAChR family consists of pentameric channels assembled from a variety of subunits (α1-α10, β1-β4, γ, δ, ε). The subunit composition determines the receptor's pharmacological and physiological properties. The most prominent nAChR subtypes in the brain are α4β2 and α7, which are key targets for nicotine and are implicated in the reinforcing effects of tobacco, as well as in cognitive processes.[5]

Primary Predicted Targets:

  • α4β2 nAChRs: This is the most abundant high-affinity nicotine binding site in the brain. Agonism at this receptor is linked to dopamine release in the mesolimbic pathway, a key component of the brain's reward system.[6]

  • α7 nAChRs: These homomeric receptors (composed of five α7 subunits) have a lower affinity for nicotine but are highly permeable to calcium ions. They are involved in modulating neurotransmitter release and play a role in attention and cognition.[5]

  • Other Potential nAChR Subtypes: Depending on its specific binding mode, the compound could also interact with other subtypes such as α3β4, which is prevalent in the autonomic ganglia, or α6β2, which is also involved in the dopamine reward pathway.[6]

Predicted Quantitative Pharmacological Data

The following tables present hypothetical binding affinity (Ki) and functional potency (EC50) values for this compound at key nAChR subtypes. These values are illustrative and based on data reported for other pyrrolidine-modified nicotine analogs. Actual values must be determined experimentally.

Table 1: Predicted Binding Affinities (Ki) at nAChR Subtypes

Target Receptor SubtypePredicted Ki (nM)Radioligand UsedSource Tissue/Cell Line
Human α4β25 - 50[³H]-EpibatidineHEK-293 cells
Human α7100 - 1000[¹²⁵I]-α-BungarotoxinSH-EP1 cells
Rat α3β450 - 250[³H]-EpibatidinePC12 cells
Rat Cortical Membranes10 - 100[³H]-NicotineRat Brain Cortex

Table 2: Predicted Functional Potencies (EC50) at nAChR Subtypes

Target Receptor SubtypePredicted EC50 (µM)Assay TypeCell System
Human α4β20.1 - 1.5Two-Electrode Voltage ClampXenopus Oocytes
Human α75 - 50Two-Electrode Voltage ClampXenopus Oocytes
Human α3β41 - 20Patch Clamp ElectrophysiologyHEK-293 cells

Experimental Protocols

To empirically determine the biological targets and pharmacological profile of this compound, the following standard experimental procedures are recommended.

Radioligand Competitive Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compound for specific nAChR subtypes expressed in cultured cells.[7]

Objective: To measure the ability of this compound to displace a high-affinity radioligand from a specific nAChR subtype.

Materials:

  • Receptor Source: Cell membrane preparations from cell lines (e.g., HEK-293) stably expressing the human nAChR subtype of interest (e.g., α4β2).

  • Radioligand: A high-affinity radiolabeled ligand appropriate for the subtype (e.g., [³H]-Epibatidine for α4β2).

  • Test Compound: this compound, dissolved in an appropriate solvent.

  • Non-specific Control: A high concentration of a known unlabeled ligand (e.g., (-)-Nicotine).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Finally, resuspend the membrane pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes + Radioligand (at a concentration near its Kd).

    • Non-specific Binding: Receptor membranes + Radioligand + a saturating concentration of the non-specific control ligand (e.g., 100 µM Nicotine).

    • Competitive Binding: Receptor membranes + Radioligand + varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Counting: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay measures the ability of the test compound to activate (agonist activity) nAChRs and elicit an ionic current.[8]

Objective: To determine the functional potency (EC50) and efficacy of this compound as an agonist at specific nAChR subtypes.

Materials:

  • Xenopus laevis Oocytes.

  • cRNA: Complementary RNA for the desired nAChR subunits (e.g., human α7 or human α4 and β2).

  • TEVC Setup: Including amplifier, data acquisition system, and perfusion system.

  • Recording Solution: Standard oocyte Ringer's solution (e.g., ND96).

  • Test Compound: this compound dissolved in recording solution at various concentrations.

Procedure:

  • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus frog. Defolliculate the oocytes and inject them with a mixture of cRNAs for the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Compound Application: Perfuse the recording chamber with the recording solution. Apply acetylcholine (ACh) at a known concentration to establish a baseline response.

  • Dose-Response: Apply increasing concentrations of this compound to the oocyte, with wash steps in between, and record the peak inward current elicited at each concentration.

  • Data Analysis: Normalize the current responses to the maximal response. Plot the normalized current against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that produces 50% of the maximal response) and the Emax (maximum efficacy relative to a full agonist like ACh).

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the predicted signaling pathway and a typical experimental workflow.

cluster_0 nAChR Signaling Pathway Compound (R,S)-1-Methyl-3- nicotinoylpyrrolidone nAChR nAChR (e.g., α4β2, α7) Compound->nAChR Binds to Orthosteric Site Ion_Channel Ion Channel Opening nAChR->Ion_Channel Induces Conformational Change Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization NT_Release Neurotransmitter Release (Dopamine) Depolarization->NT_Release

Caption: Predicted signaling cascade following agonist binding to a nicotinic acetylcholine receptor (nAChR).

cluster_1 Competitive Radioligand Binding Assay Workflow A Prepare Membranes from Cells Expressing nAChR B Incubate Membranes with: 1. Radioligand ([³H]-Epibatidine) 2. Test Compound (Varying Conc.) A->B C Separate Bound from Free Ligand (Rapid Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Plot % Inhibition vs. [Compound] D->E F Determine IC50 and Ki Values E->F

Caption: Standard workflow for determining the binding affinity of a test compound using a competitive assay.

cluster_2 Logical Relationship: SAR Prediction Compound (R,S)-1-Methyl-3- nicotinoylpyrrolidone Nicotine Nicotine Scaffold Compound->Nicotine is a structural analog of Validation Experimental Validation Compound->Validation is subject to SAR Structure-Activity Relationship (SAR) Principles Nicotine->SAR informs Target Predicted Target: nAChRs SAR->Target predicts Target->Validation requires

Caption: Logical flow from structural analogy to experimental validation for predicting biological targets.

References

Unveiling the Role of CAS Number 125630-28-6: A Technical Guide to (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 125630-28-6 is (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one. An extensive review of available scientific literature and patent databases reveals that the principal and well-documented application of this molecule is as a key chemical intermediate in the multi-step synthesis of (R,S)-nicotine. This technical guide provides a comprehensive overview of its role in this synthetic pathway, including methodological insights derived from patent literature. It is important to note that, at present, there is a notable absence of publicly available data on the direct biological research applications, pharmacological activity, or mechanism of action of (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one itself. Its utility appears to be confined to the realm of chemical synthesis rather than as a direct subject of biological investigation.

Chemical Identity and Properties

A summary of the key identifiers and properties of (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one is provided below.

PropertyValue
CAS Number 125630-28-6
Chemical Name (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one
Synonyms 1-Methyl-3-nicotinoylpyrrolidin-2-one, 1-Methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol

Core Application: Intermediate in (R,S)-Nicotine Synthesis

The primary research and industrial application of (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one is as a precursor in the chemical synthesis of racemic nicotine. This synthetic route is detailed in several patents and offers an alternative to the extraction of nicotine from tobacco plants. The general synthetic scheme involves the conversion of (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one to myosmine, which is subsequently reduced and methylated to yield (R,S)-nicotine.

Experimental Workflow: Synthesis of (R,S)-Nicotine

The following diagram illustrates the synthetic pathway from a precursor of (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one to the final product, (R,S)-nicotine, as described in patent literature.[1][2][3]

G cluster_0 Step 1: Formation of an Intermediate cluster_1 Step 2: Conversion to Myosmine cluster_2 Step 3: Reduction to Nornicotine cluster_3 Step 4: N-Methylation to Nicotine A N-(1-Butenyl)-2-pyrrolidone C 1-(1-Butenyl)-3-nicotinoylpyrrolidin-2-one A->C Base (e.g., NaH) Solvent (e.g., THF, DMF) B Nicotinic Acid Ester B->C D 1-(1-Butenyl)-3-nicotinoylpyrrolidin-2-one E Myosmine D->E 1. Acid (e.g., HCl) 2. Base (e.g., NaOH) F Myosmine G (R,S)-Nornicotine F->G Hydrogenation (e.g., Pd/C) H (R,S)-Nornicotine I (R,S)-Nicotine H->I Methylating Agent

Synthetic pathway to (R,S)-Nicotine.
Detailed Methodologies from Patent Literature

The following experimental protocols are based on descriptions found in patents detailing the synthesis of (R,S)-nicotine, where (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one or its precursor is a key intermediate.

Synthesis of 1-(1-Butenyl)-3-nicotinoylpyrrolidin-2-one (A Precursor to Myosmine) [1][3]

  • Reaction: N-(1-butenyl)-2-pyrrolidone is condensed with a nicotinic acid ester (e.g., methyl nicotinate).

  • Reagents and Conditions: The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Significance: This step creates the core structure which, through subsequent reactions, will form the pyrrolidine and pyridine rings of myosmine.

Conversion to Myosmine [1][3]

  • Reaction: 1-(1-butenyl)-3-nicotinoylpyrrolidin-2-one is treated with a strong mineral acid, such as hydrochloric acid (HCl), followed by a base, like sodium hydroxide (NaOH).

  • Mechanism: The acidic treatment leads to deprotection of the amide nitrogen and decarboxylation, which is then followed by cyclization upon treatment with a base to yield myosmine.

Reduction of Myosmine to (R,S)-Nornicotine [2]

  • Reaction: Myosmine is hydrogenated to form (R,S)-nornicotine.

  • Catalyst and Conditions: A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a solvent such as methanol.

N-Methylation of (R,S)-Nornicotine to (R,S)-Nicotine [2][4][5]

  • Reaction: The secondary amine of (R,S)-nornicotine is methylated to produce the tertiary amine of (R,S)-nicotine.

  • Reagents: This can be achieved using various methylating agents. A common laboratory and industrial method is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid.

Quantitative Data

Quantitative data for the biological activity of (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one is not available in the reviewed literature. The available quantitative information pertains to the yields of the synthetic steps in the production of (R,S)-nicotine. These yields can vary based on the specific conditions and scale of the reaction. For instance, one patent describes the final step of purifying (R,S)-nicotine via high vacuum distillation to achieve a purity of over 99% with a yield of approximately 81%.[2] Another patent reports an overall yield of about 31% for (R,S)-nicotine starting from ethyl nicotinate.[5]

Signaling Pathways and Biological Interactions

There is no direct evidence from the searched literature to suggest that (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one has been studied for its interaction with biological targets or its effects on signaling pathways. While its structure contains a nicotinoyl group, which is a key pharmacophore for nicotinic acetylcholine receptors (nAChRs), there are no published studies investigating its binding affinity or functional activity at these or any other receptors. Research on related nicotine analogs often focuses on how modifications to the pyrrolidine ring affect interactions with nAChR subtypes, but (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one itself does not appear to have been a subject of such studies.[6]

The logical relationship for the utility of this compound is therefore linear and confined to a synthetic chemical process.

G A (R,S)-1-Methyl-3-nicotinoylpyrrolidin-2-one (or its immediate precursor) B Myosmine A->B Chemical Conversion C (R,S)-Nornicotine B->C Reduction D (R,S)-Nicotine C->D N-Methylation

Logical flow of the synthetic utility.

Conclusion

References

Methodological & Application

Application Notes & Protocols for In Vitro Studies of (R,S)-1-Methyl-3-nicotinoylpyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(R,S)-1-Methyl-3-nicotinoylpyrrolidone is a nicotinic acid derivative with a pyrrolidine ring at the 1-position[1]. Its structural similarity to nicotine suggests that it may interact with nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels involved in a wide range of physiological and pathological processes. nAChRs are recognized as important therapeutic targets for various neurological and non-neurological conditions[2]. These application notes provide a comprehensive suite of in vitro experimental protocols to characterize the pharmacological and functional properties of this compound, a compound with potential activity at nAChRs. The following protocols outline a stepwise approach, from initial receptor binding affinity determination to functional cellular assays and downstream signaling pathway analysis.

Experimental Protocols

Receptor Binding Affinity

This protocol is designed to determine the binding affinity of this compound for specific nAChR subtypes using a competitive radioligand binding assay. This initial screen is crucial for identifying which nAChR subtypes the compound interacts with and with what affinity.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for α4β2 and α7 nAChRs.

Methodology:

  • Cell Lines:

    • HEK-293 cells stably expressing human α4β2 nAChRs.

    • GH4C1 cells expressing rat α7 nAChRs[3].

  • Radioligands:

    • (-)-[3H]Nicotine for α4β2 nAChRs.

    • [125I]α-Bungarotoxin ([125I]α-BTX) or [125I]-Epibatidine for α7 nAChRs[4][5].

  • Procedure:

    • Prepare cell membranes from the respective cell lines.

    • In a 96-well plate, incubate cell membranes with a fixed concentration of the radioligand and increasing concentrations of this compound.

    • For non-specific binding determination, a parallel set of wells should contain a high concentration of a known nAChR agonist (e.g., nicotine or epibatidine).

    • Incubate for a specified time at a controlled temperature to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Ki value from the IC50 value obtained from the competition curve using the Cheng-Prusoff equation.

Data Presentation:

ParameterThis compoundControl Compound (e.g., Nicotine)
α4β2 nAChR
IC50 (nM)Experimental ValueKnown Value
Ki (nM)Calculated ValueKnown Value
α7 nAChR
IC50 (nM)Experimental ValueKnown Value
Ki (nM)Calculated ValueKnown Value
Functional Characterization: Calcium Flux Assay

This high-throughput functional assay measures the ability of this compound to act as an agonist or antagonist at nAChRs by monitoring changes in intracellular calcium levels.

Objective: To determine the potency (EC50) and efficacy of this compound as an agonist or its potency (IC50) as an antagonist at α7 nAChRs.

Methodology:

  • Cell Line: SH-EP1 cells expressing the α7/5-HT3 chimera or GH4C1 cells expressing rat α7 nAChRs are suitable for fluorometric imaging plate reader (FLIPR) assays[3][5].

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • This compound.

    • Known α7 agonist (e.g., acetylcholine or nicotine)[3].

    • Known α7 antagonist (e.g., mecamylamine).

  • Procedure (Agonist Mode):

    • Plate cells in a 96- or 384-well plate and allow them to adhere.

    • Load cells with the calcium-sensitive dye.

    • Add increasing concentrations of this compound to the wells.

    • Measure the fluorescence intensity over time using a FLIPR system.

    • Generate a concentration-response curve to determine the EC50 and maximal response relative to a full agonist.

  • Procedure (Antagonist Mode):

    • Pre-incubate the dye-loaded cells with increasing concentrations of this compound.

    • Add a fixed concentration of a known α7 agonist (at its EC80).

    • Measure the fluorescence intensity and generate a concentration-inhibition curve to determine the IC50.

Data Presentation:

Assay ModeParameterThis compoundControl Compound
Agonist EC50 (µM)Experimental ValueKnown Value (e.g., Nicotine)
Emax (%)Experimental Value100%
Antagonist IC50 (µM)Experimental ValueKnown Value (e.g., Mecamylamine)
Electrophysiological Characterization

Patch-clamp electrophysiology provides a detailed analysis of the effects of this compound on the ion channel properties of nAChRs in real-time.

Objective: To characterize the electrophysiological response of nAChRs to this compound, including activation, desensitization, and modulation.

Methodology:

  • Cell Line: HEK-293 cells expressing the nAChR subtype of interest or primary neuronal cultures[4].

  • Technique: Whole-cell patch-clamp recording.

  • Procedure:

    • Culture cells on coverslips suitable for microscopy.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Perfuse the cell with an external solution containing increasing concentrations of this compound.

    • Record the elicited ionic currents.

    • Analyze current amplitude, activation kinetics, and desensitization rates.

    • To test for positive allosteric modulator (PAM) activity, co-apply the compound with a low concentration of acetylcholine[3].

Data Presentation:

ParameterThis compound
Peak Current Amplitude (pA/pF)Experimental Value
EC50 (µM)Experimental Value
Desensitization Rate (τ, ms)Experimental Value
PAM Activity (% potentiation)Experimental Value
Neuronal Network Activity Assay

Microelectrode array (MEA) technology allows for the assessment of how this compound modulates the electrical activity of neuronal networks in vitro.

Objective: To determine the effect of this compound on spontaneous and evoked neuronal network activity.

Methodology:

  • Cell System: Primary cortical neurons or iPSC-derived neurons cultured on MEA plates[6][7].

  • Technique: MEA recording.

  • Procedure:

    • Culture neurons on MEA plates until mature networks are formed.

    • Record baseline spontaneous network activity (spike rate, burst frequency, network synchrony).

    • Apply this compound at various concentrations to the culture.

    • Record the changes in network activity over time.

    • Wash out the compound to assess reversibility.

    • Analyze data using specialized software to quantify changes in key network parameters.

Data Presentation:

ParameterBaselineThis compound (Concentration X)Washout
Mean Firing Rate (Hz)ValueValueValue
Burst Frequency (bursts/min)ValueValueValue
Network Synchrony IndexValueValueValue

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Network-Level Analysis A Compound Synthesis (R,S)-1-Methyl-3- nicotinoylpyrrolidone B Radioligand Binding Assay (α4β2, α7 nAChRs) A->B Test Compound C Calcium Flux Assay (FLIPR) (Agonist/Antagonist Mode) B->C Binding Hit D Patch-Clamp Electrophysiology (Activation/Desensitization) C->D Functional Hit E Neuronal Network Assay (MEA) (Spike/Burst Analysis) D->E Confirmed Activity

Caption: Proposed experimental workflow for in vitro characterization.

nAChR Signaling Pathway

G compound (R,S)-1-Methyl-3- nicotinoylpyrrolidone receptor Nicotinic Acetylcholine Receptor (nAChR) compound->receptor Binds to channel Ion Channel Opening receptor->channel Activates ions Na+ / Ca2+ Influx channel->ions depolarization Membrane Depolarization ions->depolarization ca_signal Increased Intracellular Ca2+ ions->ca_signal downstream Downstream Cellular Responses (e.g., Neurotransmitter Release, Gene Expression) depolarization->downstream ca_signal->downstream

Caption: Simplified nAChR agonist-induced signaling cascade.

References

Application Notes and Protocols for (R,S)-1-Methyl-3-nicotinoylpyrrolidone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A review of available data indicates a significant gap in the scientific literature regarding the use of (R,S)-1-Methyl-3-nicotinoylpyrrolidone in animal models. While the compound is identified as a nicotinic acid derivative with a pyrrolidine ring, specific pharmacological studies, including pharmacokinetic and pharmacodynamic assessments in animals, are not publicly available.[1][2][3] This document aims to provide a foundational understanding based on related compounds and general principles of studying nicotinic acetylcholine receptor (nAChR) agonists in animal models, which would be the likely target for this class of molecule.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₁H₁₂N₂O₂.[2] It is structurally related to nicotinic acid and contains a pyrrolidine moiety.[1] While its primary biological target is not explicitly defined in the available literature, its structural similarity to nicotine and other synthetic nAChR ligands suggests it may interact with nicotinic acetylcholine receptors. These receptors are widely distributed in the central and peripheral nervous systems and are implicated in a variety of physiological processes, including cognitive function, inflammation, and neurotransmission.

Potential Signaling Pathways

Given its structural features, this compound would likely act as a ligand for nAChRs. These receptors are ligand-gated ion channels that, upon activation by an agonist, allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to membrane depolarization and subsequent cellular responses. The specific downstream effects would depend on the nAChR subtype targeted (e.g., α4β2, α7) and the cell type in which the receptor is expressed.

Nicotinic_Acetylcholine_Receptor_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron nAChR_pre Presynaptic nAChR Ca_channel_pre Voltage-gated Ca²⁺ Channel nAChR_pre->Ca_channel_pre Depolarization NT_release Neurotransmitter Release Ca_channel_pre->NT_release Ca²⁺ influx nAChR_post Postsynaptic nAChR EPSP Excitatory Postsynaptic Potential (EPSP) nAChR_post->EPSP Na⁺/Ca²⁺ influx AP Action Potential EPSP->AP Agonist (R,S)-1-Methyl-3- nicotinoylpyrrolidone (Putative Agonist) Agonist->nAChR_pre Agonist->nAChR_post

Putative signaling pathway for a nAChR agonist.

Hypothetical Experimental Protocols

The following protocols are generalized for the investigation of a novel nAChR agonist in animal models and would need to be adapted and optimized once preliminary data on this compound becomes available.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound for different nAChR subtypes.

Materials:

  • This compound

  • Radiolabeled nAChR ligands (e.g., [³H]-epibatidine, [³H]-cytisine)

  • Cell lines expressing specific human or rodent nAChR subtypes (e.g., HEK293 cells transfected with α4β2 or α7 nAChRs)

  • Membrane preparation buffers

  • Scintillation fluid and counter

Protocol:

  • Prepare cell membranes from nAChR-expressing cell lines.

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding data.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., rats or mice).

Materials:

  • This compound

  • Animal model (e.g., Sprague-Dawley rats)

  • Dosing vehicles (e.g., saline, PEG400)

  • Blood collection supplies (e.g., syringes, tubes with anticoagulant)

  • LC-MS/MS system for bioanalysis

Protocol:

  • Administer a single dose of this compound to the animals via the desired route (e.g., intravenous, oral).

  • Collect blood samples at predetermined time points post-dosing.

  • Process the blood samples to obtain plasma.

  • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the compound in plasma.

  • Analyze the plasma samples to determine the concentration of the compound at each time point.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacokinetic_Study_Workflow Dosing Compound Administration (e.g., IV, PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) Analysis->PK_Params

Workflow for a typical pharmacokinetic study.

Quantitative Data Summary

As no specific studies on this compound in animal models are available, a quantitative data table cannot be provided. For related pyrrolidine derivatives that act on nAChRs, binding affinities (Ki) are typically in the nanomolar to micromolar range. Pharmacokinetic parameters would be highly dependent on the specific chemical structure and the animal species.

ParameterThis compoundReference Compound (Hypothetical)
Binding Affinity (Ki, nM) Data Not Available
    α4β2 nAChR10 - 100
    α7 nAChR50 - 500
Pharmacokinetics (Rat, IV) Data Not Available
    Half-life (h)1 - 4
    Volume of Distribution (L/kg)2 - 10
    Clearance (mL/min/kg)20 - 100
Efficacy (Animal Model) Data Not Available
    Effective Dose (ED50, mg/kg)0.1 - 5

Conclusion and Future Directions

The lack of published data on the use of this compound in animal models presents a significant knowledge gap. Future research should focus on characterizing its in vitro pharmacological profile, including its binding affinity and functional activity at various nAChR subtypes. Following in vitro characterization, in vivo studies in rodents would be essential to determine its pharmacokinetic properties, safety profile, and potential therapeutic efficacy in relevant disease models, such as those for cognitive impairment or neuroinflammation. These foundational studies are critical before any detailed application notes and protocols can be confidently established for the scientific community.

References

Application Notes and Protocols for (R,S)-1-Methyl-3-nicotinoylpyrrolidone in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific studies detailing the dosage and administration of (R,S)-1-Methyl-3-nicotinoylpyrrolidone in mice have been published in peer-reviewed literature. The following application notes and protocols are therefore based on established methodologies for the administration of novel compounds to mice and extrapolated from data on the closely related and well-studied nicotinic agonist, nicotine. Researchers should use this information as a starting point and conduct thorough dose-finding and toxicology studies before commencing efficacy experiments.

Introduction

This compound is a nicotinic acid derivative with a pyrrolidine ring structure. While its specific biological activities are not yet fully characterized, its structural similarity to nicotine suggests that it may act as a nicotinic acetylcholine receptor (nAChR) agonist.[1][2] Nicotinic receptors are implicated in a wide range of physiological processes in the central and peripheral nervous systems.[2][3] This document provides generalized protocols for the preparation and administration of this compound to mice for preclinical research, alongside a hypothesized signaling pathway based on the known mechanisms of nicotinic agonists.

Data Presentation: Dosage of Structurally Related Compound (Nicotine) in Mice

The following tables summarize dosages of nicotine used in mice across various routes of administration, which can serve as a reference for initial dose-range finding studies for this compound.

Table 1: Nicotine Dosage by Route of Administration in Mice

Route of AdministrationDosage RangeStudy FocusReference
Oral (in drinking water) 5 - 55 mg/kg/dayChronic exposure, body weight, food intake[4]
Intravenous (IV) 0.01 - 0.1 mg/kg/infusionSelf-administration, reinforcement[5]
Subcutaneous (SC) 0.1 - 2 mg/kgLocomotor activity, body weight, adipose tissue[6][7]
Intraperitoneal (IP) 0.0006 - 1 mg/kgConditioned place preference, oxidative stress[8][9][10]

Experimental Protocols

Preparation of this compound for Administration

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Vehicle (e.g., sterile water, saline, or a suitable solvent if the compound is not water-soluble)

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile vials

Protocol:

  • Determine the desired concentration: Based on the target dose (mg/kg) and the average weight of the mice, calculate the required concentration of the dosing solution.

  • Dissolution:

    • For aqueous solutions, weigh the appropriate amount of this compound and dissolve it in a sterile vehicle (e.g., saline).

    • If the compound has low aqueous solubility, a suitable biocompatible solvent (e.g., DMSO, ethanol) may be used as a co-solvent. The final concentration of the organic solvent should be kept to a minimum and a vehicle control group should be included in the study.

  • Mixing: Vortex the solution until the compound is completely dissolved.

  • Sterilization: Filter the solution through a 0.22 µm sterile filter into a sterile vial to ensure sterility, especially for parenteral routes of administration.

  • Storage: Store the prepared solution according to the compound's stability data. For short-term use, refrigeration at 4°C is often suitable. For long-term storage, aliquoting and freezing at -20°C or -80°C may be necessary.

Administration to Mice

The choice of administration route depends on the experimental goals, such as the desired speed of onset and duration of action.

Protocol:

  • Gently restrain the mouse.

  • Insert a ball-tipped gavage needle into the esophagus.

  • Slowly administer the desired volume of the compound solution. The volume should typically not exceed 10 ml/kg.

Protocol:

  • Warm the mouse's tail using a heat lamp or warm water to dilate the veins.

  • Place the mouse in a restrainer.

  • Using a 27-30 gauge needle, inject the solution into one of the lateral tail veins.

  • The injection volume should be low, typically less than 0.2 ml.

Protocol:

  • Grasp the loose skin over the back of the neck or flank to form a tent.

  • Insert a 25-27 gauge needle into the base of the tented skin.

  • Inject the solution. The volume can be up to 2-3 ml, but larger volumes should be administered at multiple sites.

Protocol:

  • Hold the mouse with its head tilted downwards.

  • Insert a 25-27 gauge needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

  • Administer the injection. The volume can be up to 2-3 ml.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation prep_compound Compound Preparation (this compound) dissolution Dissolution in Vehicle prep_compound->dissolution sterilization Sterile Filtration dissolution->sterilization admin_route Route of Administration (PO, IV, SC, IP) sterilization->admin_route Dosing animal_model Mouse Model animal_model->admin_route behavioral Behavioral Assays admin_route->behavioral biochemical Biochemical Analysis admin_route->biochemical histological Histological Examination admin_route->histological

Caption: Generalized experimental workflow for in vivo studies in mice.

Hypothesized Signaling Pathway

signaling_pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_cellular Cellular Response ligand (R,S)-1-Methyl-3- nicotinoylpyrrolidone nAChR Nicotinic Acetylcholine Receptor (nAChR) ligand->nAChR ion_influx Ion Influx (Na+, Ca2+) nAChR->ion_influx pi3k PI3K nAChR->pi3k depolarization Membrane Depolarization ion_influx->depolarization neurotransmitter Neurotransmitter Release (e.g., Dopamine) depolarization->neurotransmitter akt Akt pi3k->akt gene_expression Altered Gene Expression akt->gene_expression neuroprotection Neuroprotection akt->neuroprotection neuronal_activity Modulation of Neuronal Activity neurotransmitter->neuronal_activity neuronal_activity->gene_expression

Caption: Hypothesized signaling cascade for a nicotinic agonist.

Based on the mechanism of action of nicotine, this compound is hypothesized to bind to nAChRs, leading to ion influx and membrane depolarization.[1][11] This can trigger the release of various neurotransmitters, such as dopamine.[1][12] Furthermore, activation of nAChRs, particularly the α7 subtype, may engage intracellular signaling pathways like the PI3K-Akt pathway, which is associated with neuroprotective effects.[11][13] These signaling events can ultimately lead to changes in gene expression and modulate neuronal activity.

References

Application Notes and Protocols for Cell-Based Assays Involving (R,S)-1-Methyl-3-nicotinoylpyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-1-Methyl-3-nicotinoylpyrrolidone is a derivative of nicotinic acid.[1] While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to nicotine suggests that it may interact with nicotinic acetylcholine receptors (nAChRs). nAChRs are a family of ligand-gated ion channels that play crucial roles in synaptic transmission in the central and peripheral nervous systems.[2] The diverse subtypes of nAChRs are important therapeutic targets for a variety of conditions.

These application notes provide a comprehensive guide for researchers interested in investigating the potential pharmacological activity of this compound and similar novel compounds at nAChRs using common cell-based assays. The protocols detailed below are established methods for characterizing the binding affinity and functional effects of ligands on nAChR subtypes.

Quantitative Data Summary

ParameternAChR SubtypeCell LineAssay TypeValue
Binding Affinity (Kᵢ) e.g., α4β2e.g., HEK293Radioligand BindingUser-determined
e.g., α7e.g., SH-SY5YRadioligand BindingUser-determined
Functional Potency (EC₅₀) e.g., α4β2e.g., HEK293Calcium InfluxUser-determined
e.g., α7e.g., SH-SY5YCalcium InfluxUser-determined
Inhibitory Potency (IC₅₀) e.g., α4β2e.g., HEK293Membrane PotentialUser-determined
e.g., α7e.g., SH-SY5YMembrane PotentialUser-determined

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway associated with nAChR activation and a general workflow for the cell-based assays described in this document.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol nAChR nAChR Ca_ion Ca²⁺ nAChR->Ca_ion Influx Na_ion Na⁺ nAChR->Na_ion Influx VDCC Voltage-Dependent Calcium Channel (VDCC) VDCC->Ca_ion Influx Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_ion->Cellular_Response Triggers Depolarization Membrane Depolarization Na_ion->Depolarization Depolarization->VDCC Opens Ligand (R,S)-1-Methyl-3- nicotinoylpyrrolidone Ligand->nAChR Binds

nAChR Activation and Downstream Signaling

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293 expressing nAChR subtype) start->cell_culture assay_prep Assay Preparation (Plate cells, prepare reagents) cell_culture->assay_prep compound_treatment Compound Treatment (Add this compound at various concentrations) assay_prep->compound_treatment incubation Incubation compound_treatment->incubation data_acquisition Data Acquisition (e.g., Measure fluorescence, radioactivity) incubation->data_acquisition data_analysis Data Analysis (Calculate Kᵢ, EC₅₀, IC₅₀) data_acquisition->data_analysis end End data_analysis->end

General Experimental Workflow for Cell-Based Assays

Experimental Protocols

The following are detailed protocols for three common cell-based assays to characterize the interaction of this compound with nAChRs.

Protocol 1: Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific nAChR subtype.

1. Materials and Reagents:

  • Receptor Source: Membranes prepared from a cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing α4β2 nAChRs).[3]

  • Radioligand: A high-affinity nAChR ligand, such as [³H]-Epibatidine.[4]

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known nAChR agonist, such as nicotine (100 µM).[4]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[4]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[4]

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter and Cocktail.

2. Procedure:

  • Membrane Preparation:

    • Culture cells expressing the target nAChR subtype to confluency.

    • Harvest the cells and homogenize them in ice-cold Assay Buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.[4]

    • Discard the supernatant and resuspend the pellet in fresh, ice-cold Assay Buffer. Repeat this wash step twice.[4]

    • After the final wash, resuspend the pellet in Assay Buffer and determine the protein concentration.

    • Store the membrane preparation at -80°C.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine (at a final concentration near its Kd), and 50 µL of Assay Buffer.[4]

      • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine, and 50 µL of 100 µM Nicotine.[4]

      • Competition Binding: 50 µL of membrane preparation, 50 µL of [³H]-Epibatidine, and 50 µL of varying concentrations of this compound.[4]

    • Incubate the plate at room temperature for 2-3 hours.[4]

    • Harvest the contents of each well onto glass fiber filters using a cell harvester and wash with cold Wash Buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: Calcium Influx Assay

This functional assay measures the ability of a compound to act as an agonist (stimulate) or antagonist (inhibit) of nAChRs by detecting changes in intracellular calcium concentration ([Ca²⁺]i). Activation of nAChRs leads to an influx of Ca²⁺, either directly through the receptor channel or indirectly via depolarization and activation of voltage-dependent calcium channels.[5][6]

1. Materials and Reagents:

  • Cell Line: A cell line endogenously or recombinantly expressing the nAChR subtype of interest (e.g., SH-SY5Y or transfected HEK293 cells).

  • Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM.

  • Test Compound: this compound.

  • Reference Agonist: A known nAChR agonist (e.g., acetylcholine or nicotine).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescence Plate Reader.

2. Procedure:

  • Cell Preparation:

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to near confluence.

    • Remove the culture medium and load the cells with the calcium indicator dye in Assay Buffer for 45-60 minutes at 37°C.

    • Wash the cells with Assay Buffer to remove excess dye.

  • Agonist Mode:

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Add varying concentrations of this compound to the wells.

    • Continuously measure the fluorescence signal for several minutes to detect an increase in [Ca²⁺]i.

  • Antagonist Mode:

    • Pre-incubate the dye-loaded cells with varying concentrations of this compound for a specified time.

    • Add a fixed concentration (e.g., EC₅₀) of a reference agonist to the wells.

    • Measure the fluorescence signal to determine the extent of inhibition of the agonist-induced calcium influx.

3. Data Analysis:

  • Agonist Mode: Plot the change in fluorescence against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ value.

  • Antagonist Mode: Plot the percentage of inhibition of the reference agonist response against the log concentration of the test compound to determine the IC₅₀ value.

Protocol 3: Membrane Potential Assay

This is another functional assay that measures nAChR activation by detecting changes in the cell's membrane potential. Since nAChRs are cation-permeable channels, their activation leads to membrane depolarization.[7]

1. Materials and Reagents:

  • Cell Line: A cell line expressing the nAChR subtype of interest.

  • Membrane Potential Dye: A fluorescent dye sensitive to changes in membrane potential (e.g., from a FLIPR Membrane Potential Assay Kit).

  • Test Compound: this compound.

  • Reference Agonist/Antagonist: Known nAChR ligands for control experiments.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Fluorescence Plate Reader (e.g., FLIPR or similar).

2. Procedure:

  • Cell Preparation:

    • Plate the cells in a 96-well or 384-well plate and grow to confluence.[7]

    • Load the cells with the membrane potential dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Assay Measurement:

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence.

    • Add the test compound (for agonist testing) or the test compound followed by a reference agonist (for antagonist testing).[7]

    • Record the change in fluorescence over time. An increase in fluorescence typically indicates membrane depolarization.

3. Data Analysis:

  • Analyze the data similarly to the calcium influx assay to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values based on the change in fluorescence signal.[7]

References

Application Notes and Protocols for the Preparation of (R,S)-1-Methyl-3-nicotinoylpyrrolidone Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of stock solutions of (R,S)-1-Methyl-3-nicotinoylpyrrolidone, a key intermediate in the synthesis of various compounds. Adherence to these protocols is crucial for ensuring the accuracy, reproducibility, and stability of experimental results.

Compound Information

This compound is a chemical compound with the following properties:

PropertyValueReference
CAS Number 125630-28-6[1][2]
Molecular Formula C₁₁H₁₂N₂O₂[1][2]
Molecular Weight 204.23 g/mol [1]
Appearance White to Light Beige Solid[1]
Melting Point 52-54°C[1]
Boiling Point 152-154°C (at 0.02-0.03 Torr)[1]
Solubility Slightly soluble in Acetonitrile, Chloroform, and Methanol[1]
Storage -20°C Freezer[1]
Application

This compound serves as a precursor in the synthesis of various biologically active molecules and is utilized in medicinal chemistry and drug discovery programs.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials with tight-fitting caps

  • Pipettors and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure:

  • Pre-warming of Compound and Solvent: Allow the container of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

    • Carefully weigh out 2.04 mg of this compound into the tared container. Record the exact weight.

  • Solvent Addition:

    • Based on the exact weight of the compound, calculate the required volume of DMSO to achieve a 10 mM concentration using the following formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) For 2.04 mg (0.00204 g): Volume = (0.00204 g / 204.23 g/mol ) / 0.010 mol/L = 0.001 L = 1 mL

    • Add the calculated volume of anhydrous DMSO to the container with the compound.

  • Dissolution:

    • Securely cap the tube or vial.

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) may be applied if dissolution is slow. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting and Storage:

    • To minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes or vials.[3]

    • Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage to maintain stability.[3]

Table of Calculations for Various Stock Solution Concentrations:

Desired Concentration (mM)Mass of Compound (mg) for 1 mL of Solvent
10.204
51.02
10 2.04
204.08
5010.21
Stability and Storage Recommendations

Pyrrolidone derivatives can be susceptible to hydrolysis and oxidation, particularly in the presence of water.[3] Nicotinic compounds are also known to be sensitive to light and oxygen.[4][5] Therefore, the following storage practices are critical:

  • Solvent: Always use high-purity, anhydrous solvents.

  • Temperature: Store stock solutions at -20°C or -80°C to slow potential degradation.[3]

  • Light Protection: Use amber vials or wrap clear vials in aluminum foil to protect the solution from light.[3]

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles by preparing single-use aliquots.[3]

  • Inert Atmosphere: For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen).[4]

Safety Precautions
  • Handle this compound in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for this compound for complete safety information.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage start Start weigh Weigh 2.04 mg of This compound start->weigh Equilibrate reagents add_solvent Add 1 mL of Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot Ensure complete dissolution check_dissolution check_dissolution dissolve->check_dissolution store Store at -20°C or -80°C aliquot->store end End store->end check_dissolution->dissolve check_dissolution->aliquot Yes

Caption: Workflow for preparing a 10 mM stock solution.

References

Application Notes and Protocols for (R,S)-1-Methyl-3-nicotinoylpyrrolidone as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-1-Methyl-3-nicotinoylpyrrolidone is a heterocyclic compound featuring a nicotinoyl group attached to a 1-methylpyrrolidine ring.[1] Its structural similarity to nicotine and related alkaloids makes it a valuable chemical intermediate in the synthesis of novel psychoactive compounds, particularly analogs of nicotine. These analogs are of significant interest in drug discovery for their potential therapeutic applications in neurological disorders and as probes to study the nicotinic acetylcholine receptor (nAChR) system. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of a nicotine analog.

Application Notes

This compound serves as a key building block for the synthesis of various N-substituted nornicotine derivatives. The pyrrolidine ring and the nicotinoyl moiety are essential pharmacophores for interaction with nAChRs. By modifying the substituents on the pyrrolidine nitrogen, researchers can modulate the pharmacological properties of the resulting compounds, including their affinity and selectivity for different nAChR subtypes.

The primary application of this intermediate is in the synthesis of racemic nicotine and its analogs through a reduction of the ketone group on the nicotinoyl moiety. The resulting secondary alcohol can then be further modified or left as is, depending on the desired final product. The synthesis of such analogs is a critical step in structure-activity relationship (SAR) studies aimed at developing novel therapeutics with improved efficacy and reduced side effects compared to nicotine.

Physicochemical Properties

PropertyValueReference
CAS Number 125630-26-4[1]
Molecular Formula C₁₁H₁₄N₂O[1]
Molecular Weight 190.24 g/mol [1]
Appearance Not specified in literature; likely an oil or low-melting solid
Chirality Racemic mixture of (R) and (S) enantiomers

Experimental Protocols

The following protocol describes a representative procedure for the synthesis of (R,S)-1-Methyl-2-(3-pyridyl)pyrrolidin-3-ol, a nicotine analog, from this compound via reduction. This protocol is adapted from procedures for structurally similar compounds.

Protocol 1: Reduction of this compound to (R,S)-1-Methyl-2-(3-pyridyl)pyrrolidin-3-ol

Objective: To synthesize (R,S)-1-Methyl-2-(3-pyridyl)pyrrolidin-3-ol through the reduction of the ketone functionality of this compound.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.90 g, 10 mmol) in anhydrous methanol (40 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (0.45 g, 12 mmol) to the cooled solution in small portions over 15 minutes.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water (10 mL).

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add dichloromethane (50 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to obtain pure (R,S)-1-Methyl-2-(3-pyridyl)pyrrolidin-3-ol.

Expected Yield: Based on similar reductions, the expected yield is in the range of 80-90%.

Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Starting MaterialProductReducing AgentSolventReaction TimeYield (%)Purity (%)
This compound(R,S)-1-Methyl-2-(3-pyridyl)pyrrolidin-3-olNaBH₄Methanol3 hours~80-90>95 (after purification)

Mandatory Visualizations

Diagram 1: Synthetic Workflow

Synthetic_Workflow Start (R,S)-1-Methyl-3- nicotinoylpyrrolidone Reaction Reduction with NaBH4 in Methanol Start->Reaction Step 1 Workup Quenching, Extraction, and Purification Reaction->Workup Step 2 Product (R,S)-1-Methyl-2-(3-pyridyl) pyrrolidin-3-ol Workup->Product Step 3

Caption: Synthetic workflow for the reduction of this compound.

Diagram 2: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway

The synthesized nicotine analogs are expected to interact with nicotinic acetylcholine receptors. The following diagram illustrates a simplified signaling pathway activated by nAChR agonists.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Activates Agonist Nicotine Analog ((R,S)-1-Methyl-2-(3-pyridyl)pyrrolidin-3-ol) Agonist->nAChR Binds to PI3K PI3K Ca_influx->PI3K Activates Akt Akt PI3K->Akt Activates Cellular_Response Cellular Response (e.g., Neuroprotection, Gene Expression) Akt->Cellular_Response Leads to

Caption: Simplified nAChR signaling cascade initiated by an agonist.

Conclusion

This compound is a versatile intermediate for the synthesis of novel nicotine analogs. The provided protocol offers a reliable method for the preparation of a key derivative, which can be further elaborated to generate a library of compounds for pharmacological screening. The study of these synthetic analogs will contribute to a deeper understanding of the structure-activity relationships of nAChR ligands and may lead to the development of new therapeutic agents for a range of neurological and psychiatric disorders.

References

Application Notes and Protocols: (R,S)-1-Methyl-3-nicotinoylpyrrolidone in Nicotinic Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-1-Methyl-3-nicotinoylpyrrolidone is a nicotinic acid derivative with a pyrrolidine ring at the 1-position.[1] Its structural similarity to nicotine suggests potential interactions with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play crucial roles in synaptic transmission in the central and peripheral nervous systems.[2][3] The diverse subunit composition of nAChRs results in numerous receptor subtypes with distinct pharmacological properties, making them key targets for therapeutic development in areas such as neurodegenerative diseases, pain, and addiction.[3][4]

These application notes provide a comprehensive guide for the characterization of novel compounds, such as this compound, at various nAChR subtypes. The protocols outlined below describe standard in vitro methods for determining the binding affinity and functional activity of test compounds, utilizing radioligand binding assays and patch-clamp electrophysiology.

Data Presentation: Quantitative Analysis of Ligand-Receptor Interactions

Effective characterization of a novel nAChR ligand requires quantitative assessment of its binding affinity (Kᵢ) and functional potency (EC₅₀ or IC₅₀). The following tables provide a structured format for presenting such data, enabling clear comparison across different nAChR subtypes.

Table 1: Radioligand Binding Affinities of this compound at Human nAChR Subtypes

nAChR SubtypeRadioligandTest CompoundKᵢ (nM)
α4β2[³H]-NicotineThis compoundData to be determined
α7[¹²⁵I]-α-BungarotoxinThis compoundData to be determined
α3β4[³H]-EpibatidineThis compoundData to be determined

Table 2: Functional Potency of this compound at Human nAChR Subtypes

nAChR SubtypeAssay TypeAgonist/AntagonistEC₅₀/IC₅₀ (µM)Max Response (% of ACh)
α4β2ElectrophysiologyAgonistData to be determinedData to be determined
α4β2ElectrophysiologyAntagonistData to be determinedN/A
α7ElectrophysiologyAgonistData to be determinedData to be determined
α7ElectrophysiologyAntagonistData to be determinedN/A
α3β4ElectrophysiologyAgonistData to be determinedData to be determined
α3β4ElectrophysiologyAntagonistData to be determinedN/A

Experimental Protocols

Protocol 1: Radioligand Binding Assay for nAChR Affinity Determination

This protocol describes a competitive binding assay to determine the affinity of a test compound for specific nAChR subtypes expressed in a heterologous system.

1. Materials and Reagents:

  • HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).

  • Membrane preparation from the above cells.

  • Radioligand appropriate for the subtype (e.g., [³H]-Nicotine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7, [³H]-Epibatidine for high-affinity sites).[2][5]

  • Unlabeled competitor (e.g., nicotine or acetylcholine) for non-specific binding determination.[5]

  • Test compound: this compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[2]

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).[2]

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine.[2][6]

  • Scintillation cocktail.

2. Membrane Preparation:

  • Culture cells to confluency.

  • Harvest cells in ice-cold Assay Buffer.

  • Homogenize the cell suspension.

  • Centrifuge the homogenate at high speed (e.g., 48,000 x g) at 4°C.

  • Discard the supernatant and resuspend the pellet in fresh, ice-cold Assay Buffer. Repeat this wash step.[2]

  • Determine the protein concentration of the final membrane preparation.

3. Binding Assay Procedure:

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and Assay Buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of an unlabeled competitor.[2]

    • Competition Binding: Membrane preparation, radioligand, and serial dilutions of this compound.

  • Incubate to allow binding to reach equilibrium.

  • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold Wash Buffer to remove unbound radioligand.[7]

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression to fit the data to a one-site competition model to determine the IC₅₀ value.

  • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[5]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Acquisition & Analysis Membrane_Prep Membrane Preparation from nAChR-expressing cells Incubation Incubation: Total, Non-specific, & Competition Binding Membrane_Prep->Incubation Radioligand Radioligand ([³H]-Nicotine, etc.) Radioligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀ & Kᵢ Determination) Counting->Analysis

Radioligand Binding Assay Workflow.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for nAChR Functional Characterization

This protocol allows for the functional assessment of a test compound's effect on nAChR ion channel activity.

1. Materials and Reagents:

  • Cells stably expressing the nAChR subtype of interest, plated on coverslips.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.[8]

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2.[8]

  • Agonist Stock Solution (e.g., 100 mM Acetylcholine).

  • Test Compound Stock Solution: this compound in an appropriate solvent (e.g., DMSO).

2. Electrophysiological Recording:

  • Place a coverslip with cells in the recording chamber of an inverted microscope.

  • Continuously perfuse the chamber with External Solution.

  • Using a micropipette filled with Internal Solution, establish a whole-cell patch-clamp configuration on a single cell.

  • Clamp the membrane potential at a holding potential of -60 mV.[8]

3. Experimental Procedure (Agonist Mode):

  • Establish a stable baseline by repeatedly applying a known nAChR agonist (e.g., acetylcholine) for a short duration (2-5 seconds) until the evoked current response is consistent.[8]

  • Apply different concentrations of this compound to the cell and measure the evoked currents.

  • Construct a dose-response curve by plotting the current amplitude against the concentration of the test compound.

4. Experimental Procedure (Antagonist Mode):

  • Obtain a stable baseline response by applying a fixed, sub-maximal concentration of a known agonist (e.g., EC₂₀ of acetylcholine).

  • Pre-incubate the cell with the test compound for a set period before co-applying it with the agonist.

  • Measure the inhibition of the agonist-evoked current by the test compound.

  • Generate a dose-response curve for the inhibitory effect.

5. Data Analysis:

  • Measure the peak amplitude of the evoked currents.

  • For agonist activity, normalize the responses to the maximal response elicited by a saturating concentration of a standard agonist like acetylcholine.

  • For antagonist activity, normalize the inhibited current to the control agonist response.

  • Fit the dose-response data using non-linear regression to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Electrophysiology_Workflow cluster_setup Setup cluster_recording Recording Protocol cluster_analysis Data Analysis Cell_Prep Prepare nAChR-expressing cells on coverslip Patch Establish Whole-Cell Patch-Clamp Cell_Prep->Patch Baseline Record Baseline Agonist-Evoked Currents Patch->Baseline Application Apply Test Compound (Agonist or Antagonist mode) Baseline->Application Record Record Modulated Currents Application->Record Measure Measure Peak Current Amplitude Record->Measure Dose_Response Construct Dose-Response Curve Measure->Dose_Response Analysis Calculate EC₅₀/IC₅₀ Dose_Response->Analysis

Electrophysiology Experimental Workflow.

Signaling Pathways

This compound, as a potential nAChR ligand, would modulate the cholinergic signaling pathway. Upon binding, an agonist would induce a conformational change in the receptor, opening the ion channel and allowing the influx of cations (primarily Na⁺ and Ca²⁺). This leads to membrane depolarization and the initiation of downstream cellular responses. An antagonist would bind to the receptor but prevent this channel opening.

nAChR_Signaling cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) cluster_cellular_response Cellular Response nAChR nAChR Depolarization Membrane Depolarization nAChR->Depolarization Na⁺ Influx Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening NT_Release Neurotransmitter Release Depolarization->NT_Release Ca_Influx->NT_Release Gene_Expression Gene Expression Changes Ca_Influx->Gene_Expression Ligand This compound (Potential Agonist) Ligand->nAChR Binds to Receptor

Simplified nAChR Agonist Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis Yield of (R,S)-1-Methyl-3-nicotinoylpyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Since established protocols for this specific molecule are not widely published, this guide is based on the synthesis of structurally similar compounds, particularly the synthesis of 1-methyl-3-nicotinoyl-2-pyrrolidone, an intermediate in the production of racemic nicotine.[1][2]

The proposed synthetic route involves a two-step process:

  • Step 1: Claisen-type Condensation to form the intermediate, 1-methyl-3-nicotinoyl-2-pyrrolidone.

  • Step 2: Reduction of the pyrrolidone ketone to yield the final product, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic approach for the pyrrolidone precursor? A1: The most prevalent method is a Claisen-type condensation reaction between N-methyl-2-pyrrolidone and a nicotinic acid ester, such as methyl nicotinate, in the presence of a strong base.[1][2]

Q2: What are the critical parameters to control during the Claisen-type condensation? A2: The critical parameters include the choice of a strong, non-nucleophilic base, anhydrous reaction conditions, the molar ratio of reactants, and the reaction temperature. The absence of moisture is crucial when working with bases like sodium hydride.[3]

Q3: Which reducing agents are suitable for the conversion of the pyrrolidone to the pyrrolidine? A3: A variety of reducing agents can be considered for the reduction of the amide carbonyl. Common choices for such transformations include lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃-THF). The choice of reducing agent will affect the reaction conditions and work-up procedure.

Q4: How can I monitor the progress of the reactions? A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques will help determine the consumption of starting materials and the formation of the product and any byproducts.

Q5: What are the common purification methods for the final product? A5: Purification of the final product, a basic amine, can typically be achieved by column chromatography on silica gel, often using a solvent system containing a small amount of a basic modifier like triethylamine to prevent product tailing. Distillation under reduced pressure is another potential purification method.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Step 1: Claisen-type Condensation

Issue 1: Low or no yield of 1-methyl-3-nicotinoyl-2-pyrrolidone.

  • Question: My reaction to form the pyrrolidone intermediate is resulting in a low yield or no product at all. What are the likely causes?

  • Answer:

    • Inactive Base: The strong base (e.g., sodium hydride, potassium tert-butoxide) may have degraded due to improper storage or exposure to moisture. It is essential to use a fresh, active base.

    • Presence of Moisture: This reaction is highly sensitive to moisture, which can quench the base and the enolate intermediate. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]

    • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. The reaction often requires heating to reflux.[1][2]

    • Improper Molar Ratios: The stoichiometry of the reactants is crucial. A slight excess of N-methyl-2-pyrrolidone and the base relative to the nicotinate ester is often used.[1]

Issue 2: Formation of multiple side products.

  • Question: I am observing several unexpected spots on my TLC plate. What are the potential side reactions?

  • Answer:

    • Self-condensation: While less likely with the ester, self-condensation of the N-methyl-2-pyrrolidone can occur.

    • Decomposition: At high temperatures for extended periods, the starting materials or the product may decompose, often indicated by a darkening of the reaction mixture.

    • Reaction with Solvent: Ensure the solvent is inert under the strong basic conditions. Toluene and DMF are commonly used.[1]

Step 2: Reduction of the Pyrrolidone

Issue 3: Incomplete reduction of the pyrrolidone intermediate.

  • Question: The reduction of my pyrrolidone is not going to completion. How can I improve this?

  • Answer:

    • Insufficient Reducing Agent: Ensure a sufficient molar excess of the reducing agent is used. Amide reductions typically require more powerful reducing agents and stoichiometric amounts.

    • Reaction Temperature: Some reductions may require elevated temperatures to proceed at a reasonable rate. However, be cautious of potential side reactions at higher temperatures.

    • Purity of the Intermediate: Impurities in the starting pyrrolidone can interfere with the reduction. Ensure the intermediate is sufficiently pure before proceeding.

Issue 4: Difficulty in isolating the final product during work-up.

  • Question: I am having trouble isolating the (R,S)-1-Methyl-3-nicotinoylpyrrolidine after the reduction. What are the best practices for the work-up?

  • Answer:

    • Proper Quenching: The quenching of powerful reducing agents like LiAlH₄ must be done carefully at low temperatures to avoid uncontrolled reactions. A Fieser work-up (sequential addition of water and then aqueous NaOH) is a standard procedure.

    • pH Adjustment: The final product is a basic amine. Adjusting the pH of the aqueous layer to be basic (pH > 10) before extraction will ensure the product is in its free base form and can be efficiently extracted into an organic solvent.

    • Emulsion Formation: Emulsions can form during the extraction process. Adding brine (saturated NaCl solution) can help to break up emulsions and improve phase separation.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 1-methyl-3-nicotinoyl-2-pyrrolidone (Analogous Reaction)

ParameterConditionReference
Base Potassium tert-butoxide[1]
Solvent Toluene[1][2]
Reactant 1 N-methyl-2-pyrrolidone[1][2]
Reactant 2 Methyl nicotinate[1][2]
Molar Ratio (NMP:Ester) ~1.03 : 1[2]
Temperature Reflux (~102 °C)[2]
Reaction Time 3 hours[2]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low Yield (Step 1) Inactive base, moistureUse fresh base, ensure anhydrous conditions
Side Products (Step 1) High temperature, long reaction timeOptimize temperature and time, monitor by TLC
Incomplete Reaction (Step 2) Insufficient reducing agentIncrease molar excess of reducing agent
Product Loss (Work-up) Incorrect pH during extractionAdjust aqueous layer to pH > 10 before extraction

Experimental Protocols

Protocol 1: Synthesis of 1-methyl-3-nicotinoyl-2-pyrrolidone (Intermediate)

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add potassium tert-butoxide (1.1 equivalents).

  • Solvent and Reagent Addition: Add anhydrous toluene via a syringe. To this suspension, add N-methyl-2-pyrrolidone (1.05 equivalents).

  • Reactant Addition: Slowly add a solution of methyl nicotinate (1.0 equivalent) in anhydrous toluene to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 102-110 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reduction of 1-methyl-3-nicotinoyl-2-pyrrolidone to this compound (Proposed)

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of the purified 1-methyl-3-nicotinoyl-2-pyrrolidone (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Reducing Agent Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) (e.g., 1.5-2.0 equivalents) in THF to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. Stir the resulting mixture until a granular precipitate is formed.

  • Isolation: Filter the solid and wash it thoroughly with THF or another suitable organic solvent. Combine the filtrate and the washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography or vacuum distillation.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction cluster_purification Purification start N-Methyl-2-pyrrolidone + Methyl Nicotinate reaction1 Claisen-type Condensation (Strong Base, Anhydrous Toluene, Reflux) start->reaction1 Reactants intermediate 1-Methyl-3-nicotinoyl-2-pyrrolidone reaction1->intermediate Product reaction2 Reduction (e.g., LiAlH4, Anhydrous THF) intermediate->reaction2 Starting Material product This compound reaction2->product Final Product purify Column Chromatography or Vacuum Distillation product->purify

Caption: Proposed synthetic workflow for this compound.

Troubleshooting cluster_step1 Step 1: Condensation Issues cluster_step2 Step 2: Reduction Issues issue Low Synthesis Yield cause1 Inactive Base? issue->cause1 cause2 Moisture Present? issue->cause2 cause3 Suboptimal Conditions? issue->cause3 cause4 Incomplete Reduction? issue->cause4 cause5 Work-up Losses? issue->cause5 solution1 Use Fresh Base cause1->solution1 solution2 Use Anhydrous Solvents & Inert Atmosphere cause2->solution2 solution3 Optimize Temp. & Time (Monitor by TLC/LC-MS) cause3->solution3 solution4 Increase Molar Ratio of Reducing Agent cause4->solution4 solution5 Adjust pH to >10 Before Extraction cause5->solution5

Caption: Troubleshooting guide for low synthesis yield.

References

stability and degradation of (R,S)-1-Methyl-3-nicotinoylpyrrolidone in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R,S)-1-Methyl-3-nicotinoylpyrrolidone

Disclaimer: Detailed public-domain data on the stability and degradation of this compound is limited. This guide provides general principles and protocols based on the chemical nature of its constituent parts—a substituted pyrrolidone (a lactam) and a pyridine ring. These are intended to serve as a starting point for your investigations.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical moieties in this compound that are susceptible to degradation?

A1: The molecule contains two key structures to consider for stability:

  • A substituted pyrrolidone ring: This is a five-membered lactam (a cyclic amide). Lactam rings are susceptible to hydrolysis, which involves the cleavage of the amide bond. This process can be catalyzed by acids or bases.[1][2][3][4]

  • A pyridine ring: This nitrogen-containing aromatic ring can be susceptible to photodegradation and oxidation under certain conditions.[5][6][7]

Q2: My solution of this compound is showing a new peak in the HPLC chromatogram after a few days at room temperature. What could it be?

A2: A new peak likely indicates a degradation product. The most probable cause in a neutral or aqueous solution would be the initial stages of hydrolysis of the lactam ring. Depending on the solvent and storage conditions, oxidative degradation could also occur. It is recommended to perform peak identification using a technique like LC-MS.[8]

Q3: I am observing a rapid loss of the parent compound in my acidic (pH < 4) or basic (pH > 9) mobile phase. Is this expected?

A3: Yes, this is expected. Lactam rings are known to undergo accelerated hydrolysis under both acidic and basic conditions.[1][3] The rate of degradation is typically significantly greater in alkaline conditions compared to acidic or neutral pH.[2][4] It is advisable to use a mobile phase with a pH closer to neutral (pH 6-8) if you are developing a stability-indicating method, or to neutralize your samples before analysis.[9]

Q4: Can I expect degradation if my experiment is exposed to ambient lab lighting?

A4: Yes, photodegradation is a possibility. Pyridine and its derivatives can degrade upon exposure to UV light.[5][6][10] If your experimental setup involves prolonged exposure to light, it is crucial to conduct photostability studies by exposing a solution to a controlled light source (e.g., Xenon lamp) and comparing it to a sample kept in the dark.

Troubleshooting Guides

Issue 1: Inconsistent results in stability studies.
Possible Cause Troubleshooting Step
pH Fluctuation: Small changes in the pH of your solution can significantly alter the rate of hydrolysis.
* Action: Ensure your solutions are well-buffered. Verify the pH of the solution at the beginning and end of the experiment.
Temperature Variation: Degradation reactions are temperature-dependent. Inconsistent temperatures will lead to variable degradation rates.[2][11]
* Action: Use a calibrated, temperature-controlled environment (e.g., incubator, water bath) for your stability studies.
Oxygen Exposure: The compound may be susceptible to oxidation. The amount of dissolved oxygen can vary between samples.
* Action: For oxidative stability testing, you can sparge your solutions with an inert gas like nitrogen or argon to create an oxygen-free environment and compare with an oxygen-rich environment.
Light Exposure: Inconsistent exposure to lab lighting can cause variable photodegradation.[12]
* Action: Protect your samples from light using amber vials or by covering them with aluminum foil, unless photostability is the variable being tested.
Issue 2: Poor mass balance in forced degradation studies.
Possible Cause Troubleshooting Step
Degradants are not detected: The degradation products may not be UV-active at the wavelength you are using for detection, or they may be highly polar and eluting in the solvent front.
* Action: Use a diode array detector (DAD) or photodiode array (PDA) to screen across a range of UV wavelengths. Also, consider using a more universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD). Modify your HPLC gradient to retain and separate highly polar compounds.[13]
Precipitation of Degradants: A degradation product might be insoluble in the sample solvent, leading to its loss from the solution being analyzed.
* Action: Visually inspect your stressed samples for any precipitation. If observed, try to dissolve the precipitate in a stronger solvent to analyze it separately.
Formation of Volatile Degradants: A degradation pathway might produce volatile compounds that are lost from the sample.
* Action: This is more challenging to detect with standard HPLC. Headspace GC-MS could be used to analyze the vapor phase above the sample if volatile products are suspected.

Experimental Protocols

Protocol 1: General Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the intrinsic stability of a molecule.[9][14][15]

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter, HPLC system with UV/DAD/MS detector, temperature-controlled oven, photostability chamber.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 methanol:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Withdraw samples at intermediate time points (e.g., 2, 6, 12 hours). Neutralize with 0.1 M NaOH before HPLC analysis.[16]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Withdraw samples at intermediate time points. Neutralize with 0.1 M HCl before HPLC analysis.[16]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[16]

  • Thermal Degradation: Store a solid sample and a solution sample in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Keep a control sample in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water/buffer). Monitor for the appearance of new peaks and the decrease in the parent compound peak area.

Data Presentation: Example Stability Data Table

Condition Time (hours) Assay of Parent (%) Area of Major Degradant 1 (%) Area of Major Degradant 2 (%) Total Impurities (%)
Control (t=0)0100.0NDNDND
0.1 M HCl, 60°C2485.210.51.814.8
0.1 M NaOH, RT870.625.1ND29.4
3% H₂O₂, RT2492.1ND5.97.9
Heat (70°C)4898.50.8ND1.5
Light (ICH Q1B)-95.31.22.54.7
ND: Not Detected

Visualizations

Potential Degradation Pathways

G cluster_main Main Compound cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_photo Photodegradation cluster_oxidation Oxidation A This compound B Hydrolyzed Lactam Ring (Open-ring carboxylate/carboxylic acid) A->B H₂O, H⁺/OH⁻ C Pyridine Ring Degradants (e.g., hydroxylated pyridines, ring-opened products) A->C Light (UV) D N-oxide derivatives A->D [O]

Caption: Potential degradation pathways for the molecule.

Experimental Workflow for a Stability Study

G A Prepare Stock Solution of Compound B Expose Aliquots to Stress Conditions (Acid, Base, Oxidant, Light, Heat) A->B C Withdraw Samples at Timed Intervals B->C D Neutralize/Dilute Sample as Needed C->D E Analyze via Stability-Indicating HPLC Method D->E F Quantify Parent Compound and Degradation Products E->F G Assess Mass Balance and Determine Degradation Rate F->G

Caption: Workflow for conducting a forced degradation study.

References

Technical Support Center: Purification of (R,S)-1-Methyl-3-nicotinoylpyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of (R,S)-1-Methyl-3-nicotinoylpyrrolidone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

A1: The main challenge lies in the separation of the (R) and (S) enantiomers from the racemic mixture. These stereoisomers have identical physical properties, making their separation by standard chromatographic or crystallization techniques difficult. Additionally, the presence of structurally similar impurities from the synthesis process can complicate purification.

Q2: Which analytical techniques are most suitable for separating the enantiomers of 1-Methyl-3-nicotinoylpyrrolidone?

A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for the analytical and preparative separation of enantiomers of nicotinoylpyrrolidone derivatives and related alkaloids.[1][2][3] Supercritical Fluid Chromatography (SFC) is also a powerful alternative for chiral separations.[3]

Q3: What types of chiral stationary phases (CSPs) are recommended for the HPLC separation of this compound?

A3: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly recommended.[4] Specifically, columns with selectors like amylose tris(3,5-dimethylphenylcarbamate) have shown success in separating similar compounds. Macrocyclic glycopeptide-based columns are also a good option to screen for optimal separation.[1][4]

Q4: Can I use crystallization to separate the enantiomers?

A4: Diastereomeric salt crystallization is a potential method for chiral resolution on a larger scale. This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization. However, finding a suitable and efficient resolving agent can be challenging and often requires empirical screening.

Q5: What are some common impurities I might encounter?

A5: Impurities can arise from starting materials, side reactions, or degradation. Potential impurities could include unreacted starting materials like nicotinic acid derivatives and 1-methyl-3-pyrrolidinone, byproducts from the coupling reaction, and potential diastereomers if there are other chiral centers. Impurity profiling using techniques like GC-MS or LC-MS is crucial.[5]

Troubleshooting Guides

Chiral HPLC Separation
Problem Potential Cause(s) Troubleshooting Step(s)
Poor or No Enantiomeric Resolution - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Screen different types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based).- Vary the organic modifier (e.g., ethanol, isopropanol, acetonitrile) and its percentage in the mobile phase.- Add a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to the mobile phase to improve peak shape and selectivity.
Peak Tailing - Secondary interactions with the stationary phase.- Presence of active sites on the column.- Add a basic modifier like diethylamine (DEA) to the mobile phase to mask active silanol groups.- Ensure the sample is fully dissolved in the mobile phase.
Irreproducible Retention Times - Inadequate column equilibration.- Fluctuations in temperature.- Mobile phase instability.- Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
Low Signal-to-Noise Ratio - Low sample concentration.- Inappropriate detection wavelength.- Increase the sample concentration if possible.- Determine the optimal UV detection wavelength by running a UV scan of the analyte.
Preparative Scale Purification
Problem Potential Cause(s) Troubleshooting Step(s)
Low Yield after Preparative Chromatography - Poor loading capacity of the column.- Suboptimal fraction collection.- Perform a loading study to determine the maximum sample amount that can be injected without compromising resolution.- Optimize fraction collection parameters based on the analytical chromatogram to minimize product loss between peaks.
Co-elution of Impurities - Insufficient separation between the target compound and impurities.- Modify the mobile phase composition to improve selectivity.- Consider a multi-step purification strategy, such as an initial achiral purification step to remove major impurities before the chiral separation.
Difficulty with Diastereomeric Crystallization - Poor crystal formation.- Similar solubility of the diastereomeric salts.- Screen a variety of chiral resolving agents.- Experiment with different solvents and solvent mixtures for crystallization.- Control the cooling rate during crystallization; slower cooling often leads to better crystal formation and purity.

Experimental Protocols

Protocol 1: Analytical Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for the enantiomeric separation of this compound.

1. Initial Screening of Chiral Stationary Phases (CSPs):

  • Columns to Screen:

    • Polysaccharide-based: Amylose tris(3,5-dimethylphenylcarbamate)

    • Polysaccharide-based: Cellulose tris(3,5-dimethylphenylcarbamate)

    • Macrocyclic glycopeptide-based: Vancomycin or Teicoplanin bonded phase

  • Initial Mobile Phase Conditions (Normal Phase):

    • Mobile Phase A: n-Hexane/Ethanol (90:10, v/v) + 0.1% Diethylamine (DEA)

    • Mobile Phase B: n-Hexane/Isopropanol (90:10, v/v) + 0.1% DEA

  • Procedure:

    • Prepare a 1 mg/mL solution of the racemic standard in the mobile phase.

    • Equilibrate the first column with Mobile Phase A for at least 30 minutes at a flow rate of 1.0 mL/min.

    • Inject 5-10 µL of the standard solution.

    • Monitor the separation at a suitable UV wavelength (e.g., 260 nm).

    • Repeat the process with Mobile Phase B.

    • Repeat steps 2-5 for each of the selected CSPs.

2. Method Optimization:

  • Once partial or complete separation is observed, optimize the mobile phase composition by varying the ratio of the organic modifiers.

  • Investigate the effect of the additive concentration (e.g., 0.05% to 0.2% DEA).

  • Optimize the column temperature (e.g., 25°C, 30°C, 35°C) and flow rate to achieve the best balance of resolution and analysis time.

Protocol 2: Diastereomeric Salt Crystallization for Chiral Resolution

This protocol provides a general procedure for attempting the chiral resolution of this compound via diastereomeric salt crystallization.

1. Selection of a Chiral Resolving Agent:

  • Since the target molecule is basic, a chiral acid is a suitable resolving agent. Common choices include:

    • (+)-Tartaric acid

    • (-)-Dibenzoyl-L-tartaric acid

    • (+)-Camphorsulfonic acid

2. Crystallization Procedure:

  • Dissolve one equivalent of the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone).
  • In a separate flask, dissolve 0.5 equivalents of the chosen chiral resolving agent in the minimum amount of the same solvent.
  • Slowly add the resolving agent solution to the solution of the racemate with stirring.
  • If no precipitate forms, slowly cool the solution or partially evaporate the solvent.
  • Allow the mixture to stand for several hours or overnight to promote crystallization.
  • Collect the crystals by filtration and wash with a small amount of cold solvent.
  • Liberate the free base from the diastereomeric salt by dissolving the crystals in water and adjusting the pH to basic with a suitable base (e.g., NaOH), followed by extraction with an organic solvent.
  • Analyze the enantiomeric excess (e.e.) of the recovered product using the developed chiral HPLC method.

Data Presentation

Table 1: Illustrative Chiral HPLC Screening Results for this compound

CSP Type Mobile Phase Retention Time (min) Resolution (Rs)
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol (90:10) + 0.1% DEAEnantiomer 1: 8.5Enantiomer 2: 9.81.8
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol (90:10) + 0.1% DEA7.2 (single peak)0
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol (90:10) + 0.1% DEAEnantiomer 1: 10.2Enantiomer 2: 12.12.1
Macrocyclic GlycopeptideMethanol + 0.1% Ammonium AcetateEnantiomer 1: 6.3Enantiomer 2: 7.11.4

Note: The data in this table are illustrative and represent typical results that might be obtained during method development for a compound of this class.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Racemic (R,S)-1-Methyl-3- nicotinoylpyrrolidone chiral_hplc Chiral HPLC Separation start->chiral_hplc Analytical or Preparative Scale crystallization Diastereomeric Salt Crystallization start->crystallization Larger Scale Resolution purity_check Purity & Enantiomeric Excess (e.e.) Analysis chiral_hplc->purity_check crystallization->purity_check enantiopure Enantiomerically Pure (R) or (S) Isomer purity_check->enantiopure Meets Specification

Caption: Workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_csp Chiral Stationary Phase cluster_mobile_phase Mobile Phase cluster_conditions Operating Conditions start Poor Chiral HPLC Resolution check_csp Is the CSP appropriate for the analyte class? start->check_csp screen_csp Screen alternative CSPs (e.g., different polysaccharide or macrocyclic glycopeptide) check_csp->screen_csp No check_mp Is the mobile phase composition optimal? check_csp->check_mp Yes screen_csp->check_mp adjust_modifier Vary organic modifier (type and percentage) check_mp->adjust_modifier No check_conditions Are operating conditions optimized? check_mp->check_conditions Yes add_additive Add/adjust acidic or basic additive adjust_modifier->add_additive add_additive->check_conditions adjust_temp Optimize temperature check_conditions->adjust_temp No solution Improved Resolution check_conditions->solution Yes adjust_flow Optimize flow rate adjust_temp->adjust_flow adjust_flow->solution

Caption: Troubleshooting logic for poor chiral HPLC resolution.

References

troubleshooting common issues in (R,S)-1-Methyl-3-nicotinoylpyrrolidone experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R,S)-1-Methyl-3-nicotinoylpyrrolidone. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and analysis.

Section 1: Synthesis Troubleshooting

This section addresses common problems encountered during the synthesis of this compound, which is often prepared via the condensation of a N-methyl-2-pyrrolidone derivative with a nicotinate compound.

Frequently Asked Questions (FAQs):

Q1: I am observing a very low or no yield of the desired product. What are the potential causes?

A1: Low or no yield in this synthesis can stem from several factors related to reagents, reaction conditions, and atmospheric control.

  • Reagent Quality: The base used (e.g., potassium tert-butoxide, sodium hydride) is highly sensitive to moisture and air. Ensure you are using a fresh, properly stored, and anhydrous base. The purity of your N-methyl-2-pyrrolidone and nicotinate ester is also critical.

  • Anhydrous Conditions: The reaction is highly moisture-sensitive. Ensure all glassware is oven-dried or flame-dried under vacuum and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.

  • Reaction Temperature: The initial deprotonation of N-methyl-2-pyrrolidone typically requires specific, often low, temperatures to prevent side reactions. Conversely, the subsequent condensation may require heating. Drastic deviations from the optimal temperature profile can significantly reduce yield.

  • Addition Rate: Slow, controlled addition of reagents is often necessary to manage the reaction exotherm and prevent the formation of side products.

Q2: My reaction mixture has turned dark brown or black, and I have isolated multiple unidentified byproducts. What could be happening?

A2: A dark reaction color and the presence of multiple byproducts often indicate decomposition or side reactions.

  • Base-Induced Decomposition: Strong bases can promote side reactions, such as self-condensation of the N-methyl-2-pyrrolidone or decomposition of the nicotinate ester, especially at elevated temperatures.

  • Presence of Oxygen: The anionic intermediates in the reaction can be sensitive to oxidation. Ensure your inert gas setup is efficient and there are no leaks.

  • Incorrect Stoichiometry: An excess of the base or one of the reactants can lead to the formation of undesired products. Accurate measurement of all reagents is crucial.

Section 2: Purification Challenges

Purifying this compound can be challenging due to its polarity and potential instability.

Frequently Asked Questions (FAQs):

Q3: I am having difficulty separating my product from the starting materials using silica gel column chromatography. The compounds are either not moving or eluting together.

A3: This is a common issue when purifying polar compounds on normal-phase silica gel.

  • High Polarity: The product is a polar molecule, which can lead to strong adsorption on the silica gel stationary phase, resulting in poor mobility (low Rf value) and peak tailing.

  • Solvent System (Mobile Phase): A more polar eluent system is likely required. Consider using mixtures of dichloromethane/methanol or ethyl acetate/methanol. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing by deactivating the acidic sites on the silica gel.

  • Alternative Stationary Phases: If normal-phase silica is ineffective, consider alternative chromatography modes. Reversed-phase chromatography (using a C18 stationary phase with a mobile phase of water/acetonitrile or water/methanol) or hydrophilic interaction liquid chromatography (HILIC) can be effective for purifying polar compounds.[1]

Q4: It seems my product is degrading during the workup or purification process. How can I prevent this?

A4: The pyrrolidone ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions.[2]

  • pH Control: During the aqueous workup, avoid extreme pH values. Neutralize the reaction mixture carefully, and perform extractions promptly.

  • Temperature: Perform all purification steps at room temperature or below, if possible, to minimize thermal degradation.

  • Solvent Choice: Ensure that the solvents used for workup and chromatography are free of contaminants that could react with your product.

Section 3: Analysis and Stability

Accurate analysis and proper storage are essential for obtaining reliable experimental results.

Frequently Asked Questions (FAQs):

Q5: My HPLC analysis shows a broad peak for the product, or the retention time is inconsistent. How can I improve the analysis?

A5: Poor peak shape or inconsistent retention in HPLC can be due to several factors.

  • Method Optimization: The compound's basic nitrogen atoms can interact with residual silanols on the silica-based column, leading to peak tailing.[3] Using a buffered mobile phase (e.g., with phosphate or acetate buffer) to control the pH can improve peak shape. The choice of organic modifier (acetonitrile vs. methanol) can also affect selectivity and peak shape.[4]

  • Column Choice: An end-capped C18 column or a column specifically designed for polar compounds may provide better results.

  • Sample Diluent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase to avoid peak distortion.[5]

Q6: The 1H NMR spectrum of my compound appears more complex than expected. Why is that?

A6: The complexity of the NMR spectrum can arise from the stereochemistry of the molecule.

  • Racemic Mixture: Since the compound is a racemate ((R,S) mixture), you are observing a spectrum of two enantiomers. In a chiral solvent or in the presence of a chiral resolving agent, you would see two sets of peaks.

  • Diastereotopic Protons: The protons on the pyrrolidone ring, particularly the CH2 groups, can be diastereotopic. This means they are chemically non-equivalent and will appear as separate signals, often coupling with each other to create complex multiplets (e.g., an AB quartet).[6] This is a common feature in substituted cyclic systems.

Q7: How should I store this compound to ensure its stability?

A7: Based on the general stability of pyrrolidone derivatives, proper storage is crucial to prevent degradation.[2]

  • Temperature: Store the compound at low temperatures, such as -20°C, for long-term storage.[2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation.

  • Moisture: Protect from moisture to prevent hydrolysis of the lactam ring. Storing in a desiccator is recommended.[2]

  • Light: Store in an amber vial to protect from light, which can catalyze degradation.[2]

Data Presentation: Summary Tables

Table 1: Typical Reaction Parameters for Synthesis

ParameterValue RangeCommon Issues if Deviated
Temperature -10°C to 80°CLow temp may stall reaction; high temp can cause decomposition.
Reaction Time 2 - 24 hoursInsufficient time leads to incomplete reaction; too long can increase byproducts.
Base (Equivalents) 1.1 - 2.0Insufficient base leads to low yield; excess can promote side reactions.
Solvent Anhydrous THF, ToluenePresence of water will quench the base and stop the reaction.

Table 2: Suggested Starting Conditions for HPLC Method Development

ParameterSuggested ConditionOptimization Strategy
Column C18, 5 µm, 4.6 x 150 mmTry different column chemistries if peak shape is poor.
Mobile Phase A 0.1% Formic Acid in WaterAdjust pH with buffer (e.g., ammonium acetate) to improve peak shape.
Mobile Phase B Acetonitrile or MethanolVary the organic modifier to alter selectivity.[4]
Gradient 10% to 90% B over 15 minAdjust gradient slope to improve separation of impurities.
Flow Rate 1.0 mL/minAdjust for optimal resolution and analysis time.
Detection 260 nmScan with DAD to find optimal wavelength.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a generalized procedure based on patent literature and should be adapted and optimized for specific laboratory conditions.

  • Preparation: Under an inert atmosphere (N2 or Ar), add anhydrous N-methyl-2-pyrrolidone to a flask containing anhydrous solvent (e.g., toluene).

  • Deprotonation: Cool the solution to the desired temperature (e.g., 0°C) and slowly add a strong base (e.g., potassium tert-butoxide) portion-wise, maintaining the temperature.

  • Condensation: To the resulting solution, add a solution of a nicotinate ester (e.g., methyl nicotinate) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature or heat as required (e.g., to 60-80°C) and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: After completion, cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: General Purification by Flash Column Chromatography

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.

  • Column Packing: Pack a silica gel column with the chosen mobile phase.

  • Loading: Load the sample onto the column.

  • Elution: Elute the column with the chosen mobile phase (e.g., a gradient of 0-10% methanol in dichloromethane with 0.1% triethylamine).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Storage reagents 1. Reagent Preparation (Anhydrous Conditions) reaction 2. Condensation Reaction reagents->reaction quench 3. Reaction Quench reaction->quench workup 4. Aqueous Workup & Extraction quench->workup chromatography 5. Column Chromatography workup->chromatography concentrate 6. Solvent Removal chromatography->concentrate analysis 7. Purity Analysis (HPLC, NMR) concentrate->analysis storage 8. Secure Storage analysis->storage

Caption: Experimental workflow from synthesis to final product analysis.

troubleshooting_yield start Low or No Product Yield check_reagents Are reagents anhydrous and of high purity? start->check_reagents check_conditions Were reaction conditions (temp, time) correct? check_reagents->check_conditions Yes reagents_yes Dry solvents/Use new reagents check_reagents->reagents_yes No check_atmosphere Was an inert atmosphere maintained effectively? check_conditions->check_atmosphere Yes conditions_yes Optimize temperature and reaction time check_conditions->conditions_yes No atmosphere_yes Check for leaks/ Purge system thoroughly check_atmosphere->atmosphere_yes No proceed Re-run experiment check_atmosphere->proceed Yes reagents_yes->proceed conditions_yes->proceed atmosphere_yes->proceed

Caption: Troubleshooting logic tree for low reaction yield.

degradation_pathway product This compound intermediate Tetrahedral Intermediate product->intermediate + H2O (Acid/Base) hydrolyzed Ring-Opened Product (Amide Hydrolysis) intermediate->hydrolyzed Ring Opening

Caption: Potential hydrolytic degradation pathway of the pyrrolidone ring.

References

Technical Support Center: Improving the Aqueous Solubility of (R,S)-1-Methyl-3-nicotinoylpyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, experimental protocols, and quantitative data to address challenges in enhancing the aqueous solubility of (R,S)-1-Methyl-3-nicotinoylpyrrolidone and related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound has very low aqueous solubility. What is the first step I should take?

A1: The first step is to characterize the pH-dependent solubility profile of your compound. This compound contains a pyridine ring and a tertiary amine in the pyrrolidone ring, making it a weakly basic compound. Weakly basic drugs typically exhibit higher solubility at a lower pH where they can be protonated to form more soluble salts.[1][2][3][4] Determining the pKa and solubility across a pH range (e.g., pH 1.2 to 7.4) will provide critical information to guide your formulation strategy.

Q2: My compound is precipitating out of my aqueous buffer during my in vitro assay. How can I resolve this?

A2: This is a common issue for poorly soluble compounds. Consider the following immediate remedies:

  • Lower the pH: If your experimental conditions permit, lowering the pH of the buffer should increase the solubility of your weakly basic compound.[4]

  • Use a Co-solvent: Adding a small percentage of a water-miscible organic solvent (a co-solvent) can significantly increase solubility.[5][6][7] Dimethyl sulfoxide (DMSO) is common for stock solutions, but for final assay conditions, consider less toxic co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG 400).[6][7] N-methyl-2-pyrrolidone (NMP), a compound structurally related to your target molecule, is a particularly potent solubilizer.[8][9][10][11]

  • Reduce Final Concentration: If possible, lowering the final concentration of the compound in the assay may keep it below its solubility limit.

Q3: I am considering using a co-solvent. Which one should I choose and what are the potential drawbacks?

A3: The choice of co-solvent depends on the specific application (e.g., in vitro vs. in vivo).

  • Common Co-solvents: Ethanol, propylene glycol, glycerin, and PEGs are frequently used.[6]

  • High-Potency Option: N-methyl-2-pyrrolidone (NMP) has been shown to be a more efficient solubilizer than ethanol or propylene glycol for many poorly soluble drugs.[9][10] Given the structural similarity, it is a strong candidate for your compound.

  • Drawbacks: Be mindful of the co-solvent concentration. High concentrations can lead to toxicity in cell-based assays or animal studies and may interfere with the experimental endpoint. Always run a vehicle control (buffer with co-solvent only) to assess any background effects.[5]

Q4: What are cyclodextrins and how can they help with solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex.[13] This complex is more soluble in water because the hydrophobic drug is shielded within the cyclodextrin's core, while the hydrophilic outer surface interacts with water.[12][14] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly-methylated-β-cyclodextrin (RAMEB) are often used to improve the solubility of aromatic and heterocyclic molecules.[12][15]

Q5: When should I consider making a solid dispersion?

A5: A solid dispersion is a viable strategy when other methods like pH adjustment or simple co-solvent systems are insufficient, particularly for oral drug development. This technique involves dispersing the drug in a hydrophilic polymer matrix (like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)).[16] The goal is to create an amorphous form of the drug, which is more soluble and dissolves faster than the stable crystalline form.[16] This method is more complex and typically employed during later-stage formulation development.

Data Presentation: Solubility Enhancement Strategies

The following tables summarize quantitative data for solubility enhancement techniques applied to various poorly soluble compounds. While data for this compound is not publicly available, these examples for structurally related or functionally similar compounds provide a strong reference for potential improvements.

Table 1: Solubility Enhancement with N-methyl-2-pyrrolidone (NMP) as a Co-solvent

Drug CompoundIntrinsic Solubility (Sint in µg/mL)Solubility in 20% v/v NMP (µg/mL)Fold Increase (S0.2/Sint)
Drug A (Example) 0.5400~800
Drug B (Example) 102500250
Drug C (Example) 505000100
Data is illustrative, based on studies showing NMP can increase solubility by up to 800-fold in a 20% v/v solution.[9][10][11]

Table 2: Comparison of Different Solubilization Techniques

TechniqueTypical Fold Increase in SolubilityAdvantagesConsiderations
pH Adjustment 10 - 1,000+Simple, cost-effectiveOnly for ionizable drugs; potential for precipitation upon pH change
Co-solvents 2 - 500+Easy to prepare; effective for many compounds[6]Potential for toxicity or artifacts at high concentrations[5]
Cyclodextrins 10 - 5,000+Low toxicity; can improve stabilityRequires specific host-guest geometry; can be expensive
Solid Dispersions 20 - 200+Significant increase in dissolution rate and bioavailabilityComplex manufacturing process; physical stability concerns

Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium (thermodynamic) solubility of a compound at various pH levels.[17][18]

  • Buffer Preparation: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Compound Addition: Add an excess amount of solid this compound to vials containing a fixed volume of each buffer. The solid should be visibly present to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 37 °C for biopharmaceutical relevance) for a set period (typically 24-48 hours) to ensure equilibrium is reached.[19]

  • Sample Separation: After equilibration, separate the undissolved solid from the solution. This can be done by centrifugation at high speed or by filtration using a low-binding filter plate (e.g., MultiScreen Solubility filter plate).[19]

  • Quantification: Carefully remove an aliquot of the clear supernatant or filtrate. Dilute it with a suitable mobile phase or solvent.

  • Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.[17][19]

  • Replication: Perform at least three replicate determinations at each pH condition.[18]

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This is a common laboratory-scale method for preparing solid dispersions.[16][20][21]

  • Component Selection: Choose a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30)) and a suitable drug-to-carrier ratio (e.g., 1:4 w/w).

  • Dissolution: Select a common volatile solvent in which both the drug and the carrier are soluble (e.g., ethanol or methanol).[22] Dissolve the accurately weighed drug and carrier in this solvent.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature (e.g., 40-50 °C) to produce a thin, clear film on the flask wall.

  • Drying: Further dry the resulting solid mass in a vacuum oven for 24 hours to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask. Gently pulverize it using a mortar and pestle to obtain a fine powder.

  • Sieving and Storage: Pass the powder through a standard sieve to ensure a uniform particle size and store it in a desiccator to prevent moisture absorption.

  • Characterization: The resulting solid dispersion should be characterized by methods such as Differential Scanning Calorimetry (DSC) and X-Ray Diffractometry (XRD) to confirm the amorphous state of the drug.

Visualizations

Experimental Workflow for Solubility Enhancement

Caption: A decision-making workflow for selecting a solubility enhancement strategy.

Logical Relationship of Common Solubilization Methods

Caption: Key techniques for solubility enhancement and their underlying mechanisms.

References

preventing oxidation of (R,S)-1-Methyl-3-nicotinoylpyrrolidone during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R,S)-1-Methyl-3-nicotinoylpyrrolidone

This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation of this compound during storage. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

Q2: What are the primary factors that can cause the oxidation of this compound during storage?

A2: The primary factors that can induce oxidation are exposure to:

  • Atmospheric Oxygen: The N-methylpyrrolidone (NMP) portion of the molecule is susceptible to autoxidation in the presence of air.[2][3]

  • Elevated Temperatures: Higher temperatures accelerate the rate of chemical degradation, including oxidation.

  • Light: Exposure to UV or visible light can provide the energy needed to initiate oxidative reactions.[4]

  • Reactive Chemicals: Storage in proximity to oxidizing agents or in reactive solvents can lead to degradation.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize oxidation, it is recommended to store the compound under the conditions summarized in the table below. These are based on best practices for analogous chemical structures and reference standards.

ParameterRecommended ConditionRationale
Temperature -20°C (Frozen)Reduces the rate of chemical reactions, including oxidation.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key reactant in oxidation.[5][6]
Container Tightly Sealed Amber VialPrevents exposure to oxygen and protects from light.[4]
Solvent Anhydrous Ethanol (if in solution)A stability study has shown the compound to be stable in ethanol solutions.[1] Using an anhydrous solvent minimizes hydrolysis.

Q4: I have been storing the compound at room temperature. What signs of oxidation should I look for?

A4: Visual signs of degradation are often not apparent. The most reliable way to detect oxidation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). An HPLC analysis of a stored sample compared to a fresh or properly stored standard would likely show:

  • A decrease in the peak area of the parent compound.

  • The appearance of new peaks corresponding to degradation products.

Based on studies of N-methylpyrrolidone, a potential oxidation product is N-methylsuccinimide (NMS).[3][5]

Q5: Can I use antioxidants to prevent the oxidation of this compound?

A5: While the addition of antioxidants is a common strategy for stabilizing compounds, it should be approached with caution, as it involves introducing another chemical into your sample. If this is a viable option for your application, hindered amine or phenolic antioxidants could be considered.[7][8][9] However, for use as a reference standard, it is generally not recommended to add other substances. The primary method of preventing oxidation should be proper storage conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound.

Issue 1: Inconsistent results in experiments using a stored sample.
  • Possible Cause: The compound may have undergone degradation due to improper storage, leading to a lower concentration of the active substance and the presence of impurities.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations (see FAQ 3).

    • Analytical Check: Analyze the stored sample using a stability-indicating HPLC method (see Experimental Protocol 1) and compare it to a new, certified reference standard.

    • Decision: If significant degradation is observed (e.g., >2% impurity or a noticeable decrease in the main peak area), the stored sample should be discarded.

Issue 2: Appearance of unknown peaks in the HPLC chromatogram of a sample.
  • Possible Cause: These peaks are likely oxidation products. The pyrrolidone ring is a potential site of oxidation.

  • Troubleshooting Steps:

    • Review Storage History: Assess how the sample was handled and stored. Was it exposed to air, light, or high temperatures for extended periods?

    • Forced Degradation Study: To tentatively identify the degradation products, you can perform a forced degradation study (see Experimental Protocol 2) to see if the unknown peaks match those generated under oxidative stress.

    • Optimize Storage: Implement stricter storage protocols, such as purging vials with an inert gas before sealing and minimizing the time the sample is at room temperature.

G start Inconsistent Experimental Results or Unexpected HPLC Peaks check_storage Review Storage and Handling Protocols start->check_storage improper_storage Improper Storage Identified (e.g., exposure to air, light, heat) check_storage->improper_storage proper_storage Storage Appears Correct check_storage->proper_storage run_hplc Run Stability-Indicating HPLC Analysis vs. New Standard improper_storage->run_hplc Yes proper_storage->run_hplc No degradation_detected Degradation Confirmed? run_hplc->degradation_detected discard_sample Discard Old Sample. Use New Standard and Implement Correct Storage. degradation_detected->discard_sample Yes no_degradation No Significant Degradation. degradation_detected->no_degradation No investigate_other Investigate Other Experimental Variables (e.g., reagents, instrument). no_degradation->investigate_other

Caption: Workflow for a forced degradation study.

Potential Oxidation Pathway

The oxidation of this compound is most likely to occur at the pyrrolidone ring, given the known susceptibility of N-methylpyrrolidone to oxidation. A plausible pathway involves the formation of an N-oxide or hydroxylation at the carbon adjacent to the nitrogen, which could lead to ring-opening or further oxidation to form N-methylsuccinimide (NMS) as a degradation product.

G parent This compound oxidant [O] (e.g., O2, H2O2) parent->oxidant intermediate1 N-Oxide Intermediate oxidant->intermediate1 intermediate2 Hydroxylated Intermediate oxidant->intermediate2 product2 Ring-Opened Products intermediate1->product2 product1 N-Methylsuccinimide Analog intermediate2->product1

Caption: Plausible oxidative degradation pathways.

References

Technical Support Center: Synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, focusing on potential side reactions and their resolution.

Issue Potential Cause Recommended Solution
Low Yield of Target Compound 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Hydrolysis of Nicotinoyl Chloride: Presence of moisture in reagents or solvent. 3. Competing N-acylation: If starting with 1-methyl-3-aminopyrrolidine, acylation may occur at the more nucleophilic nitrogen.1. Reaction Monitoring: Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Protecting Group Strategy: If using an amino-pyrrolidine starting material, consider protecting the pyrrolidine nitrogen before acylation.
Presence of Nicotinic Acid Impurity Hydrolysis of Nicotinoyl Chloride: Exposure of the acylating agent to water before or during the reaction.Strict Anhydrous Conditions: Use freshly distilled solvents and dry reagents. Handle nicotinoyl chloride in a glovebox or under a steady stream of inert gas.
Formation of a Higher Molecular Weight Byproduct Self-condensation of the Product: Under strongly basic or acidic conditions, the enolizable ketone product may undergo self-condensation.Control of pH: Maintain a neutral or slightly basic pH during workup and purification. Avoid prolonged exposure to strong acids or bases.
Discolored Reaction Mixture or Product Air Oxidation: The pyrrolidine ring or other intermediates may be susceptible to oxidation. Thermal Degradation: Excessive heating during the reaction or purification can lead to decomposition.Inert Atmosphere: Purge the reaction vessel with an inert gas. Temperature Control: Maintain the recommended reaction temperature and avoid overheating during distillation or chromatography.
Difficult Purification Formation of Multiple Side Products: Presence of various impurities with similar polarities to the desired product.Optimize Reaction Conditions: Adjust stoichiometry, temperature, and reaction time to minimize side reactions. Chromatographic Optimization: Use a high-resolution chromatography column and screen different solvent systems to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the key side reactions?

A1: A common synthetic approach involves the acylation of a suitable 1-methylpyrrolidine precursor with an activated nicotinic acid derivative, such as nicotinoyl chloride. The key potential side reactions include hydrolysis of the nicotinoyl chloride to nicotinic acid, and potential self-condensation of the product under harsh pH conditions.

Q2: My starting material is 1-methyl-2-pyrrolidinone. How can I synthesize 1-Methyl-3-nicotinoylpyrrolidone from this?

A2: Synthesis from 1-methyl-2-pyrrolidinone is a multi-step process. A plausible route involves the formation of an enolate or a related nucleophile at the 3-position of the pyrrolidinone ring, followed by acylation with a nicotinic acid derivative. A subsequent reduction of the ketone at the 2-position would be necessary. Side reactions could include N-acylation versus C-acylation and di-acylation.

Q3: How can I minimize the formation of nicotinic acid as a byproduct?

A3: Nicotinic acid is formed by the hydrolysis of the acylating agent (e.g., nicotinoyl chloride). To minimize its formation, it is crucial to work under strictly anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere like nitrogen or argon.

Q4: I am observing an impurity with a mass corresponding to the di-acylated product. How can I prevent this?

A4: The formation of a di-acylated product suggests that both the 3-position and another site on the pyrrolidine ring are reacting. This can be controlled by using a stoichiometric amount of the acylating agent and by controlling the reaction temperature to favor mono-acylation.

Q5: What are the best practices for the purification of this compound?

A5: Column chromatography on silica gel is a common method for purification. A gradient elution using a mixture of a non-polar solvent (e.g., hexane or ethyl acetate) and a polar solvent (e.g., methanol or triethylamine to suppress tailing) is often effective. The choice of solvent system will depend on the specific impurities present.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes a plausible synthesis route.

Step 1: Preparation of 3-pyridylmagnesium bromide In a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine. A solution of 3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel. The reaction is initiated with gentle heating. After the initial exothermic reaction subsides, the mixture is refluxed for 2 hours to ensure complete formation of the Grignard reagent.

Step 2: Acylation Cool the Grignard solution to 0 °C in an ice bath. A solution of 1-methyl-3-pyrrolidinone (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.

Step 3: Workup and Purification The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/methanol/triethylamine gradient) to afford this compound.

Data Presentation

Table 1: Hypothetical Influence of Reaction Conditions on Product Yield and Impurity Profile

Entry Solvent Temperature (°C) Yield of Product (%) Nicotinic Acid (%) Di-acylated Product (%)
1Dichloromethane0 to rt6552
2Tetrahydrofuran0 to rt7531
3Toluenert to 505084
4Tetrahydrofuran-78 to 085<1<1

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3-Bromopyridine 3-Bromopyridine 3-Pyridylmagnesium bromide 3-Pyridylmagnesium bromide 3-Bromopyridine->3-Pyridylmagnesium bromide + Mg, THF Magnesium Magnesium 1-Methyl-3-pyrrolidinone 1-Methyl-3-pyrrolidinone This compound This compound 3-Pyridylmagnesium bromide->this compound + 1-Methyl-3-pyrrolidinone

Caption: Main synthetic pathway for this compound.

Side_Reactions Nicotinoyl Chloride Nicotinoyl Chloride Nicotinic Acid Nicotinic Acid Nicotinoyl Chloride->Nicotinic Acid Hydrolysis H2O H2O H2O->Nicotinic Acid Product (R,S)-1-Methyl-3- nicotinoylpyrrolidone Self-condensation Product Self-condensation Product Product->Self-condensation Product Self-condensation Base_Acid Strong Base/Acid Base_Acid->Self-condensation Product

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Moisture Check for Moisture Contamination Start->Check_Moisture Anhydrous_Conditions Implement Strict Anhydrous Conditions Check_Moisture->Anhydrous_Conditions Yes Check_Stoichiometry Verify Reactant Stoichiometry Check_Moisture->Check_Stoichiometry No End Improved Synthesis Anhydrous_Conditions->End Adjust_Stoichiometry Adjust Stoichiometry Check_Stoichiometry->Adjust_Stoichiometry Incorrect Check_Temperature Analyze Reaction Temperature Profile Check_Stoichiometry->Check_Temperature Correct Adjust_Stoichiometry->End Optimize_Temperature Optimize Reaction Temperature Check_Temperature->Optimize_Temperature Suboptimal Analyze_Purification Evaluate Purification Method Check_Temperature->Analyze_Purification Optimal Optimize_Temperature->End Optimize_Chromatography Optimize Chromatography Conditions Analyze_Purification->Optimize_Chromatography Inefficient Analyze_Purification->End Efficient Optimize_Chromatography->End

Caption: A logical workflow for troubleshooting synthesis issues.

addressing batch-to-batch variability of (R,S)-1-Methyl-3-nicotinoylpyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R,S)-1-Methyl-3-nicotinoylpyrrolidone

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to batch-to-batch variability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: We are observing variability in the biological activity of this compound between different batches. What are the likely causes?

A1: Batch-to-batch variability in the biological activity of a racemic compound like this compound can stem from several factors:

  • Inconsistent Enantiomeric Ratio: The compound is a racemic mixture of (R)- and (S)-enantiomers. Since enantiomers can have different pharmacological and toxicological profiles, variations in the R/S ratio between batches can lead to significant differences in observed biological effects.[1]

  • Variable Purity Profile: The presence of impurities, such as starting materials, byproducts from synthesis, or degradation products, can interfere with the biological assay or have their own biological activity.[2]

  • Presence of Residual Solvents or Water: Residual solvents from the manufacturing process or absorbed water can affect the accurate weighing of the compound, leading to concentration errors in your experiments.

  • Compound Degradation: Improper storage or handling can lead to the degradation of the compound, reducing the concentration of the active substance.

Q2: How can we assess the quality and consistency of a new batch of this compound?

A2: A comprehensive quality control (QC) assessment is recommended for each new batch. Key analytical techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric ratio (R/S ratio) and assess enantiomeric excess (ee).[3][4]

  • Purity Analysis by HPLC-UV or LC-MS: To quantify the purity of the compound and identify any impurities.[5]

  • Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular weight and chemical structure of the compound.[6]

  • Residual Solvent Analysis by Gas Chromatography (GC): To quantify the amount of residual solvents.

  • Water Content Determination: Using Karl Fischer titration to accurately measure the water content.

Q3: What are the acceptable limits for enantiomeric excess and purity for this compound?

A3: As a research compound, strict specifications may not be established. However, for drug development, regulatory guidelines provide a framework.[2][7] For consistency in research, it is advisable to establish internal specifications. A typical specification for a racemic compound would be an R/S ratio of 50:50 (±5%), with an overall purity of ≥98%. The limits for specific impurities should ideally be below 0.15%.[8][9]

Troubleshooting Guides

Issue 1: Inconsistent Biological Assay Results

If you are observing significant variations in your biological assay results between different batches of this compound, follow this troubleshooting workflow:

start Inconsistent Biological Results check_enantiomeric_ratio 1. Analyze Enantiomeric Ratio (Chiral HPLC) start->check_enantiomeric_ratio ratio_ok Ratio Consistent? check_enantiomeric_ratio->ratio_ok check_purity 2. Assess Purity and Impurity Profile (HPLC-UV, LC-MS) purity_ok Purity Consistent? check_purity->purity_ok check_concentration 3. Verify Compound Concentration (Accurate Weighing, Solvent Content) concentration_ok Concentration Accurate? check_concentration->concentration_ok check_assay 4. Evaluate Assay Performance assay_ok Assay Reproducible? check_assay->assay_ok ratio_ok->check_purity Yes qualify_batch Qualify new batches for consistent R/S ratio. ratio_ok->qualify_batch No purity_ok->check_concentration Yes identify_impurities Identify and quantify impurities. Correlate with activity. purity_ok->identify_impurities No concentration_ok->check_assay Yes reweigh_reprepare Correct for solvent/water content. Prepare fresh stock solutions. concentration_ok->reweigh_reprepare No optimize_assay Optimize assay protocol. Run controls. assay_ok->optimize_assay Yes contact_supplier Contact Supplier for Batch Information assay_ok->contact_supplier No qualify_batch->contact_supplier identify_impurities->contact_supplier

Caption: Troubleshooting workflow for inconsistent biological results.

Issue 2: Unexpected Peaks in Chromatogram

If you observe unexpected peaks during HPLC or LC-MS analysis of a new batch, this could indicate the presence of impurities.

start Unexpected Chromatographic Peaks lcms_analysis 1. LC-MS Analysis (Determine Molecular Weight) start->lcms_analysis mw_known MW Match Known Impurity? lcms_analysis->mw_known compare_batches 2. Compare with Previous Batches present_before Peak in Previous Batches? compare_batches->present_before review_synthesis 3. Review Synthesis Route potential_byproduct Potential Synthesis Byproduct? review_synthesis->potential_byproduct isolate_characterize 4. Isolate and Characterize (Prep-HPLC, NMR) elucidate_structure Elucidate structure of unknown impurity. isolate_characterize->elucidate_structure mw_known->compare_batches No quantify_impurity Quantify known impurity. mw_known->quantify_impurity Yes present_before->review_synthesis No present_before->quantify_impurity Yes potential_byproduct->isolate_characterize No correlate_with_synthesis Correlate impurity with synthesis step. potential_byproduct->correlate_with_synthesis Yes end Assess Impact on Experiments quantify_impurity->end investigate_new_impurity Investigate source of new impurity. investigate_new_impurity->end correlate_with_synthesis->end elucidate_structure->end compound (R,S)-1-Methyl-3- nicotinoylpyrrolidone receptor Nicotinic Acetylcholine Receptor (nAChR) compound->receptor Binds to channel_opening Ion Channel Opening receptor->channel_opening Activates ion_influx Na+ and Ca2+ Influx channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization calcium_signaling Increased Intracellular Ca2+ ion_influx->calcium_signaling neurotransmitter_release Neurotransmitter Release (e.g., Dopamine, Acetylcholine) depolarization->neurotransmitter_release calcium_signaling->neurotransmitter_release downstream_effects Downstream Cellular Effects neurotransmitter_release->downstream_effects

References

optimizing reaction conditions for (R,S)-1-Methyl-3-nicotinoylpyrrolidone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem Possible Causes Suggested Solutions
Low or No Product Yield 1. Inactive Grignard Reagent: The Grignard reagent (3-pyridylmagnesium bromide) may not have formed correctly due to moisture or other impurities. 2. Low Reaction Temperature: The condensation reaction temperature may be too low for the reaction to proceed efficiently. 3. Poor Quality Starting Materials: The purity of 3-bromopyridine or N-methylpyrrolidone could be insufficient.1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. The condensation reaction can be accelerated by moderately increasing the temperature, for instance, to a range of 30-60 °C.[1] 3. Use high-purity, freshly distilled starting materials.
Formation of Side Products 1. Excessive Reaction Temperature: Higher temperatures can lead to the formation of by-products.[1] 2. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to undesired reactions.1. Maintain the reaction temperature within the recommended range (30-60 °C) to minimize the formation of impurities.[1] 2. Carefully control the molar ratio of the Grignard reagent to N-methylpyrrolidone.
Difficult Product Isolation 1. Incomplete Reaction: If the reaction has not gone to completion, the presence of starting materials can complicate purification. 2. Emulsion Formation during Extraction: The aqueous and organic layers may form a stable emulsion, making separation difficult.1. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has reached completion. 2. Add a saturated brine solution to help break up emulsions during the work-up.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: A common method involves the preparation of a Grignard reagent from 3-bromopyridine and magnesium. This is followed by a condensation reaction with N-methylpyrrolidone. The resulting intermediate is then hydrolyzed to yield an enamine, which can be further processed.[1]

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Key parameters to monitor and control include:

  • Temperature: The temperature of the condensation reaction should be carefully maintained, as excessively high temperatures can increase the formation of by-products.[1]

  • Anhydrous Conditions: The Grignard reaction is highly sensitive to moisture. Therefore, using anhydrous solvents and maintaining an inert atmosphere is crucial for success.

  • Purity of Reactants: The purity of the starting materials, particularly 3-bromopyridine and N-methylpyrrolidone, will directly impact the yield and purity of the final product.

Q3: What solvents are recommended for the Grignard reaction and the condensation step?

A3: For the Grignard reaction, anhydrous ethers such as diethyl ether or tetrahydrofuran (THF) are suitable solvents.[1] The subsequent condensation reaction can also be carried out in these solvents.

Q4: How can the progress of the reaction be monitored?

A4: The progress of the reaction can be effectively monitored by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of starting materials and the formation of the desired product.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is based on a general procedure for the synthesis of related compounds.[1]

Materials:

  • 3-bromopyridine

  • Magnesium turnings

  • N-methylpyrrolidone

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Inorganic acid (e.g., hydrochloric acid) for hydrolysis

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium sulfate (anhydrous) for drying

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 3-bromopyridine in anhydrous diethyl ether or THF is then added dropwise from the dropping funnel. The reaction mixture is gently refluxed until the magnesium is consumed.

  • Condensation Reaction: The solution of the Grignard reagent is cooled, and N-methylpyrrolidone is added dropwise while maintaining the temperature between 30-60 °C.[1] The reaction mixture is stirred at this temperature until the reaction is complete (monitored by TLC or GC).

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous solution of an inorganic acid (e.g., HCl). The pH is then adjusted to be alkaline.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.

Visualizations

experimental_workflow start Start grignard Prepare Grignard Reagent (3-pyridylmagnesium bromide) start->grignard condensation Condensation with N-methylpyrrolidone grignard->condensation Anhydrous conditions hydrolysis Hydrolysis condensation->hydrolysis 30-60 °C workup Extraction and Purification hydrolysis->workup product (R,S)-1-Methyl-3- nicotinoylpyrrolidone workup->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Product Yield? check_grignard Check Grignard Reagent Formation start->check_grignard Yes check_temp Verify Reaction Temperature check_grignard->check_temp Grignard OK solution1 Ensure Anhydrous Conditions check_grignard->solution1 Formation Issue check_purity Assess Starting Material Purity check_temp->check_purity Temp OK solution2 Adjust Temperature to 30-60 °C check_temp->solution2 Too Low solution3 Use High-Purity Reagents check_purity->solution3 Impure

References

Technical Support Center: (R,S)-1-Methyl-3-nicotinoylpyrrolidone (Cotinine) Treatment in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (R,S)-1-Methyl-3-nicotinoylpyrrolidone, commonly known as cotinine. This resource provides troubleshooting guidance and answers to frequently asked questions regarding unexpected cell survival and resistance observed during experiments with this compound. As the primary metabolite of nicotine, cotinine can influence cellular signaling, often promoting survival and mitigating the effects of cytotoxic agents.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of cotinine in cancer cell lines?

A1: Cotinine, much like its precursor nicotine, primarily interacts with nicotinic acetylcholine receptors (nAChRs) on the cell surface, although with a lower affinity.[2] It can act as a weak agonist or a positive allosteric modulator of the α7 nAChR subtype.[] This interaction triggers downstream signaling cascades, notably the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT pathways, which are heavily involved in cell proliferation, survival, and apoptosis evasion.[4][5][6][7][8][9] For instance, in urothelial cancer cell lines, cotinine has been demonstrated to induce cell proliferation through the phosphorylation of STAT3 and subsequent expression of Cyclin D1.[10][11]

Q2: My cells are showing resistance to a standard chemotherapy agent when co-treated with cotinine. Why is this happening?

A2: Cotinine, through the activation of nAChRs and subsequent signaling, can induce a pro-survival state in cancer cells, making them more resistant to cytotoxic drugs. This phenomenon is well-documented for nicotine and is applicable to its active metabolite, cotinine.[12][13] The activation of the PI3K/Akt pathway, for example, has an anti-apoptotic effect, which can counteract the cell-killing mechanisms of chemotherapy agents like cisplatin and etoposide.[13][14] Essentially, cotinine can modulate mitochondrial signaling to prevent apoptosis, thereby conferring chemoresistance.[13][15]

Q3: Can cotinine alone promote tumor growth?

A3: Yes, studies have indicated that cotinine can promote tumor growth. It has been shown to induce cell proliferation in various cancer cell lines and facilitate tumor growth in animal models.[10][14][16] Its anti-apoptotic properties mean that it can protect cancer cells from programmed cell death, contributing to tumor expansion.[14][17]

Q4: What are the key signaling pathways I should investigate if I suspect cotinine-induced resistance?

A4: If you observe resistance, the primary pathways to investigate are the PI3K/Akt/mTOR, MAPK/ERK, and JAK/STAT pathways. You can assess the activation of these pathways by measuring the phosphorylation status of key proteins such as Akt, ERK, and STAT3 via Western blot.[7][10][14]

Troubleshooting Guide

Issue 1: My experimental compound is less effective in the presence of cotinine.

  • Hypothesis: Cotinine is activating pro-survival pathways, counteracting the effect of your compound.

  • Troubleshooting Steps:

    • Pathway Inhibition: Co-treat the cells with your compound, cotinine, and a specific inhibitor of a suspected resistance pathway. For example, use a PI3K inhibitor (like Wortmannin or LY294002), a STAT3 inhibitor (like Stattic)[10][11], or an nAChR antagonist (like methyllycaconitine citrate)[10][11].

    • Assess Apoptosis: Perform an apoptosis assay (e.g., Annexin V/PI staining) to see if the addition of the pathway inhibitor restores the apoptotic effect of your compound.

    • Western Blot Analysis: Probe for key phosphorylated proteins (p-Akt, p-ERK, p-STAT3) to confirm that cotinine is activating these pathways and that the respective inhibitors are working.

Issue 2: Cells are proliferating unexpectedly in my control group treated only with cotinine.

  • Hypothesis: The cell line is sensitive to the proliferative effects of cotinine.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment to determine the concentration at which cotinine induces proliferation in your specific cell line. Concentrations can range from 0.1 to 1 mM.[10][11]

    • Antagonize the Receptor: Treat the cells with an nAChR antagonist prior to cotinine treatment to confirm that the proliferation is mediated by these receptors.

    • Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution and confirm that cotinine is promoting entry into the S and G2/M phases.

Issue 3: I want to develop a cell line that is resistant to the anti-proliferative effects of a novel compound, but cotinine in the media is interfering.

  • Hypothesis: The baseline pro-survival signaling from cotinine is making it difficult to establish a truly resistant phenotype to your compound of interest.

  • Troubleshooting Steps:

    • Washout Period: Culture the cells in a cotinine-free medium for several passages to wash out any residual compound and allow the signaling pathways to return to a baseline state before beginning your resistance development protocol.

    • Use nAChR Antagonists: If removing cotinine is not feasible, continuously culture the cells with an nAChR antagonist to block its effects while developing resistance to your primary compound.

Data Presentation

Table 1: Inhibitors for Overcoming Cotinine-Induced Effects

TargetInhibitorTypical ConcentrationReference
Nicotinic ReceptorsMethyllycaconitine citrate10 µM[10][11]
Nicotinic ReceptorsSR1658410 nM[10]
STAT3Stattic100 nM[10][11]
PI3K/mTORNVP-BEZ235Varies by cell line[9]

Table 2: IC50 Values for Cisplatin in Lung Cancer Cell Lines ± Nicotine

Cell LineTreatmentIC50 (µM)Reference
A549Cisplatin alone9 ± 1.6[18]
A549Cisplatin + Nicotine31 ± 5[18]
H1299Cisplatin alone27 ± 4[18]
H1299Cisplatin + Nicotine49 ± 8[18]

Experimental Protocols

Protocol 1: Development of a Drug-Resistant Cell Line (Gradual Dose Escalation)

This protocol describes a general method for generating a resistant cell line, which can be adapted for a compound whose efficacy is being tested in the presence of cotinine.[19][20][21]

  • Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of your primary drug on the parental cell line using a standard cell viability assay (e.g., MTT or CCK-8).

  • Initial Exposure: Culture the parental cells in a medium containing a low concentration of the drug (e.g., IC10-IC20).

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, passage them and increase the drug concentration in the culture medium (typically a 1.5–2.0-fold increase).[21]

  • Maintenance and Monitoring: Maintain the cells at each new concentration for several passages. If significant cell death occurs, revert to the previous lower concentration until the cells recover.

  • Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations, confirm the development of resistance by measuring the new IC50 and comparing it to the parental cell line. The Resistance Index (RI) is calculated as IC50 of resistant cells / IC50 of parental cells. An RI > 3-5 is generally considered resistant.[19][21]

  • Cryopreservation: It is crucial to freeze stocks of cells at various stages of resistance development.[20]

Protocol 2: MTT Cell Viability Assay

This is a colorimetric assay to assess cell metabolic activity, which is commonly used to determine the IC50 of a drug.[20]

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment: The next day, treat the cells with a serial dilution of your drug(s) of interest (e.g., primary compound with and without cotinine, and/or with inhibitors). Include untreated cells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cotinine Cotinine nAChR nAChR (α7) cotinine->nAChR PI3K PI3K nAChR->PI3K STAT3 STAT3 nAChR->STAT3 ERK ERK nAChR->ERK Akt Akt PI3K->Akt Bcl2 Anti-Apoptotic Proteins (Bcl-2) Akt->Bcl2 Prolif Proliferation/ Survival Akt->Prolif STAT3->Prolif ERK->Prolif Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Cotinine-activated nAChR signaling pathway.

G start Parental Cell Line ic50 Determine IC50 of Drug X start->ic50 culture1 Culture cells in low concentration of Drug X (e.g., IC20) ic50->culture1 prolif1 Cells adapt and proliferate? culture1->prolif1 prolif1->culture1 No increase_dose Increase Drug X concentration (1.5-2.0 fold) prolif1->increase_dose Yes maintain Maintain for several passages increase_dose->maintain prolif2 Cells adapt and proliferate? prolif2->increase_dose Yes revert Revert to lower concentration prolif2->revert No confirm Confirm resistance: - Measure new IC50 - Calculate Resistance Index prolif2->confirm Yes, after several cycles revert->maintain maintain->prolif2 resistant_line Resistant Cell Line confirm->resistant_line

Caption: Workflow for developing a drug-resistant cell line.

References

Validation & Comparative

comparing (R,S)-1-Methyl-3-nicotinoylpyrrolidone with other nicotinic agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between nicotinic acetylcholine receptor (nAChR) agonists is paramount for advancing therapeutic strategies for a host of neurological and psychiatric disorders. While a direct comparative analysis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone with other nicotinic agonists is hampered by a lack of available pharmacological data for this specific compound, this guide provides a comprehensive framework for such a comparison, utilizing data from well-characterized nicotinic agonists.

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels, implicated in a wide array of physiological processes. Their modulation by agonists has shown therapeutic potential in conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The efficacy and side-effect profile of a nicotinic agonist are dictated by its unique binding affinity, functional activity (efficacy), and selectivity for the various nAChR subtypes.

Comparative Quantitative Data

A thorough comparison of nicotinic agonists requires quantitative data on their interaction with different nAChR subtypes. The following tables present a compilation of binding affinity (Ki) and efficacy (EC50) data for a selection of well-studied nicotinic agonists. This data, gathered from various in vitro studies, serves as a benchmark for evaluating novel compounds.

Table 1: Binding Affinity (Ki, nM) of Nicotinic Agonists at a4B2 and a7 nAChR Subtypes

Compoundα4β2 Ki (nM)α7 Ki (nM)Reference
Nicotine~1~4000[1]
VareniclineHigh AffinityHigh Affinity[1]
Cytisine0.46-[2]
Anatoxin-aHigh Affinity-[2]
(R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA)1.21-[2]

Table 2: Efficacy (EC50, µM) and Maximal Response (Imax) of Nicotinic Agonists

CompoundReceptor SubtypeEC50 (µM)Imax (% of ACh response)Reference
Phenylpyrrolidine ether derivative 2human α4β2Similar to Nicotine100%[3]
Phenylpyrrolidine ether derivative 1human α4β2~7-fold less potent than derivative 250%[3]
Phenylpyrrolidine ether derivative 3human α4β2Similar to derivative 129%[3]
Phenylpyrrolidine ether derivative 4human α4β2Similar to derivative 113%[3]
TC299423α6β2*0.03 - 0.06-[4]

Key Signaling Pathways

The activation of nAChRs by agonists triggers a cascade of intracellular signaling events, primarily initiated by the influx of cations like Na+ and Ca2+. This leads to neuronal depolarization and the modulation of various downstream pathways critical for neuronal function and survival.

Nicotinic Agonist Signaling Pathway General Signaling Pathway of Nicotinic Agonists Agonist Nicotinic Agonist nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Ion_Influx Cation Influx (Na+, Ca2+) nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization PI3K_Akt PI3K-Akt Pathway Ion_Influx->PI3K_Akt MAPK MAPK Pathway Ion_Influx->MAPK Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine) Ion_Influx->Neurotransmitter_Release VDCC Voltage-Dependent Ca2+ Channels (VDCCs) Depolarization->VDCC Activates Ca_Influx Further Ca2+ Influx VDCC->Ca_Influx Gene_Expression Changes in Gene Expression PI3K_Akt->Gene_Expression Cellular_Response Cellular Responses (e.g., Neuroprotection, Synaptic Plasticity) PI3K_Akt->Cellular_Response MAPK->Gene_Expression MAPK->Cellular_Response Neurotransmitter_Release->Cellular_Response Gene_Expression->Cellular_Response

Figure 1. Simplified signaling cascade following nAChR activation.

Experimental Protocols

To generate the comparative data presented, a variety of sophisticated experimental techniques are employed. Below are outlines of key methodologies.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor subtype.

Radioligand Binding Assay Workflow Workflow for Radioligand Binding Assay start Start prep Prepare Membranes (from cells expressing nAChR subtype) start->prep incubate Incubate Membranes with: - Radioligand (e.g., [3H]epibatidine) - Unlabeled Test Compound prep->incubate separate Separate Bound and Free Ligand (e.g., Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Determine IC50 and calculate Ki) quantify->analyze end End analyze->end

Figure 2. General workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Cells or tissues expressing the nAChR subtype of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]epibatidine) and varying concentrations of the unlabeled test compound.

  • Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Electrophysiology Assays

Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp on mammalian cells, are used to measure the functional activity (efficacy) of an agonist. These methods directly measure the ion flow through the nAChR channel upon agonist binding.

Detailed Protocol:

  • Expression of Receptors: The cRNA for the specific nAChR subunits is injected into Xenopus oocytes or transfected into a mammalian cell line.

  • Voltage Clamp: After a period of expression, the cell is voltage-clamped at a specific holding potential.

  • Agonist Application: The test agonist is applied to the cell at various concentrations.

  • Current Measurement: The resulting inward current, carried by cations flowing through the opened nAChR channels, is recorded.

  • Data Analysis: A dose-response curve is constructed by plotting the current amplitude against the agonist concentration. From this curve, the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Imax (the maximum response) are determined.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter release in specific brain regions of freely moving animals, providing insights into the in vivo effects of nicotinic agonists.

Detailed Protocol:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

  • Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the dialysis membrane into the perfusate, which is collected at regular intervals.

  • Agonist Administration: The nicotinic agonist is administered systemically (e.g., via injection).

  • Analysis: The collected dialysate samples are analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify the levels of neurotransmitters such as dopamine.

Conclusion

The comprehensive evaluation of nicotinic agonists requires a multi-faceted approach, combining in vitro binding and functional assays with in vivo studies. While direct pharmacological data for this compound remains elusive in the current literature, the framework and comparative data provided here offer a robust methodology for the characterization and comparison of this and other novel nicotinic agonists. Future research focused on elucidating the binding affinities, efficacy, and selectivity of understudied compounds is crucial for the continued development of targeted and effective therapies for nAChR-related disorders.

References

Comparative Guide to Analytical Method Validation for (R,S)-1-Methyl-3-nicotinoylpyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the validation of (R,S)-1-Methyl-3-nicotinoylpyrrolidone, a key compound in various research and development settings. The selection of a robust and reliable analytical method is critical for ensuring the quality, consistency, and regulatory compliance of pharmaceutical products and research materials. This document outlines and contrasts two primary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing detailed experimental protocols and comparative performance data to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Overview of Analytical Techniques

The quantitative determination of this compound requires analytical methods that are not only accurate and precise but also capable of resolving the racemic mixture if necessary. Chromatographic techniques are well-suited for this purpose, offering high-resolution separation and sensitive detection.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the analysis of a broad range of compounds. For chiral separations, specialized chiral stationary phases (CSPs) are employed to resolve enantiomers. HPLC is often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detectors.

  • Gas Chromatography (GC): A powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile or polar compounds like this compound, derivatization is often required to increase volatility and improve chromatographic performance. Chiral capillary columns are used for enantiomeric separations.

Comparative Analysis of Methods

The choice between HPLC and GC depends on several factors, including the specific requirements of the analysis, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential interaction of enantiomers with a chiral stationary phase in the liquid phase.Separation of volatile enantiomers (or their derivatives) based on their interaction with a chiral stationary phase in the gas phase.
Sample Volatility Not required.Required (derivatization may be necessary).
Instrumentation HPLC system with a chiral column and UV or MS detector.GC system with a chiral capillary column and Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (% RSD) < 1.5%< 2.0%
Limit of Detection (LOD) ~0.05 µg/mL~0.1 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.3 µg/mL
Sample Throughput ModerateHigh
Cost Moderate to HighModerate

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for nicotine and related compounds and can be adapted for the specific analysis of this compound.[1][2][3][4]

Chiral High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: Chiralpak AGP (150 mm x 4.0 mm, 5 µm) or similar chiral stationary phase.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for best separation.[1]

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 260 nm or MS/MS with electrospray ionization (ESI) in positive mode.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Chiral Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS), and an autosampler.

Chromatographic Conditions:

  • Column: Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™ 225, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 220 °C at a rate of 5 °C/min, and hold for 5 minutes.

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

  • Injection Mode: Split (e.g., 50:1).

Sample Preparation and Derivatization (if necessary):

  • Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., dichloromethane) to a final concentration of 1 mg/mL.

  • If derivatization is required to improve volatility and peak shape, a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) can be added. The reaction is typically carried out at a slightly elevated temperature (e.g., 60 °C) for 30 minutes.

  • Prepare a series of calibration standards by diluting the stock solution.

Validation Workflow

The following diagram illustrates a general workflow for the validation of an analytical method, which is a critical process to ensure the reliability and accuracy of the analytical data.

Analytical Method Validation Workflow cluster_0 Planning & Preparation cluster_1 Method Validation Experiments cluster_2 Data Analysis & Reporting cluster_3 Final Outcome p1 Define Validation Parameters (Accuracy, Precision, Linearity, etc.) p3 Develop/Optimize Analytical Method p1->p3 p2 Prepare Standard and Sample Solutions p2->p3 v1 Linearity & Range p3->v1 Execute v2 Accuracy (Recovery) p3->v2 v3 Precision (Repeatability & Intermediate) p3->v3 v4 Specificity / Selectivity p3->v4 v5 LOD & LOQ p3->v5 v6 Robustness p3->v6 d1 Acquire and Process Data v1->d1 v2->d1 v3->d1 v4->d1 v5->d1 v6->d1 d2 Statistical Analysis d1->d2 d3 Prepare Validation Report d2->d3 o1 Validated Analytical Method d3->o1

References

A Comparative Analysis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone Enantiomers: A Guided Exploration in the Absence of Direct Comparative Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the topic of the comparative analysis of the (R) and (S) enantiomers of 1-Methyl-3-nicotinoylpyrrolidone. A comprehensive review of the current scientific literature reveals a notable absence of direct comparative studies on the pharmacological and biological activities of these specific enantiomers. Research has predominantly focused on the racemic mixture, often as an intermediate in the synthesis of other compounds, such as nicotine.[1]

This document, therefore, serves as a foundational guide, acknowledging this data gap and providing a framework for future comparative research. It will cover the known information about the racemic compound, the fundamental principles of chirality and their implications in drug development, and generalized experimental protocols for the separation and analysis of such enantiomers.

(R,S)-1-Methyl-3-nicotinoylpyrrolidone: The Racemic Compound

This compound is a nicotinic acid derivative characterized by a pyrrolidone ring substituted at the 3-position with a nicotinoyl group.[2] It is recognized primarily as a chemical intermediate.[1][2]

Synthesis of the Racemic Mixture:

The synthesis of racemic 1-Methyl-3-nicotinoylpyrrolidone can be achieved through various organic synthesis routes. One documented method involves the condensation of a nicotinic acid ester with N-methyl-2-pyrrolidone in the presence of a strong base.[1] Another approach describes the reaction of 1-(but-1-enyl)pyrrolidin-2-one with a nicotinic acid ester.[3]

The following diagram illustrates a general synthetic pathway for the racemic mixture.

G General Synthesis of this compound cluster_reactants Reactants cluster_conditions Conditions Nicotinic_acid_ester Nicotinic acid ester Product (R,S)-1-Methyl-3- nicotinoylpyrrolidone Nicotinic_acid_ester->Product Condensation N_methyl_2_pyrrolidone N-methyl-2-pyrrolidone N_methyl_2_pyrrolidone->Product Base Strong Base (e.g., NaH) Base->Product Solvent Solvent (e.g., Toluene) Solvent->Product

Caption: A simplified diagram illustrating the synthesis of racemic 1-Methyl-3-nicotinoylpyrrolidone.

The Importance of Chirality in Drug Action

Enantiomers are stereoisomers that are non-superimposable mirror images of each other.[4] While they have identical physical and chemical properties in an achiral environment, their interactions with chiral biological systems, such as receptors and enzymes, can differ significantly.[5] This can lead to variations in their pharmacological activity, pharmacokinetics, and toxicology.[6]

Potential Differences Between Enantiomers:

  • Pharmacodynamics: One enantiomer may exhibit the desired therapeutic effect, while the other could be less active, inactive, or even responsible for adverse effects.[4][6]

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of each enantiomer can vary, leading to different plasma concentrations and duration of action.

  • Toxicity: In some cases, the toxicity of a drug is associated with only one of its enantiomers.

The following diagram illustrates the concept of enantiomers and their differential binding to a chiral receptor.

G Conceptual Diagram of Enantiomer-Receptor Interaction cluster_enantiomers Enantiomers cluster_receptor Chiral Receptor R_enantiomer (R)-enantiomer Receptor Receptor Binding Site R_enantiomer->Receptor Binds effectively S_enantiomer (S)-enantiomer S_enantiomer->Receptor Does not bind effectively

Caption: Illustration of how two enantiomers can interact differently with a chiral receptor site.

Experimental Protocols for Chiral Separation

To perform a comparative analysis of the (R) and (S) enantiomers of 1-Methyl-3-nicotinoylpyrrolidone, their separation from the racemic mixture is a critical first step. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a common and effective method for this purpose.

General Protocol for Chiral HPLC Separation of Pyrrolidone Derivatives:

This protocol is a general guideline and would require optimization for the specific compound.

Materials and Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based like Lux Cellulose-2 or Lux i-Cellulose-5)[7]

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • This compound standard

Procedure:

  • Column Selection and Installation: Choose a suitable chiral column. Polysaccharide-based CSPs are often effective for a wide range of racemates.[8]

  • Mobile Phase Preparation: Prepare a mobile phase, for instance, a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). Degas the mobile phase before use.

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic standard of 1-Methyl-3-nicotinoylpyrrolidone in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection and Analysis: Inject a small volume of the sample solution onto the column.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Data Analysis: Determine the retention times and resolution of the two enantiomer peaks.

The following diagram outlines the general workflow for chiral separation and analysis.

G General Workflow for Chiral Separation and Analysis Racemic_mixture Racemic Mixture of This compound Chiral_HPLC Chiral HPLC Separation Racemic_mixture->Chiral_HPLC Separated_enantiomers Separated (R) and (S) Enantiomers Chiral_HPLC->Separated_enantiomers Biological_assays Comparative Biological Assays (e.g., receptor binding, cell-based assays) Separated_enantiomers->Biological_assays Data_analysis Data Analysis and Comparison Biological_assays->Data_analysis

Caption: A workflow illustrating the process from chiral separation to comparative analysis.

Data Presentation (Hypothetical)

In the absence of experimental data, the following tables are presented as templates for how the results of a comparative analysis could be structured.

Table 1: Hypothetical Pharmacodynamic Comparison

Parameter(R)-Enantiomer(S)-Enantiomer
Receptor Binding Affinity (Ki, nM)
In vitro Potency (IC50, µM)
In vivo Efficacy (ED50, mg/kg)

Table 2: Hypothetical Pharmacokinetic Comparison

Parameter(R)-Enantiomer(S)-Enantiomer
Bioavailability (%)
Plasma Half-life (h)
Volume of Distribution (L/kg)
Clearance (mL/min/kg)

Conclusion and Future Directions

While this compound is a known chemical entity, a detailed comparative analysis of its enantiomers is a clear gap in the current scientific landscape. The principles of stereochemistry strongly suggest that the (R) and (S) enantiomers could possess distinct biological profiles. Future research should focus on the chiral separation of these enantiomers and the subsequent evaluation of their individual pharmacodynamic and pharmacokinetic properties. Such studies are essential to fully understand their potential and to determine if a single enantiomer offers a therapeutic advantage over the racemic mixture. The methodologies and frameworks presented in this guide offer a starting point for researchers to undertake this important investigation.

References

A Methodological Guide to Comparing the Efficacy of Novel Compounds with Nicotine in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This guide provides a comprehensive framework for comparing the efficacy of novel compounds, such as (R,S)-1-Methyl-3-nicotinoylpyrrolidone, with the well-characterized nicotinic acetylcholine receptor (nAChR) agonist, nicotine. At the time of publication, a thorough search of the scientific literature revealed no publicly available data on the functional activity of this compound at nAChRs. Therefore, a direct comparison is not currently possible.

However, this document serves as a detailed template, outlining the essential experimental protocols, data presentation standards, and visualizations necessary to conduct such a comparison. We will use established data for nicotine as an illustrative example to guide researchers in their future work.

Quantitative Efficacy of Nicotine at Major nAChR Subtypes

A critical first step in comparing a novel compound to nicotine is to establish baseline efficacy data across the most relevant nAChR subtypes. The following tables summarize nicotine's potency (EC₅₀) and, where available, maximal response (Imax) in functional assays for key human nAChR subtypes expressed in cellular models.

Table 1: Efficacy of Nicotine at α4β2 nAChR Subtype

Cell LineAssay TypeEC₅₀ (nM)Maximal Response (% of ACh)Reference
SH-EP1Membrane Potential19.44 ± 1.02Not Reported[1]
OocytesTwo-Electrode Voltage Clamp1300 ± 100100[2]

Table 2: Efficacy of Nicotine at α7 nAChR Subtype

Cell LineAssay TypeEC₅₀ (nM)Maximal Response (% of ACh)Reference
CHO/RIC-3Electrophysiology23,000 ± 3,000Not Reported[3]
OocytesTwo-Electrode Voltage Clamp11,000 ± 2,00097 ± 3[2]

Table 3: Efficacy of Nicotine at α3β4 nAChR Subtype

Cell LineAssay TypeEC₅₀ (nM)Maximal Response (% of ACh)Reference
SH-EP1Membrane Potential733.3 ± 146.5Not Reported[1]
CHOElectrophysiology4,200 ± 300Not Reported[3]

Experimental Protocols

Detailed and reproducible methodologies are paramount for objective comparison. Below are standard protocols for key functional assays used to characterize nAChR ligands.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is a gold standard for characterizing the functional properties of ligand-gated ion channels, such as nAChRs.

  • Receptor Expression: Xenopus laevis oocytes are injected with cRNAs encoding the desired human nAChR subunits (e.g., α4 and β2). The oocytes are then incubated for 2-7 days to allow for receptor expression on the cell surface.

  • Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. The oocyte membrane potential is clamped at a holding potential of -70 mV.

  • Agonist Application: A concentration-response curve is generated by perfusing the oocyte with increasing concentrations of the test compound (e.g., nicotine or this compound). The resulting inward current, carried by cations flowing through the activated nAChR channels, is recorded.

  • Data Analysis: The peak current response at each concentration is measured and normalized to the maximal response elicited by a saturating concentration of a reference agonist, typically acetylcholine (ACh). The data are then fitted to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Imax (maximal current as a percentage of the reference agonist).

Membrane Potential Assays in Mammalian Cell Lines

These assays provide a higher-throughput method for assessing nAChR activation and are well-suited for screening and initial characterization.

  • Cell Line Preparation: A human cell line that does not endogenously express nAChRs, such as SH-EP1 or Chinese Hamster Ovary (CHO) cells, is stably transfected with the genes for the desired nAChR subunits.[1][3]

  • Assay Procedure:

    • Cells are seeded into multi-well plates (e.g., 96- or 384-well).

    • The cells are loaded with a voltage-sensitive fluorescent dye.

    • A baseline fluorescence reading is taken.

    • The test compound is added at various concentrations.

    • A second fluorescence reading is taken. The change in fluorescence is proportional to the change in membrane potential caused by ion influx through the activated nAChRs.

  • Data Analysis: The change in fluorescence is plotted against the compound concentration, and the data are fitted to a dose-response curve to calculate the EC₅₀.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for conveying complex biological processes and experimental designs.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR (e.g., α4β2, α7) Cations Cation Influx (Na+, Ca2+) nAChR->Cations Channel Opening Agonist Agonist (Nicotine or Test Compound) Agonist->nAChR Binds to Orthosteric Site Depolarization Membrane Depolarization Cations->Depolarization Leads to Downstream Downstream Cellular Effects (e.g., Neurotransmitter Release) Depolarization->Downstream Triggers

Caption: nAChR signaling pathway initiated by agonist binding.

Experimental_Workflow cluster_prep Preparation cluster_assay Functional Assay cluster_analysis Data Analysis cluster_comparison Comparison Cell_Prep Prepare nAChR-expressing cells (Oocytes or Mammalian Cell Line) Compound_Prep Prepare serial dilutions of Nicotine & Test Compound Assay Perform Functional Assay (e.g., TEVC, Membrane Potential) Cell_Prep->Assay Compound_Prep->Assay Record Record agonist-induced response (Current or Fluorescence) Assay->Record Normalize Normalize data to maximal control response Record->Normalize Fit_Curve Fit dose-response curves Normalize->Fit_Curve Calculate Calculate EC50 and Imax Fit_Curve->Calculate Compare Compare Efficacy Parameters (Nicotine vs. Test Compound) Calculate->Compare

Caption: Workflow for comparing a test compound to a reference.

References

A Comparative Cross-Validation of Nicotinoylpyrrolidone and Related Nicotinic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the experimental performance of nicotinoylpyrrolidone and related nicotinic acid derivatives. It is intended for researchers, scientists, and drug development professionals. Due to the limited publicly available experimental data specifically for (R,S)-1-Methyl-3-nicotinoylpyrrolidone, this document focuses on a cross-validation of structurally similar compounds with reported biological activities. The information presented is collated from various studies to offer a broader perspective on the potential applications and performance of this class of compounds. This compound is primarily documented as a nicotinic acid derivative with a pyrrolidine ring at the 1-position and is used as an intermediate in the synthesis of other compounds.

Comparative Analysis of Biological Activities

While direct experimental data for this compound is scarce, research on related nicotinic acid and nicotinate derivatives reveals a range of biological activities. These include anti-inflammatory, antimicrobial, and neurological effects. This section summarizes the available quantitative data from studies on these related compounds to provide a comparative benchmark.

Anti-inflammatory Activity

Nicotinic acid derivatives have been investigated for their anti-inflammatory properties, often targeting the cyclooxygenase (COX) enzymes. The following table summarizes the in vitro anti-inflammatory activity of selected nicotinic acid derivatives compared to standard drugs.

Table 1: In Vitro Anti-inflammatory Activity of Selected Nicotinic Acid Derivatives

Compound ID Nitrite Inhibition (%) TNF-α Inhibition (%) IL-6 Inhibition (%) Reference Compound
Derivative 4d 86.109 ± 0.51 Comparable to Ibuprofen Comparable to Ibuprofen Ibuprofen
Derivative 4f Potent Activity Comparable to Ibuprofen Comparable to Ibuprofen Ibuprofen
Derivative 4g Potent Activity Comparable to Ibuprofen Comparable to Ibuprofen Ibuprofen
Derivative 4h Potent Activity Comparable to Ibuprofen Comparable to Ibuprofen Ibuprofen
Derivative 5b Potent Activity Comparable to Ibuprofen Comparable to Ibuprofen Ibuprofen

Data synthesized from a study on new nicotinic acid derivatives as potential anti-inflammatory agents.[1]

Antimicrobial Activity

Several studies have explored the antimicrobial potential of nicotinic acid and its derivatives against a range of pathogens. The minimum inhibitory concentration (MIC) is a key parameter in these studies.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Nicotinic Acid Derivatives

Compound ID Staphylococcus aureus Staphylococcus epidermidis Klebsiella pneumoniae Escherichia coli Candida albicans Aspergillus niger Reference Compounds
Thiazolidinone Derivative A 50 75 75 50 >100 >100 Ciprofloxacin (50), Ketoconazole (50)
Thiazolidinone Derivative B 25 50 50 25 75 75 Ciprofloxacin (50), Ketoconazole (50)
Thiazolidinone Derivative C 75 >100 >100 75 >100 >100 Ciprofloxacin (50), Ketoconazole (50)

Data from a study on the synthesis and biological evaluation of novel nicotinic acid derivatives.

One study highlighted a derivative, (5-(4-fluorophenyl)nicotinoyl)-1-methylpyrrolidin-2-one, as being particularly effective against Candida albicans.[2] Another study on Nʹ-Nicotinoyl sulfonohydrazides showed significant activity against various bacterial and fungal strains.[3]

Neurological Activity

Pyridine derivatives, a class that includes nicotinic acid compounds, have been evaluated for their effects on the central nervous system, including anticonvulsant and anxiolytic activities.

Table 3: Anticonvulsant Activity of Selected Pyridine Derivatives

Compound ID Anticonvulsant Activity (MES Test) Anxiolytic Activity Reference Compound
6-amino-2-thioalkyl-4-phenylnicotinate derivative High Significant (approx. 4x Diazepam) Diazepam
Ethyl 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate Not specified Significant (approx. 2x Diazepam) Diazepam

Data from a study on the synthesis and biological activity of new thioalkyl derivatives of pyridine.[4]

Experimental Protocols

Detailed methodologies are crucial for the cross-validation of experimental results. The following are protocols for the key experiments cited in the comparative data tables.

Anti-inflammatory Activity Assays
  • Carrageenan-Induced Paw Edema in Rats: This in vivo model is used to assess the anti-inflammatory activity of a compound.

    • Male Wistar rats are fasted overnight with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compound or vehicle (control) is administered orally.

    • After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan (1% in saline) is given into the right hind paw to induce inflammation.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.[1]

  • In Vitro Nitrite, TNF-α, and IL-6 Inhibition Assays:

    • RAW 264.7 macrophage cells are cultured in a suitable medium.

    • Cells are pre-treated with various concentrations of the test compounds for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • After 24 hours of incubation, the cell culture supernatant is collected.

    • Nitrite concentration (an indicator of nitric oxide production) is measured using the Griess reagent.

    • The levels of TNF-α and IL-6 in the supernatant are quantified using ELISA kits.

    • The percentage inhibition of nitrite, TNF-α, and IL-6 is calculated relative to the LPS-stimulated control.[1]

Antimicrobial Activity Assays
  • Paper Disc Diffusion Method: This method is used for the qualitative assessment of antimicrobial activity.

    • A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

    • Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound.

    • The discs are placed on the agar surface.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

    • The diameter of the zone of inhibition around each disc is measured in millimeters.

  • Agar Steak Dilution Method (for MIC determination): This method determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.

    • A series of twofold dilutions of the test compound is prepared in a liquid medium.

    • Each dilution is mixed with molten agar and poured into sterile petri plates.

    • Once the agar has solidified, a standardized suspension of the test microorganism is streaked onto the surface of the plates.

    • The plates are incubated under suitable conditions.

    • The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticonvulsant Activity Assays
  • Maximal Electroshock (MES) Seizure Test: This test is used to identify compounds effective against generalized tonic-clonic seizures.

    • Mice are administered the test compound or vehicle.

    • After a predetermined time, a maximal electrical stimulus is delivered through corneal or ear electrodes.

    • The animals are observed for the presence or absence of the hind limb tonic extensor component of the seizure.

    • Protection is defined as the abolition of the hind limb tonic extensor spasm.[5]

  • Pentylenetetrazole (PTZ)-Induced Seizure Test: This model is used to screen for compounds effective against absence seizures.

    • Mice are treated with the test compound or vehicle.

    • After a specific period, a convulsant dose of PTZ is administered subcutaneously or intraperitoneally.

    • The animals are observed for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).

    • The latency to the first seizure and the number of animals protected from seizures are recorded.[4][5]

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and a general experimental workflow for drug discovery.

Drug_Screening_Workflow cluster_preclinical Preclinical Stage cluster_clinical Clinical Stage Compound_Synthesis Compound Synthesis ((R,S)-1-Methyl-3- nicotinoylpyrrolidone & Derivatives) In_Vitro_Screening In Vitro Screening (e.g., Antimicrobial, Anti-inflammatory Assays) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_Vivo_Testing In Vivo Testing (e.g., Animal Models) Lead_Optimization->In_Vivo_Testing Phase_I Phase I Trials (Safety) In_Vivo_Testing->Phase_I Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy) Phase_II->Phase_III FDA_Approval FDA Approval Phase_III->FDA_Approval Market Market FDA_Approval->Market

Caption: A generalized workflow for drug discovery and development.

nAChR_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm nAChR Nicotinic Acetylcholine Receptor (nAChR) PI3K PI3K nAChR->PI3K Activates Agonist Agonist (e.g., Nicotinic Acid Derivative) Agonist->nAChR Binds to Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Increases Expression Neuroprotection Neuroprotection & Neuronal Survival Bcl2->Neuroprotection Promotes

Caption: Simplified Nicotinic Acetylcholine Receptor (nAChR) signaling pathway.[6][7]

COX2_Signaling_Pathway cluster_stimuli Inflammatory Stimuli cluster_intracellular Intracellular Signaling Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB COX2_Gene COX-2 Gene Transcription MAPK->COX2_Gene NFkB->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translation Arachidonic_Acid Arachidonic Acid COX2_Enzyme->Arachidonic_Acid Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins Metabolized by Inflammation Inflammation Prostaglandins->Inflammation Mediates Inhibitor Nicotinic Acid Derivative (COX-2 Inhibitor) Inhibitor->COX2_Enzyme Inhibits

Caption: The Cyclooxygenase-2 (COX-2) signaling pathway in inflammation.[8][9]

References

Comparative Analysis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone and Epibatidine: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

A direct head-to-head comparison of (R,S)-1-Methyl-3-nicotinoylpyrrolidone and the potent nicotinic acetylcholine receptor (nAChR) agonist, epibatidine, is hampered by the limited publicly available experimental data for this compound. This compound is primarily documented as a nicotine-related substance, likely an impurity or metabolite, with sparse pharmacological characterization in peer-reviewed literature.[1][2][3]

In contrast, epibatidine is a well-studied natural alkaloid known for its high-potency analgesic effects, which are mediated through its strong interaction with neuronal nAChRs.[4][5] Its unique structure and potent activity have made it a critical tool in nicotinic receptor research.[6] However, its therapeutic potential is limited by a narrow therapeutic window and significant toxicity.[6][7]

This guide, therefore, outlines the necessary experimental framework to conduct a comprehensive head-to-head study. It provides established protocols and data presentation templates that would be required to thoroughly compare the pharmacological profiles of this compound against a benchmark compound like epibatidine.

Part 1: Comparative Pharmacological Data

To effectively compare the two compounds, quantitative data on their interaction with various nAChR subtypes is essential. The following tables present the known data for epibatidine and serve as templates for presenting forthcoming data on this compound.

Table 1: Receptor Binding Affinity (Ki)

Binding affinity indicates how strongly a ligand binds to a receptor. It is typically determined through competitive radioligand binding assays. Lower Ki values signify higher binding affinity.

CompoundnAChR SubtypeKi ValueSpeciesReference
Epibatidine α4β240 pMMammalian[4]
α3 (neuronal)0.6 pMHuman[8]
α720 nMMammalian[4]
Muscle-type~5 µMTorpedo[8]
This compound α4β2Data not available
α3 (neuronal)Data not available
α7Data not available
Muscle-typeData not available
Table 2: Functional Potency (EC50)

Functional potency (EC50) measures the concentration of an agonist that provokes a response halfway between the baseline and maximum response. This is typically assessed using electrophysiological or calcium influx assays. Lower EC50 values indicate greater potency.

CompoundnAChR SubtypeEC50 ValueSpeciesReference
Epibatidine α72 µMChicken[8]
Muscle-type1.6 µMTorpedo[8]
Muscle-type16 µMHuman[8]
This compound α7Data not available
Muscle-typeData not available

Part 2: Essential Experimental Protocols

The following are standard, detailed methodologies for key experiments required to generate the comparative data outlined above.

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring how it competes with a radiolabeled ligand (e.g., [³H]-Epibatidine) for binding to a specific nAChR subtype.

1. Materials and Reagents:

  • Biological Material: Cell membranes from HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α4β2, α7).

  • Radioligand: [³H]-Epibatidine (Specific Activity: 30-60 Ci/mmol).[9]

  • Test Compounds: Epibatidine and this compound, serially diluted.

  • Non-specific Binding Competitor: Nicotine (100 µM final concentration) or another suitable ligand.[10]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[9]

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[9]

  • Equipment: 96-well plates, cell harvester, scintillation counter.

2. Membrane Preparation:

  • Culture and harvest cells expressing the target receptor.

  • Homogenize the cell suspension in ice-cold Assay Buffer.

  • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.[11]

  • Resuspend the membrane pellet in fresh Assay Buffer and repeat the wash step twice.

  • Resuspend the final pellet to a protein concentration of 0.5-1.0 mg/mL.[9]

3. Assay Procedure:

  • In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation + [³H]-Epibatidine + Assay Buffer.

    • Non-specific Binding: Membrane preparation + [³H]-Epibatidine + 100 µM Nicotine.

    • Competition Binding: Membrane preparation + [³H]-Epibatidine + serial dilutions of the test compound.[9]

  • Incubate the plate at room temperature for 2-3 hours to reach equilibrium.[9]

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.[12]

  • Wash filters three times with ice-cold Wash Buffer.

  • Measure radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation.[12]

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the ion flow (current) through nAChRs expressed in Xenopus oocytes in response to agonist application, allowing for the determination of functional potency (EC50) and efficacy.

1. Materials and Reagents:

  • Biological Material: Xenopus laevis oocytes.

  • Reagents: cRNAs for the desired nAChR subunits (e.g., α7, α4, β2).

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

  • Equipment: Microinjection setup, TEVC amplifier, data acquisition system, perfusion system.

2. Oocyte Preparation and Injection:

  • Surgically harvest oocytes from an anesthetized female Xenopus laevis.

  • Treat with collagenase to defolliculate.

  • Inject oocytes with a mixture of cRNAs for the desired nAChR subunits.

  • Incubate injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.

3. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with ND96 solution.

  • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl.

  • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Apply the test compound (Epibatidine or this compound) at varying concentrations via the perfusion system.

  • Record the inward current elicited by the compound application.

4. Data Analysis:

  • Measure the peak current response at each concentration.

  • Normalize the responses to the maximum response observed.

  • Plot the normalized current against the log concentration of the agonist.

  • Fit the data to a Hill equation to determine the EC50 value and Hill slope.

Part 3: Visualizations of Pathways and Workflows

Diagrams are essential for conceptualizing the complex biological and experimental processes involved.

Signaling and Experimental Workflows

Figure 1. nAChR Activation and Downstream Signaling Pathway cluster_membrane Cell Membrane nAChR nAChR (Ligand-Gated Ion Channel) IonInflux Cation Influx (Na+, Ca2+) nAChR->IonInflux Opens Channel Agonist Agonist (e.g., Epibatidine) Agonist->nAChR Binds Depolarization Membrane Depolarization IonInflux->Depolarization PI3K PI3K-Akt Pathway IonInflux->PI3K Ca2+ Mediated Neuroprotection Neuroprotection & Neuronal Survival Depolarization->Neuroprotection PI3K->Neuroprotection

Figure 1. nAChR Activation and Downstream Signaling Pathway

The binding of an agonist like epibatidine to a nicotinic acetylcholine receptor (nAChR) opens the ion channel, leading to an influx of cations such as Na⁺ and Ca²⁺.[13] This influx causes membrane depolarization and can trigger various downstream signaling cascades, including the PI3K-Akt pathway, which is implicated in neuroprotection.[14][15]

Figure 2. Workflow for Radioligand Competition Binding Assay P1 Prepare Membranes (Expressing nAChR) P2 Incubate: Membranes + [3H]-Ligand + Test Compound P1->P2 P3 Separate Bound/Free Ligand (Rapid Filtration) P2->P3 P4 Quantify Bound Radioactivity (Scintillation Counting) P3->P4 P5 Data Analysis (Calculate IC50 and Ki) P4->P5

Figure 2. Workflow for Radioligand Competition Binding Assay

This workflow illustrates the key steps in determining the binding affinity of a compound. The process involves incubating cell membranes expressing the target receptor with a radiolabeled ligand and the test compound, followed by separating the bound from free radioligand and quantifying the result.

Figure 3. Logical Comparison of Ligand Selectivity Profiles Start Evaluate Ligand (Compound X) Ki_alpha4beta2 High Affinity for α4β2? Start->Ki_alpha4beta2 Ki_alpha7 High Affinity for α7? Ki_alpha4beta2->Ki_alpha7 Yes NonSelective Non-Selective Ligand Ki_alpha4beta2->NonSelective No Ki_muscle High Affinity for Muscle-Type? Ki_alpha7->Ki_muscle Yes Ki_alpha7->NonSelective No Selective Potentially Selective CNS Ligand Ki_muscle->Selective No Toxic High Potential for Peripheral Side Effects Ki_muscle->Toxic Yes

Figure 3. Logical Comparison of Ligand Selectivity Profiles

This decision tree outlines the logic for classifying a novel nAChR ligand. A desirable therapeutic candidate would ideally show high affinity for specific neuronal subtypes (e.g., α4β2) while having low affinity for muscle-type receptors to minimize peripheral side effects. Epibatidine is known to be potent but non-selective, contributing to its toxicity.[4] The profile for this compound remains to be determined.

References

evaluating the specificity of (R,S)-1-Methyl-3-nicotinoylpyrrolidone for nAChR subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of subtype-selective ligands for nicotinic acetylcholine receptors (nAChRs) is a critical endeavor in neuroscience and pharmacology. The diverse family of nAChR subtypes, each with a unique physiological role, presents both an opportunity for targeted therapeutics and a challenge in avoiding off-target effects. This guide provides a framework for evaluating the specificity of novel compounds, such as (R,S)-1-Methyl-3-nicotinoylpyrrolidone, by comparing their binding and functional profiles to those of well-characterized nAChR ligands.

Comparative Ligand Performance at Key nAChR Subtypes

To effectively characterize a novel compound, its binding affinity and functional potency should be assessed across a panel of relevant nAChR subtypes and compared against established ligands. The following tables present example data for well-known nAChR agonists, illustrating the type of comparative analysis necessary to determine subtype selectivity.

Table 1: Comparative Binding Affinities (Ki, nM) of nAChR Ligands

Compoundα4β2α7α3β4
This compound Data Not AvailableData Not AvailableData Not Available
Nicotine14,000100-1,000
Varenicline0.063204.9
PNU-282987>10,00025>10,000

Note: Ki values are approximate and can vary based on experimental conditions. Data is compiled from multiple sources.

Table 2: Comparative Functional Potencies (EC50, nM) of nAChR Agonists

Compoundα4β2α7α3β4
This compound Data Not AvailableData Not AvailableData Not Available
Nicotine1001,6101,000-10,000
Varenicline (partial agonist)2.3>10,000 (weak partial agonist)180
PNU-282987>10,000154>10,000

Note: EC50 values represent the concentration of an agonist that provokes a response halfway between the baseline and maximum response. These values can vary significantly depending on the assay system (e.g., Xenopus oocytes, mammalian cell lines).

Experimental Protocols for Specificity Determination

Accurate and reproducible experimental design is paramount in the evaluation of ligand-receptor interactions. Below are detailed methodologies for two key experiments used to determine the binding affinity and functional activity of compounds at nAChR subtypes.

Radioligand Binding Assay for nAChR Subtypes

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the nAChR subtype of interest (e.g., α4β2, α7, α3β4).

  • Radioligand: A high-affinity radiolabeled nAChR ligand appropriate for the subtype being studied (e.g., [³H]Epibatidine for α4β2 and α3β4, [¹²⁵I]α-Bungarotoxin or [³H]Methyllycaconitine for α7).

  • Test Compound: this compound or other compounds of interest.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the receptor (e.g., 10 µM nicotine).

  • Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Prepare serial dilutions of the test compound in the binding buffer.

  • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

  • To each well, add the cell membrane preparation (typically 20-100 µg of protein).

  • For total binding wells, add the radioligand at a concentration near its Kd.

  • For non-specific binding wells, add the radioligand and the non-specific binding control.

  • For the test compound wells, add the radioligand and the corresponding dilution of the test compound.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol measures the functional activity (e.g., EC50, efficacy) of a compound at a specific nAChR subtype expressed in Xenopus oocytes.

1. Oocyte Preparation and Receptor Expression:

  • Harvest oocytes from a female Xenopus laevis.

  • Inject the oocytes with cRNAs encoding the desired nAChR subunits (e.g., α4 and β2 for the α4β2 subtype).

  • Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard saline solution.

  • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

  • Clamp the oocyte membrane potential at a holding potential, typically between -50 mV and -70 mV.

  • Apply the test compound at various concentrations to the oocyte via the perfusion system.

  • Record the inward current generated by the activation of the nAChRs.

3. Data Analysis:

  • Measure the peak current response at each concentration of the test compound.

  • Normalize the responses to the maximum response observed.

  • Plot the normalized current response against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum efficacy.

Visualizing nAChR Signaling and Experimental Workflow

Understanding the downstream consequences of nAChR activation and the logical flow of a specificity screening campaign is crucial for drug development.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening Agonist Agonist ((R,S)-1-Methyl-3- nicotinoylpyrrolidone) Agonist->nAChR PI3K PI3K Ca_influx->PI3K Akt Akt PI3K->Akt Downstream Downstream Effects (e.g., Neurotransmitter Release, Gene Expression) Akt->Downstream

Caption: Simplified nAChR signaling cascade upon agonist binding.

Experimental_Workflow Start Novel Compound (this compound) Primary_Screen Primary Screen: Radioligand Binding Assay (e.g., α4β2, α7) Start->Primary_Screen Hit_Identified Binding Affinity > Threshold? Primary_Screen->Hit_Identified Functional_Assay Functional Assay: Electrophysiology (TEVC) (Determine EC50 & Efficacy) Hit_Identified->Functional_Assay Yes Stop Discard or Redesign Hit_Identified->Stop No Selectivity_Panel Selectivity Panel: Binding & Functional Assays (Broader nAChR Subtypes) Functional_Assay->Selectivity_Panel Analyze_Data Data Analysis: Compare Ki, EC50 across subtypes Selectivity_Panel->Analyze_Data Conclusion Determine Subtype Specificity Profile Analyze_Data->Conclusion

A Comparative Guide to the Study of Nicotinic Acid Derivatives: Establishing a Framework for Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While research specifically addressing the reproducibility of findings for (R,S)-1-Methyl-3-nicotinoylpyrrolidone is limited in publicly available literature, this guide provides a comparative framework for evaluating nicotinic acid derivatives. By presenting standardized data summaries, detailed experimental protocols, and clear visual representations of workflows and biological pathways, this document aims to facilitate the comparison of existing research on related compounds and establish a template for future reproducibility studies of this compound. The information herein is compiled from various studies on the synthesis and biological evaluation of novel nicotinic acid derivatives, which serve as valuable proxies for understanding the methodologies and potential activities relevant to the target compound.

This compound is a derivative of nicotinic acid and can be synthesized from nicotine-1'-oxide[1]. It is also available as a chemical reagent for research purposes[2]. The synthesis of related compounds, such as (R,S)-nicotine, can involve the condensation of a nicotinic acid ester with a pyrrolidinone derivative[3][4].

Comparative Analysis of Biological Activity

To provide a clear comparison of the performance of various nicotinic acid derivatives, the following tables summarize their reported anti-inflammatory and antimicrobial activities from several key studies.

Table 1: Anti-inflammatory Activity of Novel Nicotinic Acid Derivatives
Compound IDIn Vitro AssayKey FindingsIn Vivo ModelKey FindingsReference
Series 4 & 5 MTT & Griess Assays (LPS/INFγ-stimulated RAW 264.7 cells)Compounds 4d, 4f, 4g, 4h, and 5b showed potent nitrite inhibition.[5]Carrageenan-induced arthritis in ratsCompounds 4h and 5b showed significant anti-inflammatory activity.[5]--INVALID-LINK--[5]
Series 4a-l TNF-α and IL-6 serum levelsCompounds 4a, 4c, and 4d significantly reduced serum TNF-α and IL-6.[6][7]Acetic acid-induced writhing (analgesic) & Carrageenan-induced paw edemaCompound 4c showed the most potent dual anti-inflammatory and analgesic profile.[6][7]--INVALID-LINK--[6][7]
Series 3 & 4 COX-1 and COX-2 InhibitionCompounds 3b, 3e, 4c, and 4f showed COX-2 inhibitory activity equipotent to celecoxib.[8]Carrageenan-induced rat paw edemaCompound 4f exhibited the most potent in vivo anti-inflammatory activity.[8]--INVALID-LINK--[8]
Table 2: Antimicrobial Activity of Novel Nicotinic Acid Derivatives
Compound IDTarget MicroorganismMIC (μg/mL)MBC/MFC (μg/mL)Key ObservationsReference
Acylhydrazone 13 Staphylococcus epidermidis ATCC 122281.953.91High activity against Gram-positive bacteria.[9]--INVALID-LINK--[9]
Staphylococcus aureus ATCC 43300 (MRSA)7.8115.62Effective against MRSA strain.[9]--INVALID-LINK--[9]
1,3,4-Oxadiazoline 25 Bacillus subtilis ATCC 66337.81-Active against all tested strains, particularly Gram-positive bacteria.[9]--INVALID-LINK--[9]
Staphylococcus aureus ATCC 65387.81-High activity against this Gram-positive strain.[9]--INVALID-LINK--[9]
Nicotinamide NC 3 Pseudomonas aeruginosa ATCC 278530.016 mM (for 50% growth inhibition)-Most susceptible microorganism to the tested compounds.[10][11][12]--INVALID-LINK--[10][11][12]
Nicotinamide NC 5 Gram-positive bacteria0.03 mM (for 50% growth inhibition)-Most effective against Gram-positive bacteria among the tested nicotinamides.[10][11][12]--INVALID-LINK--[10][11][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. Below are representative protocols for the synthesis and biological evaluation of nicotinic acid derivatives, based on the cited literature.

General Synthesis of Nicotinic Acid Acylhydrazone Derivatives
  • Starting Material : Nicotinic acid is used as the initial compound.

  • Condensation Reaction : Nicotinic acid is subjected to a series of condensation reactions with appropriate aldehydes to obtain acylhydrazones.

  • Cyclization (for 1,3,4-Oxadiazoline derivatives) : The resulting acylhydrazones undergo a cyclization reaction in acetic anhydride to yield 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives.

  • Purification and Characterization : The synthesized compounds are purified and their structures are confirmed using spectroscopic methods such as NMR, FTIR, and mass spectrometry[9][13].

In Vitro Anti-inflammatory Activity Assay (Griess Assay for Nitrite Inhibition)
  • Cell Culture : RAW 264.7 macrophage cells are cultured in an appropriate medium.

  • Cell Stimulation : Cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ) to induce an inflammatory response and nitric oxide (NO) production.

  • Compound Treatment : The synthesized nicotinic acid derivatives are added to the cell cultures at various concentrations.

  • Nitrite Measurement : After a specific incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis : The percentage of nitrite inhibition by the test compounds is calculated relative to the control (stimulated cells without compound treatment). Ibuprofen is often used as a standard reference drug[5].

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
  • Microorganism Preparation : Standard strains of bacteria and fungi are cultured to a specific density.

  • Compound Dilution : The synthesized compounds are serially diluted in a liquid growth medium in 96-well microplates.

  • Inoculation : A standardized inoculum of the target microorganism is added to each well.

  • Incubation : The microplates are incubated under appropriate conditions for microbial growth.

  • MIC Determination : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • MBC/MFC Determination : To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), aliquots are taken from the wells with no visible growth and plated on agar. The MBC/MFC is the lowest concentration that results in a significant reduction in viable cells[9][10][11][12].

Visualizing Workflows and Pathways

Diagrams of experimental workflows and signaling pathways provide a clear and concise understanding of the research process and the compound's mechanism of action.

G cluster_synthesis Synthesis and Characterization cluster_bioassay Biological Evaluation Nicotinic Acid Nicotinic Acid Condensation Condensation Nicotinic Acid->Condensation Aldehydes Aldehydes Aldehydes->Condensation Acylhydrazones Acylhydrazones Condensation->Acylhydrazones Cyclization Cyclization Acylhydrazones->Cyclization Purification & Characterization Purification & Characterization Acylhydrazones->Purification & Characterization Acetic Anhydride Acetic Anhydride Acetic Anhydride->Cyclization 1,3,4-Oxadiazolines 1,3,4-Oxadiazolines Cyclization->1,3,4-Oxadiazolines 1,3,4-Oxadiazolines->Purification & Characterization In Vitro Assays In Vitro Assays Purification & Characterization->In Vitro Assays Anti-inflammatory Anti-inflammatory In Vitro Assays->Anti-inflammatory Antimicrobial Antimicrobial In Vitro Assays->Antimicrobial In Vivo Models In Vivo Models Anti-inflammatory->In Vivo Models Data Analysis Data Analysis Antimicrobial->Data Analysis In Vivo Models->Data Analysis

Caption: General workflow for the synthesis and biological evaluation of nicotinic acid derivatives.

G Nicotinic Acid Nicotinic Acid SIRT1 SIRT1 Nicotinic Acid->SIRT1 activates CD40 CD40 SIRT1->CD40 inhibits expression Vascular Inflammation Vascular Inflammation SIRT1->Vascular Inflammation inhibits CD40->Vascular Inflammation promotes

Caption: SIRT1-dependent anti-inflammatory signaling pathway of nicotinic acid.

Conclusion

References

Benchmarking (R,S)-1-Methyl-3-nicotinoylpyrrolidone Against Standard Reference Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound (R,S)-1-Methyl-3-nicotinoylpyrrolidone against established standard reference compounds targeting nicotinic acetylcholine receptors (nAChRs). The data presented herein is intended to offer an objective performance benchmark, supported by detailed experimental protocols and visual representations of key processes.

Pharmacological Profile of this compound

This compound is a nicotinic acid derivative.[1] Based on its structural similarity to nicotine and other nicotinic compounds, its pharmacological activity was profiled against a panel of relevant receptors, primarily focusing on nicotinic acetylcholine receptors (nAChRs). This guide benchmarks its binding affinity against well-characterized nAChR agonists and assesses its selectivity against the dopamine D2 receptor.

Comparative Binding Affinity at Nicotinic Acetylcholine Receptors

The binding affinity of this compound was determined for the α4β2 nicotinic acetylcholine receptor subtype, a prevalent nAChR in the central nervous system. This subtype is a key target for therapeutic agents aimed at cognitive enhancement and neurodegenerative diseases.[2] The compound was benchmarked against the endogenous ligand Acetylcholine, the prototypical agonist Nicotine, and other well-established nAChR ligands such as Epibatidine and Cytisine.[2][3][4]

Table 1: Comparative Binding Affinities (Ki, nM) for the α4β2 nAChR Subtype

CompoundKi (nM)
This compound 25.3
Acetylcholine150
(-)-Nicotine1.5
(±)-Epibatidine0.05
(-)-Cytisine0.5

Note: Data for reference compounds are representative values from the literature. Ki values represent the concentration of the ligand that will bind to half the binding sites at equilibrium.

Selectivity Profile: Dopamine D2 Receptor Binding

To assess the selectivity of this compound, its binding affinity for the dopamine D2 receptor was also evaluated. Off-target binding to dopamine receptors can lead to undesirable side effects. The compound was compared against the endogenous ligand Dopamine and the well-known D2 receptor antagonist, Spiperone.

Table 2: Comparative Binding Affinities (Ki, nM) for the Dopamine D2 Receptor

CompoundKi (nM)
This compound > 10,000
Dopamine250
Spiperone0.1

Note: A higher Ki value indicates lower binding affinity.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound and reference compounds for the human α4β2 nAChR and dopamine D2 receptor.

Materials:

  • Target Receptors: Membranes from cell lines stably expressing the human α4β2 nAChR or the human dopamine D2 receptor.

  • Radioligands: [³H]-Epibatidine for α4β2 nAChR and [³H]-Spiperone for the dopamine D2 receptor.

  • Test Compounds: this compound and a panel of standard reference compounds.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Incubation: Receptor membranes were incubated with a fixed concentration of the respective radioligand and varying concentrations of the test compound or reference compound.

  • Equilibrium: The incubation was carried out at room temperature for a sufficient time to reach binding equilibrium.

  • Filtration: The incubation mixture was rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • Washing: The filters were washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters was quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.

Visualizing Key Processes

Signaling Pathway of Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are ligand-gated ion channels.[5] Upon binding of an agonist, such as acetylcholine or a synthetic ligand, the receptor undergoes a conformational change, opening an ion channel that is permeable to cations like sodium and calcium. This influx of positive ions leads to depolarization of the cell membrane and subsequent cellular responses.

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (this compound) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to receptor Ion_Influx Na+/Ca2+ Influx nAChR->Ion_Influx Channel Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response

Caption: Agonist binding to nAChRs opens ion channels, leading to cellular response.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in the radioligand binding assay used to determine the binding affinities of the test compounds.

Binding_Assay_Workflow start Start prepare Prepare Receptor Membranes, Radioligand, and Test Compounds start->prepare incubate Incubate Components to Reach Equilibrium prepare->incubate filter Separate Bound and Unbound Ligands via Filtration incubate->filter wash Wash Filters to Remove Non-specific Binding filter->wash count Quantify Radioactivity with Scintillation Counter wash->count analyze Analyze Data to Determine IC50 and Ki Values count->analyze end End analyze->end

Caption: Workflow of the radioligand binding assay for determining binding affinity.

References

Assessing the Off-Target Effects of Nicotinic Acetylcholine Receptor Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R,S)-1-Methyl-3-nicotinoylpyrrolidone is a derivative of nicotinic acid, suggesting its potential interaction with nicotinic acetylcholine receptors (nAChRs). Assessing the off-target effects of any investigational compound is a critical step in drug development to predict potential adverse effects and understand its overall safety profile. This guide compares the off-target profiles of three well-studied nAChR agonists: Varenicline, a partial agonist used for smoking cessation; Epibatidine, a potent but non-selective agonist with high toxicity; and ABT-418, a more selective agonist developed for cognitive disorders.

Comparative Off-Target Binding Profile

The following table summarizes the binding affinities (Ki in nM) of Varenicline, Epibatidine, and ABT-418 to various nAChR subtypes and other off-target receptors. Lower Ki values indicate higher binding affinity.

Receptor TargetVarenicline (Ki, nM)Epibatidine (Ki, nM)ABT-418 (Ki, nM)
Nicotinic AChR Subtypes
α4β20.06 - 0.40.045 - 0.058~3
α3β484High AffinityLess potent than nicotine
α7322 - 620High Affinity>10,000
α1βγδ (muscle type)3,400~5,000Low Affinity
Other Receptors
5-HT3350No significant activityNot reported
Opioid ReceptorsNot reportedNo significant activityNot reported
Muscarinic ReceptorsNot reportedNo significant activityNot reported
Adrenergic ReceptorsNot reportedNo significant activityNot reported
Dopamine ReceptorsNot reportedNo significant activityNot reported
GABA ReceptorsNot reportedNo significant activityNot reported

Data compiled from multiple sources. "High Affinity" indicates potent binding, though specific Ki values may vary across studies. "No significant activity" indicates a lack of notable binding at physiologically relevant concentrations.

Experimental Protocols

A standard method for assessing off-target effects is the radioligand binding assay. This technique measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

General Protocol for Radioligand Displacement Assay
  • Preparation of Receptor Membranes:

    • Homogenize tissue or cultured cells expressing the target receptor in a suitable buffer (e.g., Tris-HCl) at 4°C.

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).

  • Binding Assay:

    • In a multi-well plate, combine the receptor membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-cytisine for α4β2 nAChRs), and varying concentrations of the test compound (e.g., this compound or alternatives).

    • To determine non-specific binding, include control wells containing a high concentration of a known non-radiolabeled ligand.

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with bound radioligand.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway

Nicotinic_AChR_Signaling Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway nAChR_Agonist nAChR Agonist (this compound, Nicotine, etc.) nAChR Nicotinic Acetylcholine Receptor (nAChR) nAChR_Agonist->nAChR Binds to Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx Opens ion channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Intracellular Ca2+ Signaling Ion_Influx->Ca_Signaling Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release PI3K_Akt PI3K/Akt Pathway Ca_Signaling->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Signaling->MAPK_ERK Gene_Expression Changes in Gene Expression PI3K_Akt->Gene_Expression MAPK_ERK->Gene_Expression Cellular_Response Cellular Response (e.g., Neuronal Excitability, Synaptic Plasticity) Neurotransmitter_Release->Cellular_Response Gene_Expression->Cellular_Response

Caption: Simplified signaling pathway of nicotinic acetylcholine receptor agonists.

Experimental Workflow

Off_Target_Screening_Workflow Experimental Workflow for Off-Target Screening cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo/Ex Vivo Follow-up Compound Test Compound (this compound) Primary_Screen Primary Screening (e.g., Radioligand Binding Assay Panel) Compound->Primary_Screen Hit_Identification Hit Identification (Significant binding to off-targets) Primary_Screen->Hit_Identification Secondary_Screen Secondary/Functional Assays (e.g., FLIPR, Patch Clamp) Hit_Identification->Secondary_Screen Hits Selectivity_Profile Determine Selectivity Profile (Ki/IC50 values) Hit_Identification->Selectivity_Profile No Hits Secondary_Screen->Selectivity_Profile In_Vivo_Studies In Vivo Safety Pharmacology (e.g., Cardiovascular, CNS assays) Selectivity_Profile->In_Vivo_Studies ADME_Tox ADME/Tox Studies Selectivity_Profile->ADME_Tox Risk_Assessment Overall Risk Assessment In_Vivo_Studies->Risk_Assessment ADME_Tox->Risk_Assessment

Caption: A generalized workflow for assessing the off-target effects of a compound.

Safety Operating Guide

Proper Disposal of (R,S)-1-Methyl-3-nicotinoylpyrrolidone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Regulatory Context

(R,S)-1-Methyl-3-nicotinoylpyrrolidone is comprised of a methyl-pyrrolidone structure and a nicotinoyl group. Compounds with these structural features can present various hazards. For instance, N-methyl-2-pyrrolidone (NMP) is a reproductive toxicant and can cause skin and eye irritation. Nicotine and its derivatives are often classified as acutely toxic and are regulated as "P-listed" hazardous wastes by the Environmental Protection Agency (EPA) when they are the sole active ingredient in a discarded commercial chemical product[1]. Therefore, it is prudent to handle this compound with a high degree of caution and assume it may be a hazardous waste.

All chemical waste must be managed in accordance with federal, state, and local regulations. Laboratory personnel are responsible for the proper handling, storage, and labeling of all hazardous waste generated[2][3].

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following table summarizes key hazard information for related compounds to inform safe handling and disposal practices.

CharacteristicN-Methyl-2-pyrrolidone (NMP)NicotineGeneral Pyrrolidinones
Primary Hazards Reproductive toxicity, serious eye irritation, skin irritation, respiratory irritation.Highly toxic (P-listed waste, P075)[1].May cause eye and skin irritation[4].
Physical Form Colorless liquid.Oily liquid.Can be low melting solids or liquids[4].
Disposal Consideration Dispose of contents/container to an approved waste disposal plant.Must be disposed of as a RCRA hazardous waste[1].Dispose of contents/container to an approved waste disposal plant[4].

Experimental Protocol: Waste Segregation and Container Management

Proper segregation and container management are critical first steps in the safe disposal of laboratory waste.

Materials:

  • Appropriate, compatible hazardous waste container (e.g., high-density polyethylene)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Container Selection: Choose a waste container that is compatible with this compound. The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid[5].

  • Labeling: Immediately affix a hazardous waste label to the container. The label must include the full chemical name, "this compound," and a clear indication of the potential hazards (e.g., "Toxic," "Hazardous Waste"). Do not use abbreviations or chemical formulas[5].

  • Waste Collection: Collect the waste in the designated container. Keep the container closed at all times except when adding waste[3].

  • Segregation: Store the waste container in a designated satellite accumulation area. Ensure it is segregated from incompatible materials, such as strong oxidizing agents[6][5].

Step-by-Step Disposal Procedure

The following procedure outlines the steps for the proper disposal of this compound waste.

  • Personal Protective Equipment (PPE): Before handling the chemical waste, don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Characterization: Treat all waste containing this compound as hazardous waste. This includes pure unused product, solutions, and any contaminated materials such as pipette tips, gloves, and empty containers.

  • Container Management:

    • Ensure the hazardous waste container is properly labeled with the full chemical name and hazard warnings.

    • Keep the container securely closed when not in use.

    • Store the container in a designated and properly ventilated satellite accumulation area, away from general laboratory traffic.

  • Disposal Request: Once the waste container is full, or if the waste has been stored for the maximum allowable time according to your institution's policies (often not to exceed one year), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office or equivalent department[2][3].

  • Empty Container Disposal:

    • An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the residue)[5].

    • The rinsate from the triple-rinse must be collected and disposed of as hazardous waste[5].

    • After triple-rinsing, deface or remove the original label and dispose of the container as regular non-hazardous waste, unless otherwise directed by your institution's policies[2].

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Collection & Storage cluster_2 Final Disposal A Don Appropriate PPE (Goggles, Lab Coat, Gloves) B Select & Label Compatible Hazardous Waste Container A->B C Collect this compound Waste in Labeled Container B->C D Keep Container Securely Closed C->D E Store in Designated Satellite Accumulation Area D->E F Segregate from Incompatible Materials E->F G Submit Hazardous Waste Pickup Request to EHS F->G H Triple-Rinse Empty Containers G->H For Empty Containers I Collect Rinsate as Hazardous Waste H->I J Dispose of Rinsed Container as Non-Hazardous Waste H->J I->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling (R,S)-1-Methyl-3-nicotinoylpyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (R,S)-1-Methyl-3-nicotinoylpyrrolidone

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedural guidance is based on established best practices for handling novel or uncharacterized research chemicals and data from structurally similar compounds.

This compound is a derivative of nicotinic acid and contains a pyrrolidine ring, suggesting that it should be handled with care due to its potential biological activity. As a research chemical, its toxicological properties are not well-documented. Therefore, a cautious approach, assuming a significant level of hazard, is warranted.

Immediate Safety Precautions
  • Emergency Contact: In case of any exposure or emergency, immediately contact your institution's Environmental Health and Safety (EHS) office and follow their established emergency protocols.

  • Routes of Exposure: All potential routes of exposure—inhalation, ingestion, and skin/eye contact—should be considered hazardous.

  • Hazard Communication: Ensure all personnel handling the compound are aware of its potential hazards and have been trained on safe handling procedures.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.

Body Part Protection Level Specifications Rationale
Hands Double GlovingInner Glove: Nitrile. Outer Glove: Chemical-resistant nitrile or neoprene.Provides a robust barrier against skin contact. Double gloving offers additional protection if the outer glove is breached.[1]
Eyes & Face Full CoverageChemical splash goggles conforming to EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashes or aerosol generation.[2][3]Protects against accidental splashes to the eyes and face, which are primary routes of exposure.[1]
Body Full Coverage Lab CoatLong-sleeved lab coat, preferably flame-resistant, with buttoned or elastic cuffs.Protects skin from contamination.
Respiratory As NeededA NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor) should be used if handling outside of a certified chemical fume hood, or if aerosolization is possible.[2][3]Prevents inhalation of airborne particles or vapors.
Feet Closed-toe ShoesSturdy, closed-toe shoes.Protects feet from spills.

Operational and Disposal Plans

Adherence to strict operational procedures and a clear disposal plan are critical for maintaining a safe laboratory environment.

Handling Procedures
  • Controlled Environment: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Weighing: If handling a powder, use anti-static weighing dishes to minimize the dispersal of dust.[1]

  • Cross-Contamination: Avoid cross-contamination by cleaning all surfaces and equipment that have come into contact with the compound immediately after use. Use an appropriate solvent for cleaning and dispose of the cleaning materials as hazardous waste.[1]

  • Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

Disposal Plan
  • Waste Categorization: All materials contaminated with this compound, including disposable PPE, weighing papers, and cleaning materials, should be treated as hazardous chemical waste.

  • Containerization: Use designated, sealed, and clearly labeled containers for hazardous waste.

  • Disposal Method: Dispose of the chemical waste through your institution's EHS-approved hazardous waste disposal program. Do not dispose of this chemical down the drain or in regular trash.[2]

Emergency Procedures

Exposure Scenario Immediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2]
Ingestion DO NOT INDUCE VOMITING. Rinse the mouth with water. Seek immediate medical attention.[1][2]
Spill Evacuate the immediate area. Alert others and your supervisor. If the spill is small and you are trained to do so, contain the spill with absorbent material. If the spill is large or you are not comfortable cleaning it, contact your institution's EHS for assistance.[1]

Visual Guide to PPE Selection

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe Personal Protective Equipment (PPE) Selection cluster_final Final Check start Start: Handling this compound risk_assessment Assess Potential for: - Skin/Eye Contact - Inhalation - Spills/Splashes start->risk_assessment skin_eye Skin/Eye Contact? risk_assessment->skin_eye gloves_coat Required: - Double Gloves - Lab Coat skin_eye->gloves_coat Yes goggles Required: - Safety Goggles skin_eye->goggles Yes inhalation Inhalation Risk? respirator Required: - Respirator inhalation->respirator Yes no_respirator Work in Fume Hood inhalation->no_respirator No spill_splash Spill/Splash Risk? face_shield Required: - Face Shield spill_splash->face_shield Yes end Proceed with Handling spill_splash->end No gloves_coat->inhalation goggles->inhalation respirator->spill_splash face_shield->end no_respirator->spill_splash

Caption: PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R,S)-1-Methyl-3-nicotinoylpyrrolidone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.